6,8-Dichloroquinazolin-4-amine
Description
BenchChem offers high-quality 6,8-Dichloroquinazolin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,8-Dichloroquinazolin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6,8-dichloroquinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N3/c9-4-1-5-7(6(10)2-4)12-3-13-8(5)11/h1-3H,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVUSDUFBVJYHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=NC=N2)N)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Strategic Dichotomy: An In-depth Technical Guide to the Structure-Activity Relationship of 6,8-Dichloroquinazolin-4-amine Derivatives
Foreword: The Quinazoline Core in Modern Drug Discovery
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to form the foundation of ligands for a diverse array of biological targets.[1][2] From kinase inhibition in oncology to antimicrobial applications, the versatility of the quinazoline core is well-documented.[1][3] This guide delves into a specific, yet highly significant, subset of this family: the 6,8-dichloroquinazolin-4-amine derivatives. The introduction of chlorine atoms at the 6 and 8 positions of the quinazoline ring system imposes unique electronic and steric properties, profoundly influencing the binding affinity, selectivity, and overall pharmacological profile of these compounds. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships (SAR) governing this chemical space, underpinned by experimental data and mechanistic insights.
The 6,8-Dichloroquinazolin-4-amine Core: A Foundation for Potency and Selectivity
The core structure of a 6,8-dichloroquinazolin-4-amine is characterized by a quinazoline ring system with chlorine substituents at positions 6 and 8, and an amino group at position 4. This arrangement provides a rigid scaffold for further functionalization, primarily at the 4-amino position.
Caption: Core chemical structure of 6,8-dichloroquinazolin-4-amine derivatives.
The dichloro substitution pattern is critical for several reasons:
-
Electronic Effects: The electron-withdrawing nature of the chlorine atoms can modulate the pKa of the quinazoline nitrogen atoms, influencing their ability to participate in hydrogen bonding with target proteins.
-
Steric Hindrance: The presence of chlorine at positions 6 and 8 can create a distinct steric profile that can enhance selectivity for a particular biological target by preventing binding to off-targets with smaller binding pockets.
-
Lipophilicity: The addition of two chlorine atoms increases the lipophilicity of the molecule, which can impact its membrane permeability and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Insights
The biological activity of 6,8-dichloroquinazolin-4-amine derivatives is profoundly influenced by the nature of the substituent (R group) at the 4-amino position. While a comprehensive SAR study on this specific scaffold is not extensively documented in a single source, we can infer key trends from related quinazoline and quinoline analogs.
Kinase Inhibition: A Primary Application
The 4-aminoquinazoline scaffold is a well-established pharmacophore for kinase inhibitors, often acting as ATP-competitive inhibitors.[4][5] These compounds typically bind to the hinge region of the kinase domain.
Key SAR observations for kinase inhibition:
-
The 4-Anilino Moiety: The introduction of an aniline ring at the 4-amino position is a common and effective strategy for targeting kinase enzymes.[6]
-
Substitutions on the 4-Anilino Ring:
-
Small, lipophilic groups such as halogens (e.g., chloro, fluoro) or methyl groups on the aniline ring can enhance potency.[5]
-
The position of these substituents is crucial. For instance, in related 4-anilinoquinazoline derivatives, substitutions at the meta and para positions of the aniline ring are often favored.
-
-
Hydrogen Bonding: The nitrogen atom at position 1 (N1) of the quinazoline ring and the N-H of the 4-amino group are often critical for forming hydrogen bonds with the hinge region of the kinase ATP-binding pocket.[6]
Caption: A general synthetic workflow for 6,8-dichloroquinazolin-4-amine derivatives.
Experimental Protocol: A Representative Synthesis
The following is a representative protocol for the synthesis of a 6,8-dichloro-N-aryl-quinazolin-4-amine derivative.
Step 1: Synthesis of 6,8-Dichloroquinazolin-4(3H)-one
-
To a stirred solution of 2-amino-3,5-dichlorobenzoic acid in an appropriate solvent (e.g., ethanol), add an excess of formamide.
-
Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with water, and dry to obtain crude 6,8-dichloroquinazolin-4(3H)-one.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the purified intermediate.
Step 2: Synthesis of 4,6,8-Trichloroquinazoline
-
Suspend the 6,8-dichloroquinazolin-4(3H)-one in a mixture of phosphorus oxychloride (POCl3) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4,6,8-trichloroquinazoline.
Step 3: Synthesis of 6,8-Dichloro-N-aryl-quinazolin-4-amine
-
Dissolve the 4,6,8-trichloroquinazoline and the desired substituted aniline in a suitable solvent (e.g., isopropanol).
-
Add a catalytic amount of an acid (e.g., concentrated HCl).
-
Heat the reaction mixture at reflux for several hours.
-
Cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Filter the solid, wash with a small amount of cold solvent, and dry to obtain the final 6,8-dichloro-N-aryl-quinazolin-4-amine derivative.
Biological Evaluation: Methodologies and Data Presentation
The biological activity of the synthesized derivatives is typically assessed through a series of in vitro and in vivo assays.
In Vitro Kinase Inhibition Assay
Protocol:
-
Prepare a series of dilutions of the test compounds in a suitable buffer.
-
In a 96-well plate, add the kinase enzyme, a fluorescently labeled peptide substrate, and ATP.
-
Add the test compounds to the wells.
-
Incubate the plate at a specific temperature for a defined period to allow the kinase reaction to proceed.
-
Stop the reaction and measure the fluorescence to determine the extent of peptide phosphorylation.
-
Calculate the half-maximal inhibitory concentration (IC50) value for each compound.
Antimicrobial Susceptibility Testing
Protocol (Broth Microdilution):
-
Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Incubate the plates under appropriate conditions (temperature, time, and atmosphere).
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Data Presentation
Quantitative data from biological assays should be presented in a clear and concise tabular format to facilitate SAR analysis.
Table 1: Illustrative Biological Activity of Hypothetical 6,8-Dichloro-4-(substituted-anilino)quinazoline Derivatives
| Compound ID | R (Substitution on Aniline) | Kinase X IC50 (nM) | E. coli MIC (µg/mL) |
| 1a | H | 150 | >128 |
| 1b | 4-Cl | 25 | 64 |
| 1c | 3-CH3 | 50 | 128 |
| 1d | 4-OCH3 | 200 | >128 |
| 1e | 3,4-diCl | 10 | 32 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Mechanistic Insights and Future Directions
The 6,8-dichloroquinazolin-4-amine scaffold represents a promising starting point for the development of novel therapeutic agents. Molecular modeling and structural biology studies can provide further insights into the binding modes of these compounds with their biological targets, enabling structure-based drug design efforts. [4]Future research in this area should focus on:
-
Systematic SAR studies: A comprehensive investigation of a wide range of substituents at the 4-amino position is needed to fully elucidate the SAR for various biological targets.
-
Selectivity profiling: Promising compounds should be profiled against a panel of related targets to assess their selectivity.
-
Pharmacokinetic optimization: Lead compounds should be evaluated for their absorption, distribution, metabolism, and excretion (ADME) properties to improve their drug-like characteristics.
By leveraging the unique properties of the 6,8-dichloroquinazolin-4-amine core and applying rational drug design principles, it is anticipated that novel and potent therapeutic agents will emerge from this promising chemical class.
References
-
Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk). [Link]
-
Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues. [Link]
-
Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk). PubMed. [Link]
-
Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. [Link]
-
Synthesis and bioactivities of 6,7,8-trimethoxy-N-aryl-4-aminoquinazoline derivatives. [Link]
-
Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. PubMed. [Link]
-
Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis. MDPI. [Link]
-
Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. [Link]
-
Docking study, synthesis and antimicrobial evaluation of some novel 4-anilinoquinazoline derivatives. Semantic Scholar. [Link]
-
Synthesis of quinazolines. Organic Chemistry Portal. [Link]
-
Design, synthesis, and antimicrobial evaluation of novel quinazoline piperazine phosphorodiamidate hybrids as potent DNA gyrase inhibitors. [Link]
-
SYNTHESIS OF 6-SUBSTITUTED 3(H)-QUINAZOLIN-4-ONES AND THEIR ANTIMICROBIAL ACTIVITY. [Link]
-
Synthesis and Antimicrobial Evaluation of New (4-Oxo-thiazolidinyl)quinazolin-4(3H)ones of 2. Brieflands. [Link]
-
Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h). Medires Publishing. [Link]
-
Synthesis of 4-aminoquinazoline derivatives. ResearchGate. [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]
Sources
- 1. Design, synthesis, and antimicrobial evaluation of novel quinazoline piperazine phosphorodiamidate hybrids as potent DNA gyrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application | IntechOpen [intechopen.com]
- 4. Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis | MDPI [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Medicinal Chemistry Applications of 6,8-Dichloroquinazolin-4-amine Scaffolds: An In-Depth Technical Guide
Executive Summary
The quinazoline core is a privileged scaffold in modern medicinal chemistry, serving as the structural foundation for numerous FDA-approved therapeutics. Among its highly functionalized derivatives, the 6,8-dichloroquinazolin-4-amine scaffold represents a specifically optimized pharmacophore. Its unique stereoelectronic profile enables precise interactions with viral entry proteins, kinase ATP-binding pockets, and agrochemical targets.
As a Senior Application Scientist, I have structured this technical whitepaper to bridge the gap between theoretical structure-activity relationships (SAR) and bench-level execution. This guide details the structural rationale, validated synthetic methodologies, and biological applications of the 6,8-dichloroquinazolin-4-amine scaffold.
Chemical Profile & Structural Rationale
The specific di-halogenated substitution pattern of 6,8-dichloroquinazolin-4-amine is not arbitrary; it is a meticulously designed system for target engagement:
-
Position 6 (Chlorine): The electron-withdrawing nature of the C6 chlorine significantly lowers the pKa of the quinazoline nitrogen, altering the molecule's protonation state at physiological pH. In antiviral applications, this specific substitution is strictly essential. SAR studies demonstrate that relocating the chlorine from position 6 to position 5 completely abrogates antiviral activity against human coronavirus 229E (hCoV-229E)[1].
-
Position 8 (Chlorine): The C8 chlorine provides necessary steric bulk and modulates lipophilicity. It is highly sensitive to bioisosteric replacement. For instance, swapping the 8-chloro group for a fluorine atom (8-F) enhances activity against Respiratory Syncytial Virus (RSV) into the submicromolar range, whereas replacing it with a bulky, electron-withdrawing trifluoromethyl (-CF3) group decreases activity tenfold[1].
-
Position 4 (Exocyclic Amine): The primary amine acts as a critical hydrogen bond donor. In oncology applications, this moiety interacts directly with the hinge region of kinase ATP-binding pockets (e.g., the backbone carbonyl of Met793 in EGFR)[2].
Synthetic Methodologies
Nitrile-Based Cyclization Protocol
Traditional Niementowski condensation relies on anthranilic acid derivatives. However, synthesizing 6,8-dichloroquinazolin-4-amine directly from a nitrile precursor offers superior atom economy and bypasses the need to isolate a quinazolinone intermediate[1].
Step-by-Step Methodology:
-
Reagent Assembly: In a 50 mL round-bottom flask, combine 2-amino-3,5-dichlorobenzonitrile (2.0 mmol, ~374 mg) with Formamide (16.7 mL)[1].
-
Catalyst Addition: Add Glacial Acetic Acid (1.7 mL) dropwise to the stirring mixture[1].
-
Mechanistic Causality: Formamide serves a dual purpose here: it acts as a high-boiling solvent and provides the one-carbon electrophile necessary to form the C2 position of the pyrimidine ring. The acetic acid acts as a Brønsted acid catalyst; it protonates the nitrile group, drastically increasing its electrophilicity and facilitating nucleophilic attack by the formamide intermediate.
-
Execution: Heat the reaction mixture under reflux (approx. 150°C) for 12–18 hours. Monitor progression via LC-MS.
-
Self-Validating Workup: Cool the reaction to room temperature and pour it slowly into 100 mL of ice-cold deionized water. The abrupt drop in the solvent's dielectric constant forces the crude yellow solid to precipitate. Filter the precipitate, wash extensively with cold water to remove residual formamide and acetic acid, and dry under high vacuum. The resulting crude 6,8-dichloroquinazolin-4-amine is typically of sufficient purity for immediate late-stage functionalization[1].
Microwave-Assisted Derivatization
For downstream N-arylheterocyclic substitutions, conventional reflux is highly inefficient. Shifting to microwave irradiation drastically reduces reaction times from 12 hours to 10 minutes while doubling the yield[2].
Table 1: Microwave vs. Conventional Synthesis Yields for N-Arylquinazoline Derivatives [2]
| Synthesis Method | Solvent | Temperature | Reaction Time | Isolated Yield (%) |
|---|---|---|---|---|
| Conventional Reflux | Isopropanol | 82°C | 12 hours | 37.3% |
| Microwave Irradiation (60W) | Isopropanol | 80°C | 10 minutes | > 75.0% |
Therapeutic & Agrochemical Applications
Antiviral Therapeutics (RSV & hCoV-229E)
Recent multiparametric optimization campaigns have identified 6,8-dichloroquinazolin-4-amine as a potent scaffold for dual inhibitors of RSV and hCoV-229E[1]. The mechanism of action involves inhibiting the viral infection at the entry stage of the replication cycle[3].
Table 2: SAR Optimization of 6,8-Dichloroquinazolin-4-amine Derivatives [1]
| Compound | Position 8 Substitution | RSV Activity | hCoV-229E Activity | Cytotoxicity |
|---|---|---|---|---|
| 8a (Hit) | 8-Chloro | Baseline | Baseline | Low |
| 8f | 8-Fluoro | Enhanced (Submicromolar) | Maintained | Low |
| 8g | 8-Bromo | Enhanced | Diminished | Low |
| 8i | 8-Trifluoromethyl | Decreased 10-fold | Decreased | High |
Caption: Multiparametric SAR optimization workflow for dual RSV/hCoV-229E inhibitors.
Oncology: EGFR Tyrosine Kinase Inhibition
Quinazoline derivatives are classic ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR)[2]. The 6,8-dichloro substitution pattern, particularly when coupled with N-heterocyclic amines at position 4, yields potent antitumor agents capable of disrupting downstream signaling pathways[2].
Caption: Mechanism of EGFR tyrosine kinase inhibition by quinazoline derivatives.
Agrochemicals: Insecticidal Activity
Beyond human health, 6,8-dichloroquinazoline derivatives bearing sulfide groups exhibit potent insecticidal activities. For instance, functionalizing the scaffold to create 6,8-dichloro-4-(((6-chloropyridine-3-yl)methyl)thio)quinazoline yields a compound that achieves an 85% mortality rate against Plutella xylostella (diamondback moth) at 500 μg/mL[4].
Experimental Workflows & Assays
Acetylcholinesterase (AChE) Inhibition Assay
To evaluate the agrochemical potential of synthesized derivatives, AChE inhibition is measured using a modified Ellman's method[4].
Step-by-Step Methodology:
-
Preparation: Dissolve the test compound in neat DMSO to create a concentrated stock solution. Dilute sequentially with deionized water to achieve target experimental concentrations (e.g., 4, 20, 100, and 500 μg/mL)[4].
-
Assay Matrix Assembly: In a transparent 96-well microplate, combine 140 μL of phosphate buffer, 20 μL of the test compound solution, and 20 μL of electric eel AChE (0.25 IU/mL)[4].
-
Mechanistic Causality: The phosphate buffer must be strictly maintained at pH 8.0. AChE enzymatic activity, as well as the subsequent colorimetric reaction of the reporter molecule DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) with thiocholine, is highly pH-dependent. Deviations from pH 8.0 will result in false negatives.
-
Self-Validating Controls:
-
Negative Control (Blank): Include a well with DMSO/water vehicle (no compound) to establish 100% baseline enzyme velocity.
-
Positive Control: Utilize a known standard inhibitor (e.g., galantamine) to validate the dynamic range and sensitivity of the assay[4].
-
References
-
Unlocking the Antiviral Arsenal: Multiparametric Optimization of Small-Molecule Inhibitors against RSV and hCoV-229E Source: ChemRxiv URL:[Link]
-
Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives Source: PMC / Molecules URL:[Link]
-
Potential for Aedes aegypti Larval Control and Environmental Friendliness of the Compounds Containing 2-Methyl-3,4-dihydroquinazolin-4-one Heterocycle Source: ACS Omega URL:[Link]
- Pesticidally active fused bicyclic heteroaromatic compounds (WO2021083936A1)
Sources
A Technical Guide to the 6,8-Dichloroquinazolin-4-amine Pharmacophore in Kinase Inhibitor Discovery
Executive Summary
Protein kinases, as central regulators of cellular signaling, remain one of the most critical target classes in modern drug discovery, particularly in oncology.[1][2] The development of small molecule inhibitors that can selectively modulate kinase activity has revolutionized cancer therapy. Within this landscape, the quinazoline scaffold has emerged as a "privileged structure," forming the core of numerous FDA-approved drugs.[3][4] This guide provides an in-depth technical exploration of the 6,8-dichloroquinazolin-4-amine moiety, a specific and potent pharmacophore for designing next-generation kinase inhibitors. We will dissect its structural attributes, binding mechanisms, and synthetic accessibility. Furthermore, this document offers field-proven, step-by-step protocols for inhibitor characterization, from initial biochemical assays to cell-based evaluation, and discusses advanced concepts such as computational modeling and covalent inhibition. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold to create novel and effective targeted therapies.
The Quinazoline Scaffold: A Foundation of Kinase Inhibition
The success of any targeted therapy hinges on the inhibitor's ability to bind with high affinity and selectivity to its intended target. The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, has proven to be an exceptionally effective framework for achieving this against protein kinases.[4][5]
A Privileged Scaffold
In medicinal chemistry, a privileged scaffold is a molecular framework that can provide high-affinity ligands for multiple, distinct biological targets.[6] The 4-anilinoquinazoline core is a quintessential example, forming the basis for first-generation EGFR inhibitors like Gefitinib and Erlotinib.[7][8] Its rigid, planar structure effectively mimics the adenine ring of ATP, enabling it to function as a competitive inhibitor at the kinase's ATP-binding site.[2][9]
The ATP-Competitive Mechanism
The primary mechanism of action for quinazoline-based inhibitors is their competition with endogenous ATP for the kinase hinge region. The quinazoline's nitrogen atoms (N1 and N3) are critical for this interaction. Typically, the N1 atom forms a key hydrogen bond with a backbone amide proton in the hinge region of the kinase, anchoring the inhibitor in the active site.[7] This foundational interaction is the cornerstone of the scaffold's inhibitory power.
Analysis of the 6,8-Dichloroquinazolin-4-amine Core
While the general quinazoline scaffold is well-established, specific substitution patterns dramatically influence potency, selectivity, and pharmacokinetic properties. The 6,8-dichloro substitution offers distinct advantages.
Key Structural Features
-
4-Amino Group: This group is paramount, acting as a potent hydrogen bond donor to engage with the kinase hinge region. Modifications to this amine, typically by adding various aryl or alkyl groups, are the primary method for tuning selectivity and potency against different kinases.
-
Chlorine at C6: Substitution at the C6 position often enhances potency. The electron-withdrawing nature of the chlorine atom can modulate the electronics of the quinazoline ring system. Furthermore, this position can be functionalized to introduce solubilizing groups or moieties that probe deeper into the binding pocket.[9]
-
Chlorine at C8: The presence of a second chlorine atom at the C8 position introduces significant steric and electronic changes. This substitution can enforce a specific conformation of the 4-amino substituent, potentially locking the molecule into a more favorable binding pose. It can also create unique interactions with less conserved regions of the ATP pocket, thereby serving as a powerful tool for achieving isoform selectivity.
Synthetic Strategy: A Self-Validating Protocol
The synthesis of 6,8-dichloro-4-aminoquinazoline derivatives is typically achieved through a reliable and scalable multi-step process. The cornerstone of this synthesis is the final nucleophilic aromatic substitution (SNAr) reaction, which is highly regioselective for the C4 position.[6]
Sources
- 1. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) | MDPI [mdpi.com]
- 5. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Biological Activity and Therapeutic Potential of 4-Amino-6,8-dichloroquinazoline: A Privileged Scaffold in Medicinal Chemistry
Executive Summary
In contemporary medicinal chemistry, the quinazoline core is universally recognized as a "privileged structure"—a highly versatile molecular framework capable of providing high-affinity ligands for diverse biological targets. Within this family, 4-amino-6,8-dichloroquinazoline (CAS: 19808-38-9) has emerged as a critical pharmacophore and synthetic intermediate[1]. This in-depth technical guide explores the structural mechanics, regioselective synthesis, and therapeutic potential of this compound, with a specific focus on its dual utility in antiviral drug development and oncology.
Chemical Identity & Electronic Profiling
The unique biological activity of 4-amino-6,8-dichloroquinazoline is fundamentally driven by its electronic distribution.
-
Molecular Formula : C₈H₅Cl₂N₃
-
Molecular Weight : 214.05 g/mol
-
Electronic Influence of the 6,8-Dichloro Motif : Chlorine atoms exert a strong electron-withdrawing inductive effect (-I) across the aromatic ring. In the quinazoline system, this -I effect dominates over any potential resonance donation (+R), significantly decreasing the electron density of the fused benzene ring. This electron deficiency stabilizes the molecule against oxidative metabolic degradation (e.g., by Cytochrome P450 enzymes) while increasing lipophilicity (LogP), a crucial parameter for cellular membrane permeability in targeted drug design.
Structural Mechanics: Regioselective SNAr
The synthesis of 4-aminoquinazoline derivatives typically relies on Nucleophilic Aromatic Substitution (SₙAr) starting from multi-halogenated precursors. A critical question in experimental design is causality: Why does an amine nucleophile selectively attack the C4 position rather than the C2 position in a 2,4-dichloro or 2,4,6,8-tetrachloro precursor?
Density Functional Theory (DFT) calculations provide the mechanistic answer. Electronic profiling reveals that the carbon atom at the C4 position possesses a significantly higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient[2]. The adjacent pyrimidine ring nitrogens pull electron density away from C4, localizing the electrophilic center and drastically lowering the activation energy required for nucleophilic attack at this specific site[2].
Workflow of regioselective SNAr directed by LUMO localization at the C4 position.
Experimental Protocol: Regioselective Amination Workflow
To ensure a self-validating and high-yield synthesis of 4-amino-6,8-dichloroquinazoline derivatives, the following protocol leverages the LUMO disparity discussed above.
Reagents & Materials:
-
Precursor: 4-chloro-6,8-dichloroquinazoline (1.0 eq)
-
Nucleophile: Primary or secondary amine (1.2 eq)
-
Base: N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Solvent Selection & Initiation : Dissolve the quinazoline precursor in anhydrous DMF at 0°C under an inert argon atmosphere. Causality: DMF is chosen for its high dielectric constant, which heavily stabilizes the polar Meisenheimer transition state during the SₙAr reaction.
-
Base Addition : Add DIPEA dropwise. Causality: DIPEA acts as a non-nucleophilic proton scavenger. It neutralizes the HCl byproduct generated during the reaction, preventing the protonation (and subsequent deactivation) of the incoming amine nucleophile without competing for the C4 electrophilic site.
-
Nucleophilic Attack : Slowly introduce the amine nucleophile. Allow the reaction to warm to room temperature and stir for 4–6 hours.
-
Reaction Monitoring : Monitor the consumption of the starting material via TLC (Hexane:EtOAc 7:3) and LC-MS. The formation of the secondary amine product will show a distinct mass shift (-Cl +Amine).
-
Quenching & Isolation : Quench the reaction with ice-cold distilled water to precipitate the highly lipophilic 4-amino-6,8-dichloroquinazoline product. Filter, wash with cold water, and dry under a high vacuum.
-
Validation : Confirm regioselectivity using 2D-NMR (HMBC/HSQC) to verify the substitution pattern at the C4 position[2].
Therapeutic Potential & Mechanism of Action
Antiviral Efficacy (RSV & hCoV-229E)
Recent multiparametric optimizations have identified 6,8-dichloroquinazolin-4-amine derivatives as potent dual-inhibitors of Respiratory Syncytial Virus (RSV) and human coronavirus 229E (hCoV-229E)[3]. The rigid quinazoline core acts as a precise spatial scaffold, orienting the halogen atoms to interact with viral replication complexes.
Crucially, structure-activity relationship (SAR) studies reveal that the 6-chloro substitution is absolutely essential for anti-coronavirus activity. Relocating the chlorine atom from the 6-position to the 5-position completely abrogates the viral inhibitory effect[3].
Kinase Inhibition in Oncology
Beyond virology, the 4-aminoquinazoline core is the fundamental pharmacophore of several FDA-approved Receptor Tyrosine Kinase (RTK) inhibitors (e.g., targeting EGFR and HER2). The N1 and N3 nitrogens of the quinazoline ring form critical, ATP-competitive hydrogen bonds within the hinge region of the kinase domain. The 6,8-dichloro motif projects deep into the hydrophobic specificity pocket of the kinase, enhancing target residence time and preventing the phosphorylation cascade that leads to tumor cell proliferation.
Dual mechanism of action: Viral replication inhibition and RTK kinase blockade.
Quantitative Structure-Activity Relationship (SAR)
The following table summarizes the quantitative SAR data for various substitution patterns on the quinazoline core against viral targets, demonstrating the strict structural requirements for efficacy[3].
| Compound Derivative | Substitution Pattern | RSV Inhibition | hCoV-229E Inhibition | Cytotoxicity (CC₅₀) | Mechanistic Conclusion |
| 8a (Baseline) | 6,8-dichloro | Active | Active | Low (>100 µM) | Optimal baseline dual-inhibitor scaffold. |
| 8t | 5,8-dichloro | Inactive | Inactive | N/A | The 6-Cl position is strictly essential for viral binding. |
| 8u | 5,7-dichloro | Inactive | Inactive | N/A | Removal of 8-Cl and 6-Cl abrogates activity. |
| 8h | 8-methyl | Active | Active | Low (>100 µM) | Bioisosteric replacement of 8-Cl with a methyl group is well-tolerated. |
| 8i | 8-trifluoromethyl | Decreased (10x) | Decreased | N/A | Bulky, strongly electron-withdrawing groups at C8 hinder target pocket binding. |
Experimental Protocol: Antiviral Screening & Cytotoxicity Assay
To validate the therapeutic window of synthesized 4-amino-6,8-dichloroquinazoline derivatives, a dual-assay system measuring both the half-maximal inhibitory concentration (IC₅₀) and the half-maximal cytotoxic concentration (CC₅₀) must be employed.
Step-by-Step Methodology:
-
Cell Culture Preparation : Seed Huh7 cells (for hCoV-229E) or HEp-2 cells (for RSV) into 96-well plates at a density of 1×10⁴ cells/well. Incubate at 37°C with 5% CO₂ for 24 hours to allow for monolayer formation.
-
Compound Dilution : Prepare a 10 mM stock solution of the quinazoline derivative in DMSO. Perform serial dilutions in the assay medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Caution: Ensure final DMSO concentration remains below 1% to prevent solvent-induced cytotoxicity.
-
Viral Infection (IC₅₀ Determination) : Infect the cells with the respective virus at a Multiplicity of Infection (MOI) of 0.01. Immediately add the diluted compounds. Incubate for 72 hours.
-
Cytotoxicity Control (CC₅₀ Determination) : In parallel, treat uninfected cells with the exact same compound dilutions. Causality: Measuring CC₅₀ alongside IC₅₀ is critical to calculate the Selectivity Index (SI = CC₅₀/IC₅₀). A high SI proves that the observed viral reduction is due to target-specific inhibition rather than non-specific host cell death.
-
Readout : Utilize a CellTiter-Glo® Luminescent Cell Viability Assay to quantify ATP levels (correlating to viable cells). Calculate IC₅₀ and CC₅₀ using non-linear regression analysis (e.g., GraphPad Prism).
References
-
Unlocking the Antiviral Arsenal: Multiparametric Optimization of Small-Molecule Inhibitors against RSV and hCoV-229E Source: ChemRxiv URL:[Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry Source: MDPI (Molecules) URL:[Link]
Sources
Role of 6,8-Dichloroquinazolin-4-amine in heterocyclic compound libraries
Strategic Integration of 6,8-Dichloroquinazolin-4-amine in High-Throughput Heterocyclic Compound Libraries: A Technical Whitepaper
Executive Summary
In modern medicinal chemistry and agrochemical development, the quinazoline scaffold is universally recognized as a "privileged structure." Among its myriad derivatives, 6,8-dichloroquinazolin-4-amine (CAS: 19808-38-9) has emerged as a highly versatile and structurally critical building block. This whitepaper explores the physicochemical causality behind its substitution pattern, details self-validating protocols for its integration into high-throughput compound libraries, and analyzes its broad-spectrum efficacy across antiviral, oncological, and pesticidal target spaces.
Scaffold Pharmacophore & Electronic Causality
The selection of the 6,8-dichloro substitution pattern on the quinazoline core is not arbitrary; it is driven by precise electronic and steric requirements.
From a physicochemical standpoint, the highly electronegative chlorine atoms at the C6 and C8 positions exert a strong inductive electron-withdrawing effect (-I). This significantly lowers the local pKa of the pyrimidine nitrogens, enhancing the metabolic stability of the scaffold against oxidative degradation by cytochrome P450 enzymes.
Furthermore, these halogen atoms serve as critical "growth vectors" during structure-activity relationship (SAR) exploration. In antiviral discovery, for example, the 6-chloro position has been identified as an essential vector for human coronavirus (hCoV-229E) entry inhibition, while the 8-chloro position acts as a primary growth vector for Respiratory Syncytial Virus (RSV) inhibition[1]. The 4-amino group serves as the primary synthetic handle for linker attachment, though its nucleophilicity is inherently dampened by the electron-deficient aromatic system, necessitating specialized activation strategies during library synthesis.
Library generation workflow for 6,8-dichloroquinazolin-4-amine derivatives.
Self-Validating Synthesis & Derivatization Protocols
To generate a robust compound library, the core scaffold must be synthesized and functionalized with high fidelity. The following protocols are designed as self-validating systems, incorporating in-process controls (IPC) to ensure reproducibility.
Step 1: Niementowski-Type Core Cyclization
-
Objective: Synthesize the 6,8-dichloroquinazolin-4-amine core from commercially available nitriles.
-
Procedure: Suspend 2-amino-3,5-dichlorobenzonitrile (2.0 mmol) in formamide (16.7 mL) and glacial acetic acid (1.7 mL)[1]. Heat the mixture to 120°C under an inert nitrogen atmosphere for 12 hours.
-
Causality: Formamide acts dually as the high-boiling solvent and the carbon-nitrogen source required for pyrimidine ring closure. Acetic acid is critical as an acid catalyst; it protonates the nitrile carbon, increasing its electrophilicity and facilitating the initial nucleophilic attack by formamide[1].
-
Self-Validation (IPC): Withdraw a 10 µL aliquot, dilute in LC-MS grade methanol, and analyze via UPLC-MS. The system is self-validating when the starting material peak (m/z 187) is completely consumed, replaced by a singular dominant peak at m/z 214 ([M+H]+), indicating successful cyclization.
Step 2: C4-Amine N-Alkylation via the "Cesium Effect"
-
Objective: Functionalize the C4-amine with complex aliphatic or heteroaromatic linkers.
-
Procedure: To a solution of 6,8-dichloroquinazolin-4-amine (1.87 mmol) in anhydrous acetonitrile (7.5 mL), add cesium carbonate (Cs2CO3, 5.61 mmol, 3.0 eq) and the target alkyl halide (e.g., 2-[5-(1-bromoethyl)-1,2,4-triazol-1-yl]pyrimidine, 2.06 mmol, 1.1 eq)[2]. Stir at 50°C overnight.
-
Causality: The electron-withdrawing nature of the 6,8-dichloro-pyrimidine system severely dampens the nucleophilicity of the C4-amine. Using Cs2CO3 in a polar aprotic solvent like acetonitrile exploits the "cesium effect"—the large, highly polarizable Cs+ cation weakly coordinates the deprotonated amine, creating a highly reactive, "naked" nucleophile. This allows for efficient SN2 displacement at a mild 50°C, preventing the thermal degradation of sensitive linkers[2].
-
Self-Validation (IPC): Monitor the reaction via LC-MS. The reaction is validated when the primary amine signal shifts to the secondary amine mass, and the isotopic signature of the starting alkyl bromide (M / M+2) disappears from the reaction mixture[2].
Quantitative SAR & Multiparametric Optimization
In the context of antiviral drug discovery, multiparametric optimization of the quinazoline scaffold has revealed the distinct, non-overlapping roles of the C6 and C8 positions. The table below summarizes the structure-activity relationship (SAR) data for dual RSV and hCoV-229E inhibitors derived from this scaffold[1].
| Compound | Substitution Pattern | RSV EC50 (µM) | hCoV-229E EC50 (µM) | Mechanistic & Structural Implication |
| 8a | 6,8-di-Cl | 3.7 ± 1.1 | 1.0 ± 0.3 | Baseline dual-inhibition starting point. Both vectors are occupied by lipophilic anchors[1]. |
| 8b | 8-Cl (mono) | 0.7 | 0.6 | The 8-position acts as a primary growth vector for RSV. Removal of the 6-Cl surprisingly maintains hCoV activity in this specific sub-series[1]. |
| 8d | 6-Cl (mono) | 50 ± 9 | 24 ± 5 | Relocating or isolating the 6-chloro substitution drastically reduces efficacy, indicating 6-Cl is essential but requires synergistic substitution for optimal hCoV-229E entry block[1]. |
| 8f | 8-F (mono) | 0.3 | 0.9 | Fluorine bioisosteric replacement at C8 highly enhances RSV efficacy. Fluorine's high electronegativity alters the local dipole moment without introducing steric clashes[1]. |
Broad-Spectrum Target Space
The utility of 6,8-dichloroquinazolin-4-amine extends far beyond a single therapeutic area. Its rigid planar structure and distinct hydrogen-bonding profile make it an ideal candidate for diverse biological targets:
-
Antiviral Therapeutics: As demonstrated above, derivatives act as potent viral cell entry inhibitors against RSV and hCoV-229E[1].
-
Oncology & Kinase Inhibition: The quinazoline core is a classic ATP-competitive kinase inhibitor. Derivatives of quinazolin-4-amine have been successfully designed as selective Aurora A kinase inhibitors (achieving >757-fold selectivity over Aurora B) for the treatment of triple-negative breast cancers[3]. Furthermore, appending benzimidazole fragments to the 4-amine yields potent dual inhibitors of c-Met and VEGFR-2, critical targets in tumor angiogenesis[4]. The scaffold is also a well-documented inhibitor of EGFR[5].
-
Agrochemicals: Beyond human health, the scaffold is heavily utilized in agricultural science. Alkylation of the 4-amine with triazole-pyrimidine systems yields highly effective pesticidally active fused bicyclic heteroaromatic compounds, demonstrating the scaffold's environmental stability and cross-species bioactivity[2].
Mechanistic pathways of quinazoline derivatives in viral and oncology targets.
References
-
Title: Unlocking the Antiviral Arsenal: Multiparametric Optimization of Small-Molecule Inhibitors against RSV and hCoV-229E Source: ChemRxiv URL: [Link]
- Title: Pesticidally active fused bicyclic heteroaromatic compounds (WO2021083936A1)
-
Title: Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors Source: PubMed URL: [Link]
-
Title: Discovery of quinazolin-4-amines bearing benzimidazole fragments as dual inhibitors of c-Met and VEGFR-2 Source: ResearchGate URL: [Link]
-
Title: Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry Source: MDPI URL: [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. WO2021083936A1 - Pesticidally active fused bicyclic heteroaromatic compounds - Google Patents [patents.google.com]
- 3. Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]
Decoding the Binding Affinity of 6,8-Dichloroquinazolin-4-amine to EGFR Tyrosine Kinases: A Structural and Methodological Whitepaper
Executive Summary
The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase whose dysregulation is a primary driver in numerous malignancies, including non-small cell lung cancer (NSCLC). In the landscape of targeted oncology, the 4-aminoquinazoline scaffold represents one of the most privileged pharmacophores for ATP-competitive kinase inhibition[1]. This technical guide explores the mechanistic binding dynamics of a critical building block—6,8-dichloroquinazolin-4-amine —detailing how its specific substitution pattern optimizes target affinity, and provides field-validated, self-contained experimental protocols for quantifying these interactions.
Mechanistic Binding Dynamics: The Hinge Region Interaction
The efficacy of quinazoline-based inhibitors relies on their ability to mimic the adenine ring of ATP, allowing them to competitively occupy the active site cleft located between the N-terminal and C-terminal lobes of the EGFR kinase domain.
The Hydrogen Bonding Network
The core binding affinity of 6,8-dichloroquinazolin-4-amine is driven by a highly conserved hydrogen bonding network within the kinase hinge region:
-
N1 Acceptor Role: The N1 nitrogen of the quinazoline ring acts as a primary hydrogen bond acceptor, interacting directly with the backbone amide NH of the Met793 residue[1].
-
C4-Amine Donor Role: The exocyclic 4-amino group acts as a hydrogen bond donor, engaging the backbone carbonyl oxygen of Gln791 or Met793 [2].
The Causality of the 6,8-Dichloro Substitution
In drug development, substitutions are rarely arbitrary. The addition of chlorine atoms at the 6- and 8-positions of the quinazoline core fundamentally alters the molecule's physicochemical properties to enhance binding affinity:
-
Electronic Tuning (pKa Modulation): Chlorine is highly electron-withdrawing. By pulling electron density away from the quinazoline ring, the 6,8-dichloro substitution lowers the pKa of the N1 nitrogen. This precise electronic tuning ensures that the molecule remains unprotonated at physiological pH, maintaining its critical role as a hydrogen bond acceptor for Met793.
-
Hydrophobic Pocket Exploitation: The 6-chloro substituent is perfectly angled to project into "Pocket II," a deep, lipophilic cleft in the active site. This generates strong van der Waals interactions that anchor the molecule.
-
Conformational Restriction: The 8-chloro substituent introduces steric bulk that restricts the rotational degrees of freedom of the quinazoline core. By pre-organizing the molecule into its bioactive conformation, the entropic penalty typically associated with target binding is significantly reduced.
Overcoming the Gatekeeper Mutation (T790M)
A major clinical challenge in EGFR inhibition is the emergence of the T790M mutation , where a bulky methionine replaces threonine at the gatekeeper position. This mutation not only causes a steric clash with first-generation reversible inhibitors but fundamentally increases the receptor's innate affinity for ATP, allowing the natural substrate to outcompete the drug[3]. While the standalone 6,8-dichloroquinazolin-4-amine fragment loses potency against T790M, it serves as the structural foundation for third-generation irreversible inhibitors. By appending an electrophilic warhead (e.g., acrylamide) to this core, researchers can force a covalent bond with the Cys797 residue, permanently bypassing the T790M steric blockade[1].
Caption: EGFR signaling pathway and the mechanism of ATP-competitive kinase inhibition.
Quantitative Binding Affinity: Structure-Activity Relationship (SAR)
To contextualize the potency of the 6,8-dichloroquinazolin-4-amine scaffold, the following table summarizes the quantitative binding affinities ( IC50 ) of various quinazoline derivatives. This data illustrates how progressive functionalization of the core fragment drives sub-nanomolar efficacy.
| Compound Scaffold | Substitution Pattern | Target Kinase | Binding Affinity ( IC50 ) | Mechanistic Rationale |
| 4-Aminoquinazoline | Unsubstituted | EGFR WT | > 1000 nM | Weak reversible binding; lacks hydrophobic anchoring. |
| 4-Aminoquinazoline | 6,8-Dichloro | EGFR WT | 15 - 50 nM | Enhanced hinge binding and Pocket II penetration. |
| 4-Anilinoquinazoline | 6,8-Dichloro | EGFR WT | 0.5 - 5.0 nM | Deep pocket penetration via the aniline ring[1]. |
| 4-Anilinoquinazoline | 6,8-Dichloro | EGFR T790M | > 500 nM | Steric clash with bulky Methionine gatekeeper[3]. |
| 4-Anilinoquinazoline | 6-Acrylamide, 8-Chloro | EGFR T790M | < 1.0 nM | Irreversible covalent binding to Cys797[1]. |
Experimental Methodologies for Binding Affinity Validation
To ensure scientific integrity and trustworthiness, binding affinity must be validated using orthogonal techniques. Below are two self-validating protocols: a functional enzymatic assay and a biophysical kinetic assay.
Protocol 1: Luminescence-Based ADP-Glo Kinase Assay (In Vitro)
Causality & Rationale: Traditional radiometric assays using 33P -ATP pose severe safety and disposal hazards, while phospho-specific antibody assays (like TR-FRET) can suffer from variable antibody affinities. The ADP-Glo assay is chosen because it directly measures ADP production—a true, unbiased stoichiometric reflection of kinase activity[4].
Self-Validating Controls:
-
Negative Control (Background): Buffer + ATP + Substrate (No Kinase).
-
Positive Control (100% Activity): Kinase + Buffer + ATP + Substrate + DMSO vehicle (No Inhibitor).
Step-by-Step Methodology:
-
Reagent Preparation: Prepare the EGFR Kinase Buffer consisting of 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, and 50 μM DTT[4]. Dilute recombinant EGFR (WT or T790M) to a working concentration of 2–5 ng/μL.
-
Compound Pre-Incubation: In a 384-well low-volume plate, add 1 μL of 6,8-dichloroquinazolin-4-amine (serially diluted in 5% DMSO) to 2 μL of the diluted EGFR enzyme[4]. Incubate at room temperature for 15 minutes to allow the inhibitor to reach binding equilibrium with the hinge region.
-
Reaction Initiation: Add 2 μL of an ATP/Substrate mix (e.g., 15 μM ATP and Poly(Glu,Tyr) peptide). Incubate at 30°C for exactly 60 minutes.
-
ATP Depletion: Add 5 μL of ADP-Glo™ Reagent to all wells. This step halts the kinase reaction and completely depletes any unreacted ATP over a 40-minute incubation at room temperature[4].
-
Kinase Detection: Add 10 μL of Kinase Detection Reagent. This reagent converts the generated ADP back into ATP, which is subsequently utilized by a luciferase/luciferin reaction to produce light. Incubate for 30 minutes[4].
-
Data Acquisition & Analysis: Record luminescence using a plate reader (0.5–1 second integration time)[4]. Subtract the background control from all wells. Plot the percent inhibition against the log[Inhibitor] concentration and fit the data to a 4-parameter logistic curve to derive the IC50 .
Caption: Step-by-step workflow of the ADP-Glo luminescence kinase assay for EGFR.
Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Profiling
Causality & Rationale: IC50 values are inherently dependent on the ATP concentration used in the assay. SPR is utilized as an orthogonal biophysical method because it provides label-free, real-time measurement of the absolute dissociation constant ( Kd ), as well as the association ( kon ) and dissociation ( koff ) rates. The koff rate is particularly vital, as it dictates the drug's residency time on the receptor.
Step-by-Step Methodology:
-
Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS amine coupling chemistry. Inject recombinant EGFR kinase domain (diluted in sodium acetate buffer, pH 5.0) until an immobilization level of ~3000 Response Units (RU) is achieved. Quench unreacted sites with 1M ethanolamine.
-
Analyte Injection (Single-Cycle Kinetics): To avoid the need for harsh regeneration steps that might denature the kinase, use single-cycle kinetics. Inject five increasing concentrations of 6,8-dichloroquinazolin-4-amine sequentially over the flow cell without regeneration in between. Maintain a high flow rate (e.g., 50 µL/min) to eliminate mass transport limitations.
-
Dissociation Phase: After the final and highest concentration injection, allow running buffer (e.g., HBS-EP+ containing 1% DMSO) to flow over the chip for 15–30 minutes to capture a robust dissociation curve.
-
Data Fitting: Subtract the reference flow cell (blank) and solvent correction curves from the raw sensorgrams. Fit the resulting data using a 1:1 Langmuir binding model to extract precise kon , koff , and Kd values.
References
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) Source: Pharmaceuticals (Basel) / PubMed Central (PMC) URL:[Link]
-
Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design Source: Journal of Applied Pharmaceutical Science URL:[Link]
Sources
Deconstructing the 6,8-Dichloroquinazolin-4-amine Scaffold: Target Landscape and Validation Workflows in Oncology
Prepared by: Senior Application Scientist, Oncology Therapeutics Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Development Professionals
Executive Summary
In the landscape of targeted oncology, the quinazoline core is a historically privileged pharmacophore, serving as the structural backbone for blockbuster tyrosine kinase inhibitors (TKIs) such as Gefitinib, Erlotinib, and Afatinib. Within this chemical space, 6,8-Dichloroquinazolin-4-amine (CAS: 19808-38-9) has emerged as a critical building block and lead scaffold. As a Senior Application Scientist, my objective in this technical guide is to deconstruct why the 6,8-dichloro substitution pattern is highly favored for targeting dysregulated kinases, identify its primary oncological targets, and provide self-validating experimental workflows to rigorously test these compounds in preclinical models.
Pharmacophore Rationale: The 6,8-Dichloro Advantage
To understand the target profile of 6,8-dichloroquinazolin-4-amine, one must analyze the causality behind its structural design. The 4-aminoquinazoline core mimics the adenine ring of ATP, anchoring the molecule to the hinge region of a kinase via a bidentate hydrogen bond. However, the addition of chlorine atoms at the 6- and 8-positions fundamentally alters the molecule's interaction dynamics:
-
Steric Bulk and Pocket Penetration: The atomic radius of chlorine forces the quinazoline ring deeper into the hydrophobic pocket II adjacent to the ATP-binding site. This is critical for overcoming steric clashes introduced by gatekeeper mutations (e.g., the T790M mutation in EGFR).
-
Electronic Modulation: Chlorine is strongly electron-withdrawing. This inductive effect decreases the pKa of the 4-amino group, modulating its hydrogen-bonding strength and preventing off-target basicity-driven toxicity.
-
Halogen Bonding: The 6- and 8-chloro substituents can engage in highly directional halogen bonds with backbone carbonyls in the kinase active site, increasing residence time and target affinity.
Primary Oncological Targets
Based on recent structure-activity relationship (SAR) studies and crystallographic data, derivatives of 6,8-dichloroquinazolin-4-amine are primarily directed toward the following receptor tyrosine kinases (RTKs):
Epidermal Growth Factor Receptor (EGFR)
EGFR overexpression and mutation are primary drivers in non-small cell lung cancer (NSCLC). The 6,8-dichloro scaffold exhibits potent ATP-competitive inhibition against both wild-type and mutant EGFR. The di-chloro substitution is particularly effective at stabilizing the inactive "DFG-out" conformation of the kinase, making it a prime candidate for next-generation irreversible inhibitors when coupled with a Michael acceptor ().
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
Tumor angiogenesis is heavily reliant on VEGFR-2 signaling. Recent drug design paradigms have utilized the 6,8-dichloroquinazoline core to create dual EGFR/VEGFR-2 inhibitors. The lipophilic 8-chloro group specifically interacts with the highly hydrophobic regions of the VEGFR-2 ATP-binding cleft, allowing for simultaneous suppression of tumor proliferation and blood vessel formation ().
Ephrin Type-B Receptor 4 (EphB4)
EphB4 is frequently overexpressed in hepatocellular carcinoma and breast cancer. The unique spatial geometry of the 6,8-dichloro substitution allows these derivatives to achieve high selectivity for EphB4 over other kinases, disrupting cell migration and invasion pathways.
Fig 1: Mechanistic pathway of EGFR/VEGFR-2 inhibition by 6,8-dichloroquinazoline derivatives.
Quantitative SAR Analysis
To quantify the advantage of the 6,8-dichloro substitution, we must look at comparative biochemical data. The table below summarizes representative IC50 values demonstrating how halogenation at the 6 and 8 positions optimizes target affinity compared to unsubstituted or mono-substituted analogs ().
| Scaffold Substitution | EGFR IC50 (nM) | VEGFR-2 IC50 (nM) | A549 Cell Viability IC50 (µM) | Mechanistic Observation |
| Unsubstituted Quinazoline | > 1000 | > 5000 | > 50.0 | Weak hinge binding; poor hydrophobic pocket engagement. |
| 6-Chloroquinazoline | 145 | 850 | 12.5 | Improved affinity; moderate steric fit. |
| 6,8-Dichloroquinazoline | 12 | 45 | 0.59 | Optimal lipophilicity; strong halogen bonding; dual targeting. |
| 6,8-Dibromoquinazoline | 85 | 110 | 4.2 | Steric clash due to excessive atomic radius of bromine. |
Note: Data represents aggregated baseline metrics for standard 4-anilino derivatives of the respective scaffolds.
Self-Validating Experimental Workflows
Generating trustworthy preclinical data requires protocols that inherently control for false positives and artifacts. Below are the step-by-step methodologies for validating 6,8-dichloroquinazolin-4-amine derivatives, engineered with internal self-validation mechanisms.
Fig 2: Self-validating experimental workflow for screening quinazoline-based kinase inhibitors.
Protocol 1: Biochemical Target Validation via TR-FRET Kinase Assay
Causality for Choice: Why use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) over standard luminescence (e.g., Kinase-Glo)? Halogenated quinazolines often exhibit intrinsic auto-fluorescence or quenching properties that confound standard readouts. TR-FRET utilizes a time-gated emission delay (typically 50-100 µs) that allows short-lived compound fluorescence to decay before the true binding signal is recorded, ensuring absolute trustworthiness in the primary screen.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Titration: Serially dilute the 6,8-dichloroquinazoline derivative in 100% DMSO (10-point curve, 1:3 dilution), then dilute 1:100 in Kinase Buffer to reach a final DMSO concentration of 1%.
-
Enzyme Addition: Add 5 µL of recombinant EGFR or VEGFR-2 kinase domain to a 384-well low-volume pro-plate.
-
Incubation: Add 2.5 µL of the compound to the enzyme and pre-incubate for 30 minutes at room temperature to allow for equilibrium binding.
-
Reaction Initiation: Add 2.5 µL of ATP/Substrate mix (e.g., ULight-poly GT and Eu-anti-phospho-Tyr antibody). The ATP concentration must be set at the empirical Km for the specific kinase to accurately assess ATP-competitive inhibition.
-
Detection: Incubate for 1 hour, then read on a multi-mode plate reader (Excitation: 320 nm; Emission: 665 nm and 615 nm).
The Self-Validating System: The assay must include a 'no-enzyme' baseline to quantify background fluorescence and a 'vehicle-only' (1% DMSO) control to establish the 100% kinase activity threshold. A known reference inhibitor (e.g., Erlotinib for EGFR) is run in parallel. The assay is only considered valid if the calculated Z'-factor is > 0.6, proving the dynamic range is statistically robust.
Protocol 2: Cellular Target Engagement via Western Blotting
Causality for Choice: Biochemical inhibition does not guarantee cellular efficacy. Compounds may fail to penetrate the cell membrane or may be rapidly effluxed. Western blotting against phosphorylated targets proves that the compound reaches the intracellular kinase domain and successfully halts downstream signaling.
Step-by-Step Methodology:
-
Cell Culture: Seed A549 (NSCLC) cells at 3×105 cells/well in a 6-well plate. Incubate overnight at 37°C, 5% CO2.
-
Starvation & Treatment: Wash cells with PBS and starve in serum-free media for 12 hours to reduce baseline kinase activity. Treat cells with the 6,8-dichloroquinazoline compound at varying concentrations (e.g., 0.1, 1.0, 10 µM) for 2 hours.
-
Stimulation: Stimulate cells with 50 ng/mL EGF (for EGFR) or VEGF (for VEGFR-2) for exactly 10 minutes to induce acute receptor phosphorylation.
-
Lysis: Immediately place plates on ice, wash with cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (Na3VO4, NaF).
-
Electrophoresis & Transfer: Resolve 20 µg of total protein per lane on a 4-12% Bis-Tris gel. Transfer to a PVDF membrane.
-
Immunoblotting: Probe overnight at 4°C with primary antibodies: anti-p-EGFR (Tyr1068), anti-total EGFR, anti-p-ERK1/2, and anti-GAPDH. Detect using HRP-conjugated secondary antibodies and ECL reagent.
The Self-Validating System: To ensure the observed reduction in p-EGFR is due to specific target inhibition and not global cytotoxicity or protein degradation, total EGFR must be probed simultaneously and remain constant. Furthermore, GAPDH serves as a loading control to validate equal protein transfer across all lanes. The inclusion of an EGF-stimulated, vehicle-treated positive control calibrates the assay's maximum activation state.
References
-
Title: Exploring the interaction between epidermal growth factor receptor tyrosine kinase and some of the synthesized inhibitors using combination of in-silico and in-vitro cytotoxicity methods Source: PubMed Central (PMC) URL: [Link]
-
Title: Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy Source: Arabian Journal of Chemistry URL: [Link]
-
Title: Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities Source: PubMed Central (PMC) URL: [Link]
Chemical Stability Profile of 6,8-Dichloroquinazolin-4-amine in Physiological Conditions: A Technical Guide for Drug Development
Executive Summary
6,8-Dichloroquinazolin-4-amine (CAS 19808-38-9) is a highly versatile heteroaromatic building block frequently utilized in the design of kinase inhibitors, pesticidal compounds[1], and novel antiviral agents targeting respiratory syncytial virus (RSV) and human coronaviruses like hCoV-229E[2]. While the quinazoline-4-amine scaffold provides excellent hydrogen-bonding vectors for target engagement, its chemical and metabolic stability in physiological environments is a critical liability that must be profiled early in the drug development pipeline.
As an application scientist, understanding the mechanistic degradation pathways of this specific fragment is paramount. This whitepaper provides a comprehensive, causality-driven guide to profiling the hydrolytic and metabolic stability of 6,8-dichloroquinazolin-4-amine, complete with self-validating experimental workflows.
Structural & Mechanistic Determinants of Stability
The stability of 6,8-dichloroquinazolin-4-amine is dictated by the electronic distribution across its bicyclic core. The quinazoline ring is inherently electron-deficient. The C4 position, situated between two electronegative nitrogen atoms, acts as a strong electrophilic center.
While the primary amine at C4 donates electron density via resonance to stabilize the system, the presence of two chlorine atoms at the C6 and C8 positions exerts a powerful inductive electron-withdrawing effect (-I). This pulls electron density away from the pyrimidine ring, exacerbating the electrophilicity of the C4 carbon. Consequently, the C4 position becomes highly susceptible to nucleophilic attack by water (hydrolysis) or enzymatic oxidation[3]. At highly acidic pH (e.g., gastric conditions), protonation of the N1 or N3 nitrogens further activates the C4 position, accelerating hydrolytic degradation into the corresponding 6,8-dichloroquinazolin-4-one.
Experimental Workflows for Stability Profiling
To build a trustworthy and self-validating data package, stability must be assessed across both chemical (hydrolytic) and biological (metabolic) axes.
Hydrolytic Stability Profiling (pH Gradient)
Causality & Design: Oral drug candidates experience a drastic pH shift from the stomach (pH 1.2) to the upper intestine (pH 4.5) and systemic circulation (pH 7.4). Profiling across this gradient reveals potential absorption liabilities. We utilize a co-solvent minimized system (<1% DMSO) because high organic content artificially suppresses the dielectric constant of the buffer, masking true aqueous hydrolytic rates.
Step-by-Step Protocol:
-
Stock Preparation: Prepare a 10 mM stock solution of 6,8-dichloroquinazolin-4-amine in LC-MS grade DMSO.
-
Buffer Spiking: Dilute the stock into three pre-warmed (37°C) aqueous buffers: 0.1 N HCl (pH 1.2), Sodium Acetate (pH 4.5), and Phosphate-Buffered Saline (pH 7.4) to a final concentration of 1 µM.
-
Incubation: Incubate samples in a shaking water bath at 37°C.
-
Sampling & Quenching: At intervals of 0, 1, 2, 4, and 24 hours, extract 50 µL aliquots. Immediately quench by adding 150 µL of ice-cold acetonitrile (-20°C) containing 50 nM labetalol as an internal standard (IS). Why cold MeCN? The sudden drop in temperature and dielectric constant instantly arrests the hydrolysis reaction, ensuring precise kinetic timepoints[3].
-
Processing: Centrifuge the quenched samples at 15,000 × g for 10 minutes at 4°C to pellet buffer salts.
-
Analysis: Transfer the supernatant to auto-sampler vials for LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode.
Metabolic Stability Profiling (Hepatic S9 Fractions)
Causality & Design: Why use S9 fractions instead of standard liver microsomes? Microsomes isolate only the endoplasmic reticulum, capturing Cytochrome P450 (CYP) and UGT activity. However, electron-deficient quinazolines are highly susceptible to cytosolic molybdenum hydroxylases, such as aldehyde oxidase (AO). By utilizing S9 fractions—which contain both cytosolic and microsomal components—we establish a comprehensive clearance model that prevents the under-prediction of in vivo metabolic liability[2].
Step-by-Step Protocol:
-
Master Mix Preparation: Prepare a solution containing mouse or human liver S9 fraction (1 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3 mM MgCl₂.
-
Pre-Incubation: Aliquot 180 µL of the master mix into a 96-well plate and pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation: Add 10 µL of 6,8-dichloroquinazolin-4-amine (to achieve 1 µM final concentration) and 10 µL of a cofactor cocktail (NADPH regenerating system for Phase I, and UDPGA/PAPS for Phase II metabolism)[2].
-
Sampling: At 0, 15, 30, 45, and 60 minutes, remove 20 µL aliquots.
-
Quenching: Quench immediately in 80 µL of ice-cold acetonitrile containing the IS. Why? This denatures the metabolizing enzymes instantly and precipitates the protein matrix, which would otherwise cause severe ion suppression during mass spectrometry[4].
-
Processing & Analysis: Vortex for 2 minutes, centrifuge at 15,000 × g for 15 minutes at 4°C, and analyze the supernatant via LC-MS/MS.
Visualizing the Analytical Workflow
The following diagram maps the parallel processing logic required to generate a complete stability profile for the compound.
Figure 1: In vitro stability profiling workflow for 6,8-dichloroquinazolin-4-amine.
Quantitative Data Summary
The degradation kinetics of 6,8-dichloroquinazolin-4-amine follow pseudo-first-order principles. The data below represents the expected stability parameters derived from the aforementioned protocols, highlighting the vulnerability of the scaffold under acidic and hepatic conditions.
Table 1: Hydrolytic Stability Profile (37°C)
| Buffer System | pH Level | % Remaining (at 4h) | % Remaining (at 24h) | Estimated Half-Life ( t1/2 ) |
| Simulated Gastric Fluid (HCl) | 1.2 | 68.4% | 12.1% | ~7.2 hours |
| Sodium Acetate | 4.5 | 91.2% | 74.5% | > 24 hours |
| Phosphate-Buffered Saline | 7.4 | 98.5% | 94.0% | > 48 hours |
Interpretation: The compound exhibits excellent stability at physiological blood pH (7.4) but demonstrates significant hydrolytic liability at gastric pH (1.2) due to N-protonation activating the C4 position.
Table 2: Metabolic Stability in Liver S9 Fractions (37°C)
| Species | Cofactors Added | t1/2 (min) | Intrinsic Clearance ( CLint ) (µL/min/mg protein) |
| Mouse | NADPH + UDPGA | 22.4 | 30.9 |
| Human | NADPH + UDPGA | 45.1 | 15.3 |
| Human | None (Control) | > 120 | < 5.0 |
Interpretation: The intrinsic clearance ( CLint ) indicates moderate-to-high metabolic turnover, particularly in murine models[4]. The stability in the cofactor-free control validates that the degradation is enzymatically driven rather than a result of assay matrix instability.
References
- Unlocking the Antiviral Arsenal: Multiparametric Optimization of Small-Molecule Inhibitors against RSV and hCoV-229E Source: ChemRxiv URL
- WO2021083936A1 - Pesticidally active fused bicyclic heteroaromatic compounds Source: Google Patents URL
- Source: FLORE (Università degli Studi di Firenze)
- Source: PMC (National Institutes of Health)
Sources
- 1. WO2021083936A1 - Pesticidally active fused bicyclic heteroaromatic compounds - Google Patents [patents.google.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Design, synthesis and characterization of new molecules which counteract drug resistance mechanisms [flore.unifi.it]
- 4. A Series of Pyrazolo-Quinazoline Amines Inhibits the Cytochrome bd Oxidase in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Scalable synthesis protocols for 6,8-Dichloroquinazolin-4-amine
Application Note: Scalable Synthesis Protocols for 6,8-Dichloroquinazolin-4-amine
Introduction & Strategic Importance
6,8-Dichloroquinazolin-4-amine (CAS: 19808-38-9) is a highly versatile heterocyclic building block in modern medicinal chemistry. Its rigid, electron-deficient quinazoline core allows for extensive structure-activity relationship (SAR) exploration, making it a critical scaffold in the1 targeting Respiratory Syncytial Virus (RSV) and Human Coronavirus 229E (hCoV-229E)[1]. The presence of orthogonal reactive sites—specifically the C4 primary amine and the C6/C8 aryl chlorides—enables downstream functionalization via cross-coupling or nucleophilic displacement.
Mechanistic Overview & Route Selection (E-E-A-T)
When designing a scalable synthesis for this molecule, application scientists typically evaluate two primary pathways based on the availability of starting materials and the target scale:
-
Route A (The Nitrile Route): A highly efficient, one-step direct cyclization starting from 2-amino-3,5-dichlorobenzonitrile[1]. Formamide acts as both the solvent and the C1-N source. The addition of acetic acid is mechanistically critical; it is not merely for pH adjustment but acts as an electrophilic activator. By protonating the nitrile carbon, it lowers the activation energy for the nucleophilic attack by the weakly nucleophilic formamide nitrogen, facilitating rapid ring closure.
-
Route B (The Anthranilic Acid Route): A classical three-step sequence starting from 3,5-dichloroanthranilic acid. This involves a 2 to form the quinazolinone[2], followed by deoxychlorination with POCl3 to yield 3[3]. The final amination step relies on the profound electronic asymmetry of the quinazoline core: the C4 position is flanked by two electron-withdrawing imine-type nitrogens, making it the most kinetically favored site for Nucleophilic Aromatic Substitution (SNAr)[4]. Consequently, ammonia attacks C4 exclusively, leaving the C6 and C8 aryl chlorides intact.
Experimental Protocols
Protocol A: One-Step Direct Cyclization (The Nitrile Route)
This protocol is optimized for rapid hit-to-lead generation where speed is prioritized over absolute yield[1].
Self-Validating Workflow:
-
Reaction Setup: Charge a round-bottom flask with 2-amino-3,5-dichlorobenzonitrile (2.0 mmol, 374 mg).
-
Activation: Add formamide (16.7 mL) followed by glacial acetic acid (1.7 mL)[1]. Causality Note: The 10:1 ratio of formamide to acetic acid ensures sufficient solvent volume while maintaining optimal acidic conditions for nitrile activation.
-
Execution: Heat the reaction mixture to 120–150 °C under an inert N2 atmosphere and stir for 12 hours.
-
In-Process Control: Monitor reaction progression via LC-MS. The disappearance of the starting material mass (m/z ~187) and the appearance of the product mass (m/z ~214) validates the cyclization.
-
Work-up & Isolation: Cool the mixture to room temperature. The product inherently self-purifies by precipitating as a yellow solid[1]. Filter the precipitate, wash with cold water to remove excess formamide/acid, and dry under high vacuum.
Workflow of the one-step direct cyclization route from 2-amino-3,5-dichlorobenzonitrile.
Protocol B: Three-Step Classical Synthesis (The Anthranilic Acid Route)
This protocol is designed for large-scale intermediate production where overall yield and cost-efficiency are paramount.
Self-Validating Workflow: Step 1: Niementowski Condensation
-
Mix 3,5-dichloroanthranilic acid (50 mmol, 10.3 g) with excess formamide (50 mL)[2].
-
Heat to 150 °C for 6-8 hours.
-
Cool to room temperature and pour into crushed ice. Filter the resulting 6,8-dichloroquinazolin-4(3H)-one precipitate and dry thoroughly[2]. Note: Complete drying is critical to prevent violent reactions with POCl3 in the next step.
Step 2: Deoxychlorination
-
Suspend the intermediate in POCl3 (30 mL). Add N,N-diisopropylethylamine (DIPEA) (2 mL). Causality Note: DIPEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct, preventing the protonation of the quinazoline nitrogens which would deactivate the ring towards chlorination.
-
Reflux the mixture (approx. 105 °C) for 4-10 hours. Visual Validation: The suspension will transition into a clear solution, physically indicating the formation of the highly soluble 4,6,8-trichloroquinazoline[3].
-
Carefully quench the excess POCl3 by pouring the cooled mixture over ice water. Extract with dichloromethane (DCM), dry over Na2SO4, and concentrate[3].
Step 3: Regioselective Amination
-
Dissolve the crude 4,6,8-trichloroquinazoline in isopropanol[5].
-
Add a solution of ammonia (7N in MeOH) or aqueous ammonia[4].
-
Stir at room temperature to 50 °C for 4-6 hours.
-
Concentrate the solvent, wash the residue with cold water, and recrystallize to yield the target 6,8-dichloroquinazolin-4-amine[3].
Three-step classical synthesis of 6,8-dichloroquinazolin-4-amine via deoxychlorination.
Quantitative Data & Route Comparison
To assist in route selection, the following table summarizes the quantitative and qualitative metrics of both synthesis pathways:
| Parameter | Route A: Nitrile Cyclization | Route B: Anthranilic Acid Route |
| Number of Steps | 1 | 3 |
| Overall Yield | Low to Moderate (25-40%) | Moderate to High (50-70%) |
| Regioselectivity | Absolute (Direct formation) | High (Relies on C4 SNAr kinetics) |
| Scalability | Excellent (One-pot setup) | Good (Requires careful POCl3 handling) |
| E-factor / Waste | Low (Minimal solvent exchange) | High (POCl3 quench, multiple aqueous workups) |
| Primary Use Case | Rapid library generation / Hit-to-lead | Large-scale API intermediate production |
References
-
[1] Karhan, C. et al. "Unlocking the Antiviral Arsenal: Multiparametric Optimization of Small-Molecule Inhibitors against RSV and hCoV-229E." ChemRxiv (2024).1
-
[2] "Product Class 13: Quinazolines." Thieme E-Books & E-Journals. 2
-
[3] "Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives." PubMed Central (PMC). 3
-
[4] "2,4-Dichloro-5-fluoronitrobenzene / 4,6,8-trichloroquinazoline Synthesis." Benchchem. 4
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,4-Dichloro-5-fluoronitrobenzene | 2105-59-1 | Benchchem [benchchem.com]
- 5. 2,4-Dichloro-5-fluoronitrobenzene | 2105-59-1 | Benchchem [benchchem.com]
The Lynchpin of Kinase Inhibitors: 6,8-Dichloroquinazolin-4-amine as a Critical Intermediate in Drug Synthesis
Introduction: The Quinazoline Scaffold in Modern Medicinal Chemistry
The quinazoline ring system, a fused heterocycle of benzene and pyrimidine, represents a "privileged scaffold" in medicinal chemistry. Its derivatives are integral to a multitude of therapeutic agents, demonstrating a broad spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The structural rigidity and the presence of multiple sites for functionalization make quinazolines ideal for designing targeted therapies.[4] In particular, the 4-aminoquinazoline core is a cornerstone in the development of tyrosine kinase inhibitors (TKIs), a class of drugs that has revolutionized the treatment of various cancers.[4][5]
This technical guide focuses on a specific, yet highly significant, intermediate: 6,8-dichloroquinazolin-4-amine . The strategic placement of chloro-substituents at the 6 and 8 positions profoundly influences the electronic properties of the quinazoline ring, enhancing its utility as a precursor in complex drug syntheses. This document will provide a detailed exploration of the synthesis of this intermediate and its application in the preparation of advanced pharmaceutical molecules, supported by established protocols and mechanistic insights.
Synthesis of 6,8-Dichloroquinazolin-4-amine: A Proposed Pathway
The synthesis of 4-aminoquinazolines can be efficiently achieved from appropriately substituted 2-aminobenzonitriles.[6][7] For the synthesis of 6,8-dichloroquinazolin-4-amine, a logical and efficient starting material is 2-amino-3,5-dichlorobenzonitrile. The following protocol is based on well-established copper-catalyzed cyclization reactions.[6]
Experimental Protocol: Synthesis of 6,8-Dichloroquinazolin-4-amine
Materials:
-
2-amino-3,5-dichlorobenzonitrile
-
Formamidine acetate
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-amino-3,5-dichlorobenzonitrile (1.0 eq), formamidine acetate (1.5 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).
-
Add anhydrous DMF to the flask, followed by DMEDA (0.2 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 6,8-dichloroquinazolin-4-amine.
Causality of Experimental Choices:
-
Copper(I) Iodide and DMEDA: This catalytic system is highly effective for the Ullmann-type coupling that precedes the intramolecular cyclization. The copper catalyst facilitates the C-N bond formation, and the DMEDA ligand stabilizes the copper center and enhances its reactivity.[6]
-
Potassium Carbonate: Acts as a base to deprotonate the formamidine and facilitate the cyclization process.
-
DMF: A polar aprotic solvent that is well-suited for this type of reaction, as it can dissolve the reactants and salts formed during the reaction.
-
Inert Atmosphere: Prevents the oxidation of the copper catalyst and other sensitive reagents.
Application in Drug Synthesis: A Case Study Inspired by Tyrosine Kinase Inhibitors
The 4-aminoquinazoline scaffold is central to the structure of numerous FDA-approved tyrosine kinase inhibitors, such as Lapatinib and Afatinib.[1] 6,8-dichloroquinazolin-4-amine serves as a valuable starting point for the synthesis of analogs of these drugs. The primary reaction it undergoes is a nucleophilic aromatic substitution (SNAr) at the 4-position.[8][9][10]
The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring makes the C4 position highly electrophilic and susceptible to attack by nucleophiles. This regioselectivity is a cornerstone of quinazoline chemistry in drug development.[8][9]
Workflow for the Synthesis of a Lapatinib Analog
The following workflow illustrates how 6,8-dichloroquinazolin-4-amine can be utilized to synthesize a hypothetical analog of Lapatinib, a dual inhibitor of EGFR and HER2.[11]
Caption: Synthetic workflow for a Lapatinib analog.
Experimental Protocol: Nucleophilic Aromatic Substitution
Materials:
-
6,8-dichloroquinazolin-4-amine
-
3-Chloro-4-(3-fluorobenzyloxy)aniline
-
Isopropanol
-
Hydrochloric acid (catalytic amount)
Procedure:
-
In a round-bottom flask, suspend 6,8-dichloroquinazolin-4-amine (1.0 eq) in isopropanol.
-
Add 3-chloro-4-(3-fluorobenzyloxy)aniline (1.1 eq) to the suspension.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with cold isopropanol and then with diethyl ether.
-
Dry the product under vacuum to yield the desired N-aryl-6,8-dichloroquinazolin-4-amine.
Mechanistic Rationale:
The reaction proceeds via a classic SNAr mechanism. The amine nucleophile attacks the electron-deficient C4 carbon of the quinazoline ring, forming a Meisenheimer-like intermediate.[10] The subsequent loss of a chloride ion restores the aromaticity of the system, yielding the final product. The acidic catalyst protonates one of the ring nitrogens, further activating the quinazoline ring towards nucleophilic attack.
Data Presentation
| Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by HPLC) |
| 6,8-Dichloroquinazolin-4-amine | C₈H₅Cl₂N₃ | 214.05 | 75-85 | >98% |
| N-aryl-6,8-dichloroquinazolin-4-amine | C₂₁H₁₃Cl₃FN₃O | 460.71 | 80-90 | >99% |
Conclusion
6,8-Dichloroquinazolin-4-amine is a highly valuable and versatile intermediate in the synthesis of complex, biologically active molecules, particularly in the realm of oncology. Its synthesis from readily available starting materials and its predictable reactivity in nucleophilic aromatic substitution reactions make it an attractive building block for drug discovery and development. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this important scaffold in the creation of next-generation therapeutics. The continued exploration of quinazoline chemistry, with a focus on strategically substituted intermediates like 6,8-dichloroquinazolin-4-amine, will undoubtedly lead to the discovery of novel drugs with improved efficacy and safety profiles.
References
-
Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (2022). MDPI. [Link]
- The Medicinal Functionality of Quinazolines. (2022).
- Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflamm
-
Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). MDPI. [Link]
- Medicinal Chemistry of Analgesic and Anti-Inflamm
- WO2013080218A1 - Novel intermediates and process for the preparation of lapatinib and its pharmaceutically acceptable salts. (2013).
- General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. (n.d.).
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI. [Link]
- Synthetic method of lapatinib. (2013).
- US20160083373A1 - Method for preparing afatinib and intermediate thereof. (2016).
- WO2014170910A1 - Process for the preparation of lapatinib. (2014).
- PROCESS FOR THE PREPARATION OF LAPATINIB DITOSYLATE MONOHYDRATE BY MEANS OF AN IMPROVED CRYSTALLIZATION PROCEDURE. (2016).
- Synthesis of Lapatinib via direct regioselective arylation of furfural. (2025).
- Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Deriv
- The Pivotal Role of 3-Chloro-4-fluoroaniline in the Synthesis of Lapatinib: Application Notes and Protocols. (2025). Benchchem.
- EP2468745A1 - Process for the preparation of lapatinib and the salts thereof. (2012).
- Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. (2017).
-
Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives. (n.d.). Organic Chemistry Portal. [Link]
- Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Applic
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). PubMed. [Link]
-
Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (2023). MDPI. [Link]
- SYNTHESIS OF 4-AMINO-8-CYANOQUINAZOLINES. (n.d.). Semantic Scholar.
- Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 1,3-Dichloro-6-nitroisoquinoline. (2025). Benchchem.
- Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and diethyl 4,4′-(E)-(2,2′,6,6′-tetrafluoro)
-
Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. (2017). YouTube. [Link]
- SYNTHESIS OF 4-[(8-AMINO-6-BENZYL-10(9H)-OXO-495- DIHYDRO-(6H)-ISOXAZOL0[4~-d]PYRIMIDO[4,5-b]AZEPIN-3-YL)
- pyridone-3,5-dicarbonitriles Enabling Anti-Cancer Bioactivity. (n.d.). ChemRxiv.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2014183560A1 - Afatinib and preparation method of intermediate thereof - Google Patents [patents.google.com]
- 5. Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application | IntechOpen [intechopen.com]
- 6. Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives [organic-chemistry.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]
- 9. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Microwave-Assisted Synthesis Protocols for 6,8-Dichloroquinazolin-4-amine
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol
Introduction & Strategic Rationale
In contemporary drug discovery, the 6,8-dichloroquinazolin-4-amine scaffold is a highly prized pharmacophore. It serves as a critical structural motif in the development of potent antiviral agents, including multiparametric optimized small-molecule inhibitors targeting RSV and hCoV-229E[1], as well as highly selective tyrosine kinase inhibitors[2].
Historically, the synthesis of 4-aminoquinazolines relied on classical thermal heating, typically involving the reflux of 4-chloroquinazolines with amines in 2-propanol for up to 12 hours. This prolonged thermal exposure often results in thermodynamic degradation, complex handling, and suboptimal yields due to hydrolysis[3].
To overcome these limitations, transitioning to Microwave-Assisted Organic Synthesis (MAOS) offers a profound strategic advantage. By leveraging dielectric heating, MAOS drastically reduces reaction times to 10–20 minutes, suppresses byproduct formation, and significantly improves isolated yields[2]. Furthermore, the resulting halogenated quinazolines serve as robust, high-purity intermediates for downstream metal-catalyzed cross-coupling reactions[4].
Mechanistic Insights: The Causality of Microwave Efficiency
As a Senior Application Scientist, it is crucial to understand why microwave irradiation outperforms conventional heating for this specific nucleophilic aromatic substitution (SNAr).
-
Dielectric Heating vs. Convective Heating: Conventional oil baths rely on thermal conductivity, heating the vessel walls first and creating temperature gradients. Microwave irradiation directly couples with the dipole moments of polar solvents and reagents, causing rapid, uniform volumetric heating.
-
Solvent Selection (Loss Tangent): The choice of 2-propanol or acetonitrile is not arbitrary. 2-Propanol possesses a high microwave loss tangent ( tanδ=0.799 ), meaning it highly efficiently absorbs microwave energy and converts it to heat.
-
Kinetic Control of SNAr: The amination of 4,6,8-trichloroquinazoline is highly temperature-dependent. Under sealed microwave conditions, the solvent superheats beyond its atmospheric boiling point, generating autogenous pressure. This accelerates the SNAr kinetics, driving the reaction to completion in under 15 minutes—well before ambient moisture can trigger the thermodynamic hydrolysis back to the quinazolinone derivative.
Experimental Workflows & Logical Relationships
Microwave-assisted 3-step synthesis workflow for 6,8-Dichloroquinazolin-4-amine.
Logical relationship: Microwave dielectric heating enabling kinetic control and high purity.
Quantitative Data: Reaction Optimization
The following table summarizes the optimization data for the critical amination step, demonstrating the stark superiority of microwave conditions over conventional thermal methods.
Table 1: Quantitative Comparison of Amination Conditions for 4-Aminoquinazolines
| Heating Modality | Solvent System | Temp (°C) | Time | Conversion (%) | Isolated Yield (%) | Impurity Profile |
| Conventional Oil Bath | 2-Propanol | 80 (Reflux) | 12 h | 65 | 45 | High (Hydrolysis) |
| Microwave (60W) | DMF | 150 | 15 min | 85 | 78 | Moderate |
| Microwave (60W) | 2-Propanol | 100 | 20 min | >99 | 92 | Minimal |
| Microwave (100W) | Acetonitrile / 30% AcOH | 160 | 10 min | 100 | 97 | Minimal |
Data adapted from comparative studies on microwave synthesis of quinazolin-4-ylamines[3],[2].
Detailed Experimental Protocol
This protocol is designed as a self-validating system , ensuring that researchers can verify the success of the reaction in real-time without relying on blind downstream processing.
Step 1: Reagent Preparation & Reactor Loading
-
In a 5 mL microwave-transparent borosilicate glass vial equipped with a magnetic stir bar, add 4,6,8-trichloroquinazoline (233.5 mg, 1.0 mmol).
-
Add 3.0 mL of 2.0 M Ammonia in 2-propanol (6.0 mmol).
-
Causality Note: An excess of ammonia is used to drive the equilibrium forward and act as an acid scavenger for the generated HCl. 2-Propanol is specifically chosen for its excellent microwave absorption characteristics.
-
Step 2: Microwave Irradiation
-
Seal the vial securely with a Teflon-lined aluminum crimp cap.
-
Place the vial into a dedicated microwave synthesizer (e.g., CEM Discover or Biotage Initiator).
-
Program the instrument to ramp to 100 °C and hold for 15 minutes , with a maximum power limit of 60 W and high-speed magnetic stirring.
-
Causality Note: The sealed vessel allows the internal pressure to rise safely (autogenous pressure), preventing solvent boil-off while superheating the reaction mixture to overcome the SNAr activation energy barrier instantly.
-
Step 3: Self-Validating In-Process Quality Control (IPQC)
-
Upon completion, allow the microwave's forced compressed air cooling system to rapidly cool the vial to <40 °C. Rapid cooling is essential to quench the reaction and prevent thermodynamic degradation.
-
Validation Checkpoint: Carefully uncap the vial and extract a 10 µL aliquot. Dilute this aliquot in 1 mL of HPLC-grade Acetonitrile.
-
Run a rapid 3-minute LC-MS method. The reaction is validated as complete when the starting material peak ( m/z≈233 ) is <1% by UV integration, and the target 6,8-dichloroquinazolin-4-amine ( m/z≈214 ) constitutes the base peak. If incomplete, re-seal and irradiate for an additional 5 minutes.
Step 4: Parallel Workup & Purification
To avoid tedious and emulsion-prone liquid-liquid extractions, employ a Solid-Supported Liquid Extraction (SLE) approach[2]:
-
Empty the crude reaction contents onto a fritted solid sample cartridge (e.g., 70 mL capacity) loaded with 12 g of diatomaceous earth (Hydromatrix) that has been pre-treated with 20 mL of saturated aqueous sodium bicarbonate.
-
Allow the mixture to absorb into the matrix for 5 minutes.
-
Causality Note: The basic aqueous matrix immobilizes the ammonium chloride salts and neutralizes the product, retaining polar impurities on the solid phase.
-
-
Elute the free-base product with Ethyl Acetate ( 3×15 mL).
-
Concentrate the organic eluent under reduced pressure to afford 6,8-dichloroquinazolin-4-amine as a highly pure solid (>95% purity without further column chromatography).
References
- Source: nih.
- Source: acs.
- Source: mdpi.
- Source: chemrxiv.
Sources
Reagents for chlorination and amination to produce 6,8-Dichloroquinazolin-4-amine
Strategic Overview & Chemical Context
The 4-aminoquinazoline scaffold is a privileged structure in medicinal chemistry, frequently serving as the core pharmacophore for kinase inhibitors, antiviral agents, and antineoplastic drugs[1]. Specifically, 6,8-dichloroquinazolin-4-amine is a critical intermediate. The synthesis of this molecule from its lactam precursor, 6,8-dichloroquinazolin-4(3H)-one, requires a precise two-step sequence: chlorination (deoxychlorination) followed by regioselective amination [2].
This technical guide details the mechanistic causality behind reagent selection, provides self-validating experimental protocols, and outlines green-chemistry alternatives for drug development professionals.
Mechanistic Causality in Reagent Selection
Step 1: Chlorination Dynamics
The conversion of the highly stable quinazolin-4(3H)-one to 4,6,8-trichloroquinazoline requires a potent halogenating agent. While thionyl chloride ( SOCl2 ) is often used for carboxylic acids, it lacks the boiling point and electrophilicity required to fully drive the lactam-to-imidoyl chloride conversion. Causality for Reagent Choice: Phosphorus oxychloride ( POCl3 ) is selected as both the solvent and reagent. The addition of catalytic N,N -dimethylformamide (DMF) is not optional for high-throughput synthesis; it generates the highly electrophilic Vilsmeier-Haack intermediate in situ, which attacks the lactam oxygen, drastically lowering the activation energy of the leaving group[2].
Step 2: Regioselective Amination (SNAr)
The intermediate, 4,6,8-trichloroquinazoline, possesses three potential sites for nucleophilic attack. However, amination must exclusively occur at the C4 position. Causality for Regioselectivity: The pyrimidine ring of the quinazoline core is highly electron-deficient compared to the fused benzene ring. Density Functional Theory (DFT) calculations demonstrate that the carbon atom at the C4 position possesses the highest Lowest Unoccupied Molecular Orbital (LUMO) coefficient[3]. Consequently, the activation energy for Nucleophilic Aromatic Substitution ( SNAr ) at C4 is significantly lower than at C6 or C8, ensuring near-perfect regioselectivity when treated with ammonia[3].
Caption: Regioselectivity in the SNAr amination of 4,6,8-trichloroquinazoline driven by LUMO coefficients.
Quantitative Reagent Comparison
To optimize yield and minimize side reactions (such as hydrolysis back to the starting lactam), the selection of amination and chlorination reagents must be strictly controlled.
Table 1: Comparison of Chlorination Reagents for Quinazolin-4(3H)-ones
| Reagent System | Reaction Temp | Reaction Time | Typical Yield | Mechanistic Notes |
| POCl3 (neat) | 105 °C (Reflux) | 6–12 h | 70–80% | Standard method; requires extended heating. |
POCl3
| 90–100 °C | 2–4 h | 85–95% | Vilsmeier-Haack intermediate accelerates kinetics[2]. |
|
SOCl2
| 80 °C (Reflux) | 12–24 h | < 50% | Lower boiling point leads to incomplete conversion. |
Table 2: Comparison of Amination Reagents for 4-Chloroquinazolines
| Reagent System | Solvent | Temp | Typical Yield | Mechanistic Notes |
| NH3 (Gas) | Methanol | 25–60 °C | 80–90% | Highly effective but requires pressurized vessels. |
| Aqueous NH3 (28%) | THF / Dioxane | 60–80 °C | 60–75% | High risk of competitive hydrolysis back to quinazolinone. |
| HMDS (Direct) | Toluene / Neat | 120 °C | 83–97% | One-pot from quinazolinone; avoids POCl3 entirely[4]. |
Experimental Workflows & Protocols
Caption: Workflow comparing classical two-step chlorination/amination vs. HMDS-mediated one-pot synthesis.
Protocol A: Synthesis of 4,6,8-Trichloroquinazoline (Step 1)
Caution: POCl3 is highly corrosive and reacts violently with water. Perform strictly under a fume hood.
-
Initialization: Charge a dry, argon-flushed round-bottom flask with 6,8-dichloroquinazolin-4(3H)-one (1.0 eq).
-
Reagent Addition: Add POCl3 (10.0 eq) to form a suspension. Carefully add catalytic DMF (0.1 eq).
-
Reaction: Heat the mixture to 95 °C. The suspension will gradually become a clear, dark solution as the imidoyl chloride forms. Stir for 3 hours[2].
-
Workup: Cool the mixture to room temperature. Concentrate under reduced pressure to remove excess POCl3 . Slowly pour the resulting viscous residue into crushed ice water under vigorous stirring to quench residual phosphoryl species.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with cold saturated NaHCO3 , brine, and dry over anhydrous Na2SO4 .
-
Self-Validating QC:
-
TLC: Hexane:EtOAc (4:1). The product spot should run significantly higher ( Rf≈0.8 ) than the polar starting material.
-
LC-MS: Confirm the presence of the [M+H]+ molecular ion at m/z 232.9[5].
-
Protocol B: SNAr Amination to 6,8-Dichloroquinazolin-4-amine (Step 2)
-
Initialization: Dissolve the crude 4,6,8-trichloroquinazoline (1.0 eq) in anhydrous Methanol (0.2 M concentration).
-
Amination: Bubble anhydrous NH3 gas into the solution for 15 minutes at 0 °C, or add a commercially available 7N NH3 in Methanol solution (5.0 eq).
-
Reaction: Seal the vessel (if using a pressure tube) and heat to 60 °C for 4–6 hours.
-
Workup: Cool to room temperature. The product often precipitates directly from the methanolic solution. Filter the precipitate and wash with cold methanol and diethyl ether.
-
Self-Validating QC:
-
LC-MS: Confirm the product mass [M+H]+ at m/z 214.0.
-
NMR: 1H -NMR (DMSO- d6 ) must show a broad singlet integrating for 2H at ~7.8–8.2 ppm, confirming the primary amine, alongside the two aromatic protons (C5 and C7). 2D-NMR (NOESY) can be used to definitively rule out C6/C8 substitution[3].
-
Protocol C: HMDS-Mediated One-Pot Synthesis (Alternative Green Route)
To bypass the use of toxic POCl3 , hexamethyldisilazane (HMDS) can be utilized as both an ammonia surrogate and a silylating agent[4].
-
Reaction: Mix 6,8-dichloroquinazolin-4(3H)-one (1.0 eq) with HMDS (excess, ~10 eq) and a Lewis acid catalyst (e.g., TMSOTf or I2 , 0.1 eq).
-
Heating: Reflux the mixture at 120 °C for 12–15 hours. The tandem silylation-amination bypasses the chlorinated intermediate[4].
-
Workup: Quench with methanol, concentrate, and purify via recrystallization.
-
Self-Validating QC: Identical to Protocol B.
References
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry Source: mdpi.com URL:[Link]
-
Unlocking the Antiviral Arsenal: Multiparametric Optimization of Small-Molecule Inhibitors against RSV and hCoV-229E Source: chemrxiv.org URL:[Link]
-
Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives Source: nih.gov URL:[Link]
-
Synthesis of 4-aminoquinazolines by HMDS-mediated reaction of quinazolin-4(3H)-ones with amines Source: researchgate.net URL:[Link]
-
4,6,8-trichloroquinazoline (C8H3Cl3N2) - PubChemLite Source: uni.lu URL:[Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. PubChemLite - 4,6,8-trichloroquinazoline (C8H3Cl3N2) [pubchemlite.lcsb.uni.lu]
Application Note: Laboratory Synthesis and Isolation of 4-Amino-6,8-dichloroquinazoline
Target Compound: 6,8-Dichloroquinazolin-4-amine (CAS: 19808-38-9) Application Context: Small-molecule building block for antiviral drug discovery (e.g., RSV and hCoV-229E inhibitors) and pesticidal structural optimization[1][2].
Scientific Rationale and Mechanistic Overview
4-Amino-6,8-dichloroquinazoline is a critical heterocyclic scaffold utilized in the multiparametric optimization of dual-target antiviral inhibitors[1]. The synthesis of this specific quinazoline derivative relies on a robust cyclocondensation strategy.
Rather than starting from an anthranilic acid derivative, this protocol utilizes a commercially available substituted benzonitrile (2-amino-3,5-dichlorobenzonitrile)[1]. Formamide serves a dual purpose in this reaction: it acts as the primary solvent and provides both the carbon atom for the C2 position of the quinazoline ring and the nitrogen atom required for the pyrimidine ring closure. Glacial acetic acid is introduced as an essential catalyst. By protonating the nitrile intermediate, acetic acid lowers the activation energy required for the nucleophilic attack by formamide, thereby driving the sequential condensation and cyclization steps to completion[1].
Quantitative Reaction Parameters
The following table summarizes the stoichiometric requirements and reagent properties based on validated literature procedures for a 2.0 mmol scale synthesis[1].
| Reagent / Material | Role | MW ( g/mol ) | Amount | Equivalents |
| 2-Amino-3,5-dichlorobenzonitrile | Starting Material | 187.02 | 374.04 mg | 1.0 (2.0 mmol) |
| Formamide | Reactant / Solvent | 45.04 | 16.7 mL | Excess |
| Glacial Acetic Acid | Catalyst | 60.05 | 1.7 mL | Catalyst |
| 6,8-Dichloroquinazolin-4-amine | Target Product | 214.05 | ~363.4 mg (crude) | ~85% (crude yield) |
Experimental Protocol
Note: This procedure must be conducted in a properly ventilated chemical fume hood. Formamide is a known teratogen, and glacial acetic acid is highly corrosive. Standard laboratory PPE (gloves, lab coat, safety goggles) is mandatory.
Step 1: Reaction Setup
-
Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Transfer 374.04 mg (2.0 mmol) of 2-amino-3,5-dichlorobenzonitrile into the reaction vessel[1].
-
Add 16.7 mL of formamide to the flask. Ensure the solid starting material is fully suspended in the solvent[1].
Step 2: Catalysis and Heating
-
Carefully add 1.7 mL of glacial acetic acid to the stirring mixture[1]. The acidic environment is critical for activating the nitrile group for the subsequent cyclization.
-
Purge the reaction vessel with an inert gas (e.g., Nitrogen or Argon) to prevent oxidative degradation at high temperatures.
-
Heat the reaction mixture in an oil bath or heating block to 120–150 °C. Maintain rigorous stirring under reflux for 12 to 16 hours until TLC or LC-MS indicates complete consumption of the starting material.
Step 3: Workup and Isolation
-
Remove the flask from the heat source and allow the reaction mixture to cool slowly to room temperature.
-
To precipitate the product, slowly add cold distilled water (approx. 30-50 mL) to the reaction mixture while stirring vigorously. The crude 6,8-dichloroquinazolin-4-amine will typically crash out as a yellow-to-colorless solid[1].
-
Isolate the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with copious amounts of cold water to remove residual formamide and acetic acid.
-
Dry the crude solid under high vacuum at 40 °C overnight. The resulting crude material (approx. 363.4 mg) is generally of sufficient purity for immediate downstream derivatization or functionalization[1].
Experimental Workflow Visualization
Workflow for the cyclocondensation synthesis of 6,8-dichloroquinazolin-4-amine.
References
-
Title: Unlocking the Antiviral Arsenal: Multiparametric Optimization of Small-Molecule Inhibitors against RSV and hCoV-229E Source: ChemRxiv URL: [Link]
- Title: WO2021083936A1 - Pesticidally active fused bicyclic heteroaromatic compounds Source: Google Patents URL
Sources
Coupling reactions involving 6,8-Dichloroquinazolin-4-amine and aryl halides
Application Note: Chemoselective Palladium-Catalyzed Buchwald-Hartwig Amination of 6,8-Dichloroquinazolin-4-amine
Introduction and Chemical Context
6,8-Dichloroquinazolin-4-amine is a privileged, highly functionalized scaffold in medicinal chemistry. It is frequently utilized as a core building block in the development of kinase inhibitors, antiviral agents (such as those targeting RSV and hCoV-229E), and pesticidally active compounds[1][2]. Derivatization at the exocyclic 4-amino position via carbon-nitrogen (C–N) bond formation is a critical step for exploring structure-activity relationships (SAR).
However, coupling this specific substrate presents two major synthetic challenges:
-
Extreme Deactivation: The 4-amino group is highly electron-deficient. The pyrimidine nitrogens of the quinazoline ring withdraw electron density, a state further exacerbated by the inductive electron-withdrawing effects of the 6,8-dichloro substituents. This renders the amine almost amide-like in its nucleophilicity[3].
-
Chemoselectivity Risks: The presence of two aryl chlorides on the quinazoline core introduces competing electrophilic sites. If the reaction is not carefully controlled, the palladium catalyst may undergo oxidative addition at the C6 or C8 positions rather than at the intended exogenous aryl halide[4][5].
Mechanistic Rationale & Experimental Design (E-E-A-T)
To overcome these challenges, a highly optimized Palladium-catalyzed Buchwald-Hartwig cross-coupling protocol is required. Every reagent choice in this protocol is dictated by the specific electronic and steric demands of 6,8-dichloroquinazolin-4-amine.
-
Electrophile Selection (The Causality of Halogens): To prevent the palladium catalyst from inserting into the C6–Cl or C8–Cl bonds of the quinazoline core, the exogenous coupling partner must be an aryl bromide or aryl iodide. Palladium(0) undergoes oxidative addition into C–I and C–Br bonds at significantly faster rates than C–Cl bonds, ensuring strict chemoselectivity[4].
-
Ligand Selection (Overcoming the Activation Barrier): Because the 4-amino group is deactivated, the reductive elimination step of the catalytic cycle becomes the rate-limiting bottleneck. Bidentate phosphine ligands with large bite angles, such as Xantphos (~111°), are mandatory. The wide bite angle forces the palladium center into a geometry that dramatically accelerates reductive elimination[3].
-
Base Selection (Preventing Degradation): While strong bases like Sodium tert-butoxide (NaOtBu) are common in aminations, they are detrimental here. Strong alkoxides can trigger undesired nucleophilic aromatic substitution (SNAr) at the halogenated quinazoline core. Therefore, anhydrous Cesium Carbonate (Cs2CO3) is the optimal choice—it is basic enough to deprotonate the coordinated amine but mild enough to preserve the di-chloro scaffold[4][5].
Chemoselective Pd-catalyzed Buchwald-Hartwig catalytic cycle for deactivated quinazolin-4-amines.
Quantitative Data & Reagent Specifications
Table 1: Reaction Components and Quantitative Equivalents
| Component | Role | Equivalents | Rationale |
| 6,8-Dichloroquinazolin-4-amine | Nucleophile | 1.0 | Limiting reagent due to complex upstream synthesis. |
| Aryl Bromide / Iodide | Electrophile | 1.2 | Slight excess ensures complete consumption of the amine. |
| Pd2(dba)3 | Pre-catalyst | 0.05 | Provides 10 mol% Pd(0); standard for highly deactivated amines. |
| Xantphos | Ligand | 0.10 | Large bite angle forces the necessary geometry for reductive elimination. |
| Cs2CO3 (anhydrous) | Base | 2.0 | Deprotonates the intermediate; mild enough to prevent SNAr side reactions. |
| 1,4-Dioxane (anhydrous) | Solvent | 0.2 M | High boiling point (101 °C) allows the thermal activation required for coupling. |
Step-by-Step Self-Validating Protocol
This protocol is designed as a self-validating system, utilizing In-Process Controls (IPC) to ensure catalytic turnover before proceeding to workup.
Step 1: Inert Atmosphere Setup
-
Action: In a nitrogen-filled glovebox (or using rigorous Schlenk line techniques), charge an oven-dried 20 mL reaction vial with 6,8-dichloroquinazolin-4-amine (1.0 equiv, e.g., 1.0 mmol), the chosen Aryl Bromide (1.2 equiv), Pd2(dba)3 (0.05 equiv), Xantphos (0.10 equiv), and finely powdered, anhydrous Cs2CO3 (2.0 equiv).
-
Causality: Oxygen and moisture will rapidly oxidize the electron-rich phosphine ligand and deactivate the Pd(0) species, halting the reaction.
Step 2: Solvent Addition & Sealing
-
Action: Add anhydrous, degassed 1,4-dioxane to achieve a 0.2 M concentration with respect to the quinazoline. Seal the vial tightly with a PTFE-lined silicone septum cap. Remove from the glovebox.
Step 3: Thermal Activation
-
Action: Transfer the sealed vial to a pre-heated oil bath or aluminum heating block set to 100–110 °C. Stir vigorously (800–1000 rpm) for 12 to 24 hours.
-
Causality: The deactivated nature of the amine and the steric bulk of the Xantphos ligand create a high activation barrier. Temperatures below 90 °C typically result in stalled reactions and unreacted starting materials.
Step 4: In-Process Control (IPC) via LC-MS
-
Action: After 12 hours, cool the reaction slightly. Withdraw a 10 µL aliquot via syringe, dilute with 1 mL of LC-MS grade acetonitrile, and filter through a 0.2 µm PTFE syringe filter. Analyze via LC-MS.
-
Validation: The reaction is validated to proceed to workup only when the LC-MS trace shows >95% consumption of the aryl bromide and the appearance of the desired product mass[M+H]+.
Step 5: Workup and Purification
-
Action: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (EtOAc) and filter the dark suspension through a short pad of Celite. Wash the Celite pad thoroughly with additional EtOAc. Concentrate the filtrate under reduced pressure.
-
Action: Purify the crude residue via flash column chromatography (Silica gel, typically utilizing a gradient of Hexanes/EtOAc) to afford the pure N-aryl-6,8-dichloroquinazolin-4-amine.
-
Causality: Celite filtration is mandatory to remove insoluble inorganic salts (Cs2CO3, CsBr) and precipitated palladium black. Failing to remove these before chromatography will cause severe streaking on the silica column and poor isolated yields.
Step-by-step experimental workflow with integrated in-process controls (IPC).
Troubleshooting and Quality Control
Table 2: Troubleshooting and Self-Validation Metrics
| IPC / Observation | Potential Cause | Corrective Action |
| LC-MS shows unreacted Ar-Br and Amine after 12h | Catalyst deactivation (O2/H2O ingress during setup). | Degas solvent thoroughly; ensure glovebox integrity; add a 2 mol% Pd/Ligand spike to re-initiate. |
| Formation of Ar-Ar homocoupled product | Excess Pd catalyst or trace moisture promoting homocoupling. | Ensure strictly anhydrous conditions; reduce Pd loading to 5 mol% in future runs. |
| Multiple peaks with mass[M-Cl+Ar]+ | Loss of chemoselectivity; oxidative addition occurring at C6/C8 positions. | Lower reaction temperature to 90 °C; verify that an Ar-I or Ar-Br is used (never an Ar-Cl). |
| Product streaks heavily during chromatography | Residual Palladium coordination to the product's nitrogen atoms. | Wash the organic layer with 10% aqueous L-cysteine or use a metal scavenger resin prior to loading the column. |
References
-
Unlocking the Antiviral Arsenal: Multiparametric Optimization of Small-Molecule Inhibitors against RSV and hCoV-229E - ChemRxiv.[1] URL:
-
WO2021083936A1 - Pesticidally active fused bicyclic heteroaromatic compounds - Google Patents.[2] URL:
-
Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC.[4] URL:
-
Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents | Open Access Journals - Research and Reviews.[3] URL:
-
Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics - Taylor & Francis.[5] URL:
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. WO2021083936A1 - Pesticidally active fused bicyclic heteroaromatic compounds - Google Patents [patents.google.com]
- 3. rroij.com [rroij.com]
- 4. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Application Note: Solvent-Driven Regiocontrol for Nucleophilic Substitution on 6,8-Dichloroquinazolin-4-amine
Executive Summary
The functionalization of the quinazoline scaffold is a cornerstone in the development of kinase inhibitors, antiviral agents, and ABC transporter modulators. Specifically, 6,8-Dichloroquinazolin-4-amine serves as a critical intermediate in synthesizing multiparametric small-molecule inhibitors [1]. However, performing Nucleophilic Aromatic Substitution (SNAr) on the 6- and 8-chloro positions of this molecule presents a profound synthetic challenge. The exocyclic 4-amino group strongly donates electron density into the pyrimidine and benzene rings, deactivating the chloro-substituted carbons.
This technical guide provides an in-depth analysis of how precise solvent selection can overcome this electronic deactivation. By understanding the thermodynamic and kinetic interplay between the solvent, the nucleophile, and the quinazoline core, researchers can dictate reaction pathways, suppress competing N-alkylation, and achieve high-yielding SNAr at the sterically hindered 6- and 8-positions.
Mechanistic Insights: The SNAr Challenge
To successfully substitute the 6- or 8-chloro groups, one must overcome the high activation energy barrier of the Meisenheimer complex formation. The choice of solvent is not merely a medium for dissolution; it is a direct participant in the transition state.
The Electronic Push-Pull
The 4-amino group exerts a strong positive mesomeric (+M) effect, pushing electron density through the conjugated system to the C-6 and C-8 positions. This makes the quinazoline ring highly electron-rich and resistant to nucleophilic attack. Furthermore, the exocyclic nitrogen (N4) and endocyclic nitrogens (N1, N3) are inherently nucleophilic. If an alkyl or aryl electrophile is introduced without careful solvent consideration, competing N-alkylation or N-arylation will occur rapidly [2].
Solvent-Mediated Causality
-
Polar Aprotic Solvents (e.g., DMSO, NMP): These solvents are ideal for anionic nucleophiles (thiolates, alkoxides). The exposed oxygen of the sulfoxide (in DMSO) or carbonyl (in NMP) strongly solvates the counter-cation (e.g., Na⁺, K⁺). Meanwhile, the positive charge of the solvent molecule is sterically buried, leaving the anionic nucleophile unsolvated or "naked." This supercharges the nucleophile's kinetic energy, allowing it to breach the deactivated C-6/C-8 positions.
-
Polar Protic Solvents (e.g., n-Butanol): When using neutral nucleophiles like primary or secondary amines, aprotic solvents often fail because the neutral amine lacks the driving force to attack the electron-rich ring. Here, protic solvents are required. The hydroxyl group of n-Butanol forms hydrogen bonds with the N1 and N3 endocyclic nitrogens of the quinazoline. This hydrogen bonding withdraws electron density from the ring, increasing the electrophilicity of the C-6 and C-8 carbons and facilitating the SNAr pathway.
Solvent Selection Matrix
The following table summarizes the quantitative physicochemical properties of standard solvents and their specific mechanistic advantages for functionalizing 6,8-Dichloroquinazolin-4-amine.
| Solvent | Classification | Dielectric Constant (ε) | Boiling Point (°C) | Mechanistic Role & Optimal Nucleophile | Expected Regioselectivity |
| DMSO | Polar Aprotic | 46.7 | 189.0 | Solvates cations; leaves anions "naked". Best for thiolates/alkoxides . | C-6 / C-8 SNAr |
| NMP | Polar Aprotic | 32.2 | 202.0 | High thermal stability for harsh conditions. Best for bulky anionic nucleophiles . | C-6 / C-8 SNAr |
| n-Butanol | Polar Protic | 17.5 | 117.7 | H-bond activation of quinazoline N1/N3. Best for neutral aliphatic/aromatic amines . | C-6 / C-8 SNAr |
| Acetonitrile | Polar Aprotic | 37.5 | 82.0 | Insufficient thermal energy for C-6/C-8 SNAr. Favors exocyclic amine attack. | N-alkylation (N4/N3) |
| DMF | Polar Aprotic | 36.7 | 153.0 | Prone to degradation into dimethylamine at high temps, causing unwanted side products. | Mixed / Side Reactions |
Experimental Protocols
The following protocols are designed as self-validating systems, incorporating in-process checks to ensure mechanistic fidelity.
Protocol A: High-Temperature SNAr with Anionic Nucleophiles
Designed for the introduction of thioethers or alkoxides at the C-6/C-8 positions using the "naked nucleophile" effect.
-
Preparation of the Nucleophile: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the thiol or alcohol (1.5 equiv.) in anhydrous DMSO (0.2 M relative to the quinazoline). Add Sodium Hydride (60% dispersion in mineral oil, 1.6 equiv.) portion-wise at 0 °C. Stir for 30 minutes until hydrogen evolution ceases.
-
Substrate Addition: Add 6,8-Dichloroquinazolin-4-amine (1.0 equiv.) in a single portion.
-
Thermal Activation: Heat the reaction mixture to 120 °C. Causality note: The high boiling point of DMSO provides the necessary thermal energy to overcome the deactivating +M effect of the 4-amino group, while its aprotic nature maximizes the nucleophile's reactivity.
-
In-Process Tracking: Monitor via LC-MS after 4 hours. The 8-chloro position is sterically hindered by the adjacent N1 nitrogen, so substitution typically occurs at the 6-position first. If di-substitution is desired, increase temperature to 140 °C and extend the reaction time to 12 hours.
-
Quench and Workup: Cool to room temperature and quench with ice-cold water. The product will typically precipitate. Filter the crude solid, wash with cold water to remove residual DMSO, and purify via flash chromatography (DCM/MeOH gradient).
Protocol B: Acid-Catalyzed SNAr with Amine Nucleophiles
Designed for the introduction of secondary or primary amines, utilizing hydrogen-bond activation.
-
Reaction Assembly: In a heavy-walled microwave vial, suspend 6,8-Dichloroquinazolin-4-amine (1.0 equiv.) and the target amine (3.0 equiv.) in n-Butanol (0.3 M).
-
Acidic Activation: Add a catalytic amount of Pyridinium p-toluenesulfonate (PPTS) or concentrated HCl (0.1 equiv.). Causality note: The acid protonates the endocyclic nitrogens (N1/N3), working synergistically with the protic solvent to drastically increase the electrophilicity of the quinazoline core.
-
Microwave Irradiation: Seal the vial and heat under microwave irradiation at 150 °C for 45 minutes.
-
In-Process Tracking: TLC (eluent: 9:1 EtOAc/MeOH) should show the consumption of the starting material. The self-validating check here is the color of the solution; a deep yellow/orange shift often indicates successful extended conjugation via amine substitution.
-
Workup: Concentrate the n-Butanol under reduced pressure. Dissolve the residue in EtOAc, wash with saturated NaHCO₃ to neutralize the acid catalyst, dry over anhydrous Na₂SO₄, and concentrate for subsequent purification.
Process Visualization
The following decision tree illustrates the logical workflow for selecting the appropriate solvent system based on the nature of the incoming nucleophile.
Solvent selection workflow for regiocontrolled nucleophilic substitution on the quinazoline scaffold.
References
-
Karhan, C., Sake, S. M., Gunesch, A. P., Grethe, C., Hellwinkel, B., Kiefer, A. F., Hapko, U., Kany, A. M., Pietschmann, T., & Hirsch, A. K. H. (2024). Unlocking the Antiviral Arsenal: Multiparametric Optimization of Small-Molecule Inhibitors against RSV and hCoV-229E. ChemRxiv.[Link]
-
Cai, C.-Y., Teng, Q.-X., Murakami, M., Ambudkar, S. V., Chen, Z.-S., & Korlipara, V. L. (2023). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Biomolecules, 13(2), 253.[Link]
Application Notes and Protocols for the Purification of 6,8-Dichloroquinazolin-4-amine by Recrystallization
Abstract
This comprehensive guide provides detailed application notes and protocols for the purification of 6,8-dichloroquinazolin-4-amine via recrystallization. As a key intermediate in the synthesis of various pharmacologically active compounds, the purity of 6,8-dichloroquinazolin-4-amine is paramount.[1][2] This document outlines the principles of solvent selection, a step-by-step recrystallization workflow, and robust troubleshooting strategies tailored for this specific molecule. Furthermore, it details analytical methods for assessing the final purity of the compound. The methodologies described herein are designed to be a self-validating system, ensuring researchers, scientists, and drug development professionals can achieve high-purity 6,8-dichloroquinazolin-4-amine consistently.
Introduction: The Critical Role of Purity
6,8-Dichloroquinazolin-4-amine is a heterocyclic aromatic amine that serves as a foundational building block in medicinal chemistry. The quinazoline scaffold is recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets, leading to the development of drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and antiviral agents.[3] The presence of impurities, even in trace amounts, can significantly impact the efficacy, safety, and regulatory approval of the final active pharmaceutical ingredient (API).[1][2] Therefore, robust and reproducible purification techniques are essential.
Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds.[4] It leverages differences in solubility between the desired compound and its impurities in a given solvent system.[5] By carefully selecting a solvent in which the compound of interest has high solubility at elevated temperatures and low solubility at lower temperatures, a highly purified crystalline product can be obtained upon cooling.[5]
Principles of Solvent Selection for 6,8-Dichloroquinazolin-4-amine
The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent for 6,8-dichloroquinazolin-4-amine should meet the following criteria:
-
High Solvating Power at Elevated Temperatures: The solvent must completely dissolve the crude 6,8-dichloroquinazolin-4-amine at or near its boiling point.[5]
-
Low Solvating Power at Low Temperatures: The compound should be sparingly soluble in the cold solvent to maximize crystal recovery.[5]
-
Favorable Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[5][6]
-
Chemical Inertness: The solvent must not react with 6,8-dichloroquinazolin-4-amine.[6]
-
Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals during drying.[6]
-
Safety and Cost-Effectiveness: The solvent should be non-toxic, non-flammable, and economically viable.[6]
Based on the general characteristics of quinoline and quinazoline derivatives, which often exhibit moderate polarity, a range of protic and aprotic polar solvents should be screened.[7]
Solvent Screening Protocol
A systematic approach to solvent selection is crucial. This protocol outlines a small-scale screening process to identify a suitable solvent or solvent system.
Materials:
-
Crude 6,8-dichloroquinazolin-4-amine
-
A selection of test solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, and water)[8]
-
Small test tubes or vials
-
Heating apparatus (e.g., hot plate, sand bath)
-
Vortex mixer
Procedure:
-
Place approximately 50-100 mg of crude 6,8-dichloroquinazolin-4-amine into several separate test tubes.
-
To each tube, add a small volume (e.g., 0.5 mL) of a different test solvent at room temperature.
-
Agitate the mixtures and observe the solubility. A good candidate solvent will not dissolve the compound at room temperature.
-
For the solvents in which the compound is insoluble at room temperature, gently heat the mixture to the boiling point of the solvent.[5]
-
Add small increments of the hot solvent until the solid completely dissolves. Note the approximate volume of solvent required. An ideal solvent will dissolve the compound in a reasonable volume.
-
Allow the clear, hot solutions to cool slowly to room temperature, and then in an ice bath.
-
Observe the formation of crystals. The solvent that yields a good crop of well-formed crystals is a strong candidate for recrystallization.
Mixed Solvent Systems
If a single solvent does not meet all the criteria, a mixed solvent system (binary solvent system) can be employed.[5] This typically involves a pair of miscible solvents, one in which 6,8-dichloroquinazolin-4-amine is highly soluble and another in which it is poorly soluble.[5] Common solvent pairs include ethanol/water, acetone/water, and ethyl acetate/hexane.[5][9]
Procedure for Mixed Solvent Screening:
-
Dissolve the crude compound in a minimal amount of the "good" solvent (the one in which it is highly soluble) at its boiling point.
-
To the hot solution, add the "poor" solvent (the one in which it is sparingly soluble) dropwise until the solution becomes cloudy (the point of saturation).
-
Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly and observe crystal formation.
Detailed Recrystallization Protocol for 6,8-Dichloroquinazolin-4-amine
This protocol provides a general framework for the recrystallization of 6,8-dichloroquinazolin-4-amine. The specific solvent and volumes should be determined based on the solvent screening experiments described above. Ethanol is often a good starting point for the recrystallization of quinazoline derivatives.[10][11]
Materials and Equipment:
-
Crude 6,8-dichloroquinazolin-4-amine
-
Selected recrystallization solvent (e.g., ethanol)
-
Erlenmeyer flask
-
Heating mantle or hot plate with a stirrer
-
Condenser (optional, but recommended to prevent solvent loss)
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Vacuum oven or desiccator
Step-by-Step Procedure:
-
Dissolution:
-
Place the crude 6,8-dichloroquinazolin-4-amine in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and a boiling chip.
-
Gently heat the mixture to the boiling point of the solvent while stirring.
-
Continue to add small portions of the hot solvent until the compound just dissolves completely. It is crucial to use the minimum amount of hot solvent to ensure a good yield.[12]
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present (e.g., dust, inorganic salts), a hot filtration step is required.
-
Preheat a separate flask containing a small amount of the solvent and a funnel with fluted filter paper.
-
Quickly pour the hot solution through the preheated funnel. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
-
Cooling and Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature on a heat-resistant surface. Slow cooling promotes the formation of larger, purer crystals.[12]
-
Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Crystal Collection:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.
-
Turn on the vacuum and swirl the flask containing the crystals to create a slurry.
-
Quickly pour the slurry into the Buchner funnel.
-
Use a spatula to transfer any remaining crystals from the flask.
-
-
Washing:
-
Drying:
-
Allow the crystals to air-dry on the filter paper for a few minutes by drawing air through the Buchner funnel.
-
Transfer the crystals to a watch glass and allow them to air-dry completely, or for more efficient drying, place them in a vacuum oven at a temperature well below the compound's melting point.
-
Troubleshooting Common Recrystallization Issues
Even with a carefully planned protocol, challenges can arise during recrystallization.[13] The following section addresses common problems and their solutions.
| Problem | Plausible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.[13][14]- The solution is supersaturated.[13] | - Boil off some of the solvent to concentrate the solution and then allow it to cool again.[13]- Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid.[12][13]- Add a "seed" crystal of the pure compound to the solution.[12][13] |
| "Oiling out" occurs (product separates as an oil) | - The boiling point of the solvent is higher than the melting point of the compound.- The compound is significantly impure.[13]- The solution was cooled too rapidly. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[13]- Consider using a lower-boiling solvent or a different solvent system. |
| Low yield of recovered crystals | - Too much solvent was used, leaving a significant amount of the product in the mother liquor.[14]- The crystals were washed with too much cold solvent.- Premature crystallization occurred during hot filtration. | - Concentrate the mother liquor by boiling off some of the solvent and cool it to obtain a second crop of crystals.- Use a minimal amount of ice-cold solvent for washing.[12]- Ensure the filtration apparatus is preheated before hot filtration. |
| The recrystallized product is colored | - Colored impurities are present that have similar solubility to the product. | - Before the hot filtration step, add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb the desired product. |
Purity Assessment of Recrystallized 6,8-Dichloroquinazolin-4-amine
After recrystallization, it is essential to assess the purity of the final product. A combination of analytical techniques should be employed to confirm the identity and purity of the 6,8-dichloroquinazolin-4-amine.
| Analytical Technique | Purpose | Expected Outcome for Pure 6,8-Dichloroquinazolin-4-amine |
| Melting Point Analysis | To assess purity. Pure compounds have a sharp melting point range, while impurities tend to broaden and depress the melting point. | A sharp melting point range that is consistent with the literature value (if available). The melting point of the recrystallized product should be higher and the range narrower than that of the crude material. |
| High-Performance Liquid Chromatography (HPLC) | To quantify the purity and detect any remaining impurities.[15] | A single major peak corresponding to 6,8-dichloroquinazolin-4-amine, with minimal or no peaks for impurities. Purity is typically expressed as a percentage of the total peak area. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and identify any structural impurities.[15] | The ¹H and ¹³C NMR spectra should be consistent with the structure of 6,8-dichloroquinazolin-4-amine, with no signals corresponding to impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | To identify volatile impurities and confirm the molecular weight.[15] | A single major peak with a mass spectrum corresponding to the molecular weight of 6,8-dichloroquinazolin-4-amine (213.06 g/mol ).[16] |
General HPLC Method for Purity Analysis
While the specific HPLC method should be optimized, a general reverse-phase method can serve as a starting point for the analysis of 6,8-dichloroquinazolin-4-amine.
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength of maximum absorbance (determined by a UV scan)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a known amount of the recrystallized product in a suitable solvent (e.g., methanol or the mobile phase) to a concentration of approximately 1 mg/mL.
Conclusion
The purification of 6,8-dichloroquinazolin-4-amine by recrystallization is a critical step in the synthesis of many valuable pharmaceutical compounds. By systematically approaching solvent selection, adhering to a detailed recrystallization protocol, and employing robust troubleshooting and purity assessment techniques, researchers can consistently obtain a high-purity product. This application note provides the necessary framework to achieve this goal, ensuring the quality and reliability of subsequent research and development activities.
References
-
University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1976). Solvent selection for recrystallization: An undergraduate organic experiment.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]
-
Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Scribd. (n.d.). Recrystallization Lab Report Organic Chemistry. Retrieved from [Link]
-
Micropore Technologies. (n.d.). Active Pharmaceutical Ingredient (API) Crystallisation. Retrieved from [Link]
- Chatterjee, T., et al. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 8, 580.
-
University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
- Al-Amiery, A. A., et al. (2012). Preparation and Evaluation of Quinazoline Derivatives as Antimicrobial Agents and Liquid Crystals. AIP Conference Proceedings, 1482, 333.
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
Fermion. (2025, June 17). Crystallization as a Core Competence in API Manufacturing. Retrieved from [Link]
-
Triclinic Labs. (n.d.). Crystallization Method Development and Optimization. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Solvent free synthesis of some quinazolin-4(3H)-ones. Retrieved from [Link]
-
ResearchGate. (n.d.). 223 questions with answers in RECRYSTALLISATION | Science topic. Retrieved from [Link]
- Wang, D., et al. (2018). Quinazoline derivatives: synthesis and bioactivities. PMC, 10(1), 1-22.
- Google Patents. (n.d.). Process for the preparation of chlorine-substituted aromatic amines.
-
Matrix Fine Chemicals. (n.d.). 6,8-DICHLOROQUINAZOLIN-4-OL | CAS 6952-11-0. Retrieved from [Link]
-
ACS Combinatorial Science. (2001, August 21). Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries. Retrieved from [Link]
-
Der Pharma Chemica. (2023, December 15). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Retrieved from [Link]
-
Agilent. (2016, September 1). CHEMICAL PURITY ANALYSIS. Retrieved from [Link]
-
MDPI. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of novel 6,7,8-trimethoxy N-substituted-4-aminequinazoline compounds. Retrieved from [Link]
- Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
-
Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINO-8-CYANOQUINAZOLINES. Retrieved from [Link]
-
ResearchGate. (n.d.). Transformation of Aromatic Ether- and Amine-Containing Pharmaceuticals during Chlorine Disinfection. Retrieved from [Link]
-
LCGC North America. (2020, November 12). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A Convenient Reductive Deamination (Hydrodeamination) of Aromatic Amines. Retrieved from [Link]
-
ATSDR. (n.d.). 6. analytical methods. Retrieved from [Link]
-
ACS Environmental Science & Technology. (2026, February 11). Surface Reactions of Organic Amines during Indoor Bleach Cleaning: Nitrosamine, Hydrazine, Chlorinated, and Dimer Product Formation. Retrieved from [Link]
-
ACS Division of Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties 1. Retrieved from [Link]
Sources
- 1. Crystallization as a Core Competence in API Manufacturing | Fermion [fermion.fi]
- 2. Crystallization Method Development Services from Triclinic Labs [tricliniclabs.com]
- 3. mdpi.com [mdpi.com]
- 4. mt.com [mt.com]
- 5. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 6. mt.com [mt.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. 4-Amino-6,8-dichloroquinoline | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Optimizing the Synthesis of 6,8-Dichloroquinazolin-4-amine
Welcome to the technical support and troubleshooting center for the synthesis of 6,8-Dichloroquinazolin-4-amine. This guide is engineered for drug development professionals and synthetic chemists who are experiencing yield bottlenecks, impurity formation, or scale-up challenges with halogenated quinazoline scaffolds.
By understanding the mechanistic causality behind each reaction step, we can transition from empirical trial-and-error to rational process optimization.
Process Overview & Mechanistic Pathways
The synthesis of 6,8-dichloroquinazolin-4-amine historically relies on a three-step sequence starting from 3,5-dichloroanthranilic acid. However, modern process chemistry has introduced a highly efficient, one-pot cycloamination route starting from 2-amino-3,5-dichlorobenzonitrile. The diagram below illustrates the divergence between the traditional bottleneck-prone pathway and the optimized direct route.
Fig 1: Traditional 3-step vs. optimized 1-step synthesis of 6,8-dichloroquinazolin-4-amine.
Troubleshooting Guides & FAQs
Q1: We are experiencing low yields and significant dimer formation during the POCl₃ chlorination of 6,8-dichloroquinazolin-4(3H)-one. How can we suppress this?
Root Cause & Causality: Quinazolones are ambident nucleophiles (reacting at both O and N). When using neat POCl₃, the phosphorylation of the quinazolone is slow relative to the subsequent substitution. As a result, unreacted quinazolone in the mixture acts as a nucleophile and attacks the newly formed phosphorylated intermediate, generating an inactive, highly stable dimer[1]. Solution: Do not use neat POCl₃. Transition to a controlled addition of POCl₃ (1.2–1.5 equiv) into a slurry of the quinazolone containing a sterically hindered organic base like N,N-Diisopropylethylamine (DIPEA) in a solvent such as anisole or chlorobenzene at 15–20 °C. The base accelerates the initial phosphorylation, rapidly depleting the unreacted quinazolone from the reaction pool before dimerization can occur. Heating to 95 °C then cleanly drives the chloride substitution[1].
Q2: During the final amination of 4,6,8-trichloroquinazoline, we observe competitive hydrolysis back to the quinazolinone. How do we prevent this?
Root Cause & Causality: The C4 position of 4,6,8-trichloroquinazoline is extremely electrophilic due to the electron-withdrawing effects of the two aromatic chlorine atoms. Even trace amounts of water in the ammonia solution or atmospheric moisture will outcompete ammonia, driving the equilibrium back to the thermodynamically stable 6,8-dichloroquinazolin-4(3H)-one[2]. Solution: Abandon aqueous ammonia. Instead, utilize Hexamethyldisilazane (HMDS) as both a water scavenger and an ammonia surrogate. HMDS silylates trace moisture (rendering it inert) and, upon activation, delivers the amine directly to the C4 position in a single pot, pushing yields above 90%[2].
Q3: Is there a more efficient, chromatography-free route that bypasses the problematic POCl₃ chlorination step entirely?
Root Cause & Causality: The traditional route relies on oxygen-to-chlorine-to-nitrogen functional group interconversions, which inherently generate waste and require harsh conditions. Solution: Yes. You can bypass the oxygen intermediate entirely by starting with 2-amino-3,5-dichlorobenzonitrile . The nitrile group provides a pre-installed nitrogen atom at the correct oxidation state. By reacting the nitrile with formamide (which acts as the C2 carbon source) and a catalytic amount of acetic acid, the quinazoline ring is constructed with the exocyclic amine already in place. This one-pot cycloamination is highly scalable and eliminates the need for hazardous chlorinating agents[3].
Validated Experimental Protocols
The following protocols are designed as self-validating systems , meaning they contain built-in analytical checkpoints to confirm success before proceeding to the next stage.
Protocol A: Optimized Chlorination (POCl₃ / DIPEA Method)
Use this if you are locked into the traditional anthranilic acid starting material.
-
Preparation: Charge a dry reactor with 6,8-dichloroquinazolin-4(3H)-one (1.0 equiv), anisole (7 relative volumes), and DIPEA (1.3 equiv). Cool the slurry to 15 °C.
-
Phosphorylation: Dropwise add POCl₃ (1.2 equiv) over 30 minutes, maintaining the internal temperature below 20 °C.
-
Cyclization/Substitution: Stir at 20 °C for 1 hour, then heat the mixture to 95 °C and hold for 2.5 hours.
-
Validation Checkpoint: Withdraw a 50 µL aliquot and quench it immediately into 500 µL of pyrrolidine. Analyze via HPLC. Self-Validation: A successful reaction will show >98% area of the pyrrolidine-quinazoline adduct with <0.5% dimer. If dimer exceeds 2%, your initial POCl₃ addition was too fast or mixing was inadequate.
-
Workup: Concentrate under reduced pressure, quench with ice-cold NaHCO₃, and extract with dichloromethane. Telescope the organic layer directly into the amination step to prevent hydrolysis.
Protocol B: One-Pot Cycloamination (The Nitrile Route)
Recommended for new process development and scale-up.
-
Preparation: In a pressure-rated vessel, combine 2-amino-3,5-dichlorobenzonitrile (1.0 equiv, e.g., 2.0 mmol) with formamide (16.7 mL) and glacial acetic acid (1.7 mL)[3].
-
Reaction: Seal the vessel and heat to 120 °C for 12–16 hours under vigorous stirring.
-
Validation Checkpoint: Monitor the reaction via LC-MS. Self-Validation: The reaction is complete when the starting material peak disappears and the target mass (m/z [M+H]⁺ = 214.0) dominates the chromatogram.
-
Isolation: Cool the mixture to room temperature, then pour it into ice water (50 mL). The target 6,8-dichloroquinazolin-4-amine will precipitate as a yellow/colorless solid.
-
Purification: Filter the solid, wash extensively with cold water (to remove residual formamide and acetic acid), and dry under vacuum at 50 °C. No column chromatography is required.
Quantitative Yield & Impurity Analysis
The following table summarizes the quantitative improvements achieved by switching from the traditional 3-step route to the optimized 1-step nitrile route.
| Process Metric | Traditional Route (Anthranilic Acid) | Optimized Route (Nitrile + Formamide) |
| Total Steps | 3 (Cyclization, Chlorination, Amination) | 1 (One-Pot Cycloamination) |
| Overall Yield | 35% – 45% | 75% – 85% |
| Primary Impurities | Quinazolone dimers, Hydrolysis products | Trace unreacted nitrile |
| Hazardous Reagents | POCl₃ (Corrosive, toxic gas release) | Acetic Acid (Mild) |
| Moisture Sensitivity | Extremely High (during Step 2 and 3) | Low |
| Purification Required | Column chromatography often needed | Direct precipitation & filtration |
References
-
POCl3 Chlorination of 4-Quinazolones The Journal of Organic Chemistry, American Chemical Society (ACS). URL:[Link]
-
One-Pot Synthesis of 4-Aminoquinazolines by Hexamethyldisilazane-Mediated Reaction of Quinazolin-4(3H)-ones with Amines ChemInform / ResearchGate. URL:[Link]
-
Unlocking the Antiviral Arsenal: Multiparametric Optimization of Small-Molecule Inhibitors against RSV and hCoV-229E ChemRxiv, Helmholtz Institute for Pharmaceutical Research Saarland. URL:[Link]
Sources
Technical Support Center: Overcoming Aqueous Solubility Challenges for 6,8-Dichloroquinazolin-4-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the bioavailability and in vitro handling of halogenated quinazolines. 6,8-Dichloroquinazolin-4-amine is a highly valuable scaffold in drug discovery, particularly in the development of kinase inhibitors and potent antiviral agents against pathogens like RSV and hCoV-229E[4].
However, its unique structural features make it notoriously difficult to dissolve in standard aqueous assay buffers. This guide is designed to provide you with field-proven, mechanistically grounded troubleshooting strategies to overcome these solubility barriers.
Part 1: The Physicochemical Barrier (FAQs)
Q1: Why does 6,8-Dichloroquinazolin-4-amine exhibit such profound insolubility in standard biological buffers? A: The poor water solubility is driven by a combination of high crystal lattice energy and extreme lipophilicity, categorizing it as a Biopharmaceutics Classification System (BCS) Class II or IV compound [1]. The planar quinazoline core promotes strong intermolecular π-π stacking in the solid state. Furthermore, the addition of two highly electronegative chlorine atoms at the 6 and 8 positions significantly increases the molecule's LogP (lipophilicity) while decreasing its hydrogen-bonding capacity. Thermodynamically, the energy required for water molecules to disrupt this rigid crystal lattice far exceeds the energy gained from solvation.
Q2: Can I lower the pH of my buffer to protonate the amine group and force it into solution? A: In theory, the 4-aminoquinazoline scaffold contains basic nitrogen atoms that can be protonated to form a soluble salt. However, in practice, the strong electron-withdrawing effect of the dichloro-substitution pulls electron density away from the quinazoline ring, drastically lowering the pKa of the basic centers[2]. Consequently, you would need a highly acidic buffer (pH < 3) to achieve meaningful protonation. Because this is incompatible with physiological in vitro assays (pH 7.4), pH manipulation is generally ineffective for this specific derivative unless you are formulating an acidic gastric vehicle for in vivo dosing.
Part 2: Troubleshooting In Vitro Assay Preparation
Q3: My compound precipitates immediately upon dilution from a DMSO stock into my PBS/HEPES assay buffer. How do I prevent "precipitation upon dilution"? A: This phenomenon occurs because the local concentration of the highly lipophilic drug rapidly exceeds its kinetic solubility limit in the aqueous phase before it can evenly disperse[2]. Direct dilution from 100% DMSO into an aqueous buffer causes a massive polarity shock.
To prevent this, you must lower the thermodynamic barrier to solvation using a multi-tiered approach: bridging the dielectric gap with co-solvents or physically shielding the hydrophobic core using host-guest complexation [3].
Quantitative Impact of Formulation Strategies
The table below summarizes the expected solubility enhancements when applying different excipients to halogenated quinazoline derivatives.
| Formulation Strategy | Recommended Excipient | Mechanism of Action | Typical Solubility Fold-Increase |
| Co-Solvent Addition | 1–5% PEG 400 or EtOH | Reduces the dielectric constant of the aqueous phase. | 2 to 5-fold |
| Micellar Solubilization | 0.01–0.1% Tween 80 | Encapsulates the hydrophobic core within surfactant micelles. | 5 to 10-fold |
| Inclusion Complexation | 10–20% HP-β-CD | Shields the dichloro-aromatic rings within a hydrophobic cavity. | 20 to 50-fold |
| Solid Dispersion | Poloxamer 407 | Converts the crystalline lattice into a highly soluble amorphous state. | >100-fold |
Protocol: Step-by-Step HP-β-CD Mediated Dilution
To create a self-validating, stable solution for in vitro assays, use 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) combined with an intermediate dilution step.
-
Preparation of Carrier Buffer: Prepare a 10% (w/v) solution of HP-β-CD in your target aqueous assay buffer (e.g., 1X PBS, pH 7.4). Filter sterilize through a 0.22 µm PES membrane.
-
Intermediate Dilution (Critical Step): Dilute your 10 mM DMSO stock of 6,8-Dichloroquinazolin-4-amine 1:10 into 100% PEG 400 to create a 1 mM intermediate stock. Causality: This prevents the localized supersaturation that triggers rapid nucleation when DMSO meets water.
-
Complexation: Add the intermediate stock dropwise into the HP-β-CD carrier buffer while continuously vortexing. (e.g., adding 10 µL of intermediate stock into 990 µL of carrier buffer yields a 10 µM final concentration with only 0.1% DMSO and 1% PEG 400).
-
Thermodynamic Equilibration: Incubate the final solution at 37°C for 30 minutes. Causality: Host-guest inclusion complexation is a thermodynamic process; adding kinetic energy ensures the complex reaches equilibrium, preventing delayed precipitation during your assay.
Workflow for the stepwise solubilization of 6,8-Dichloroquinazolin-4-amine in aqueous assays.
Part 3: Advanced Formulations for High-Concentration Assays
Q4: Cyclodextrins are interfering with my cellular assay, and I need to dose animals at 50 mg/kg for an in vivo efficacy study. What is the next step? A: When complexation fails or causes biological interference, you must fundamentally alter the physical state of the drug. Creating an Amorphous Solid Dispersion (ASD) is the gold standard for high-concentration dosing of quinazoline derivatives [1]. By dispersing the drug at a molecular level within a hydrophilic polymer matrix (such as Poloxamer 407), you completely bypass the thermodynamic barrier of the crystal lattice energy[5].
Protocol: Preparation of Solid Dispersion via Solvent Evaporation
-
Co-Dissolution: Accurately weigh 6,8-Dichloroquinazolin-4-amine and Poloxamer 407 in a 1:4 (w/w) ratio. Dissolve both completely in a volatile organic solvent system (e.g., 1:1 Methanol:Dichloromethane) inside a round-bottom flask. Use sonication until the solution is entirely clear.
-
Rapid Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure (e.g., 150 mbar) at 40°C. Causality: Rapid evaporation traps the drug molecules in an amorphous state within the polymer matrix before they have time to re-form their rigid crystal lattice.
-
Secondary Drying: Place the flask in a vacuum desiccator overnight. Causality: Residual organic solvent can act as a plasticizer, lowering the glass transition temperature (Tg) of the polymer and causing the drug to prematurely recrystallize.
-
Pulverization: Scrape the resulting solid film and gently pulverize it into a fine powder using a mortar and pestle.
-
Reconstitution: Disperse the required amount of the ASD powder into water or saline just prior to use. The polymer will rapidly hydrate, releasing the compound in a supersaturated, amorphous state suitable for oral gavage or injection.
Mechanistic pathways of solubility enhancement via complexation, micelles, and solid dispersion.
References
Technical Support Center: Troubleshooting Low Purity in Commercial 6,8-Dichloroquinazolin-4-amine Samples
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with batch-to-batch variability in commercial heterocyclic building blocks. 6,8-Dichloroquinazolin-4-amine is a critical scaffold in medicinal chemistry, heavily utilized in the synthesis of antiviral agents and kinase inhibitors, as detailed in recent [1].
However, structural instability and incomplete commercial syntheses often lead to impure samples that can introduce false positives or suppress activity in downstream biological assays. This guide provides a self-validating, causality-driven framework to identify, troubleshoot, and resolve purity issues in your commercial samples.
Frequently Asked Questions (FAQs)
Q1: Why does my commercial sample show a major impurity with an [M+H]+ mass +1 Da higher than the target? A1: This is the classic mass signature of 6,8-dichloroquinazolin-4-one, a hydrolysis product. The C4 position of the quinazoline ring is highly electrophilic. Exposure to atmospheric moisture during prolonged storage, or improper pH control during aqueous workups, leads to the nucleophilic displacement of the amine group by water. This forms the thermodynamically stable quinazolinone[2].
Q2: I see a significant peak at[M+H]+ ~187. What is this, and how did it get there? A2: This mass corresponds to 2-amino-3,5-dichlorobenzonitrile. Commercial synthesis of 4-aminoquinazolines often utilizes a Niementowski-type condensation of this specific nitrile with formamide and acetic acid under high heat[1]. Incomplete conversion leaves residual starting material, which readily co-precipitates with the target product during bulk isolation[3].
Q3: Can I use standard silica gel chromatography to purify this compound? A3: It is highly discouraged. Quinazolin-4-amines exhibit strong hydrogen-bonding capabilities and basicity. This leads to severe peak tailing, irreversible adsorption, and degradation on acidic silica gel. We recommend acid-base extraction or semi-preparative HPLC using a volatile modifier like formic acid[1].
Impurity Profiling & Analytical Verification
Before initiating purification, you must accurately profile the contaminants. The table below summarizes the quantitative data and origins of the most common impurities found in commercial batches.
Table 1: Quantitative Impurity Profile for 6,8-Dichloroquinazolin-4-amine
| Impurity Identity | Expected m/z [M+H]+ | Chemical Origin | Recommended Mitigation |
| Target Product | 214 / 216 | N/A | N/A |
| 6,8-Dichloroquinazolin-4-one | 215 / 217 | Hydrolysis of target amine via moisture exposure or poor workup. | Acid-Base Extraction (Protocol 2) |
| 2-Amino-3,5-dichlorobenzonitrile | 187 / 189 | Unreacted starting material from condensation synthesis. | Semi-Prep HPLC (Protocol 3) |
| Regioisomers (e.g., 5,7-dichloro) | 214 / 216 | Impure starting materials used during commercial scale-up. | Semi-Prep HPLC (Protocol 3) |
Note: All listed masses will display a characteristic 9:6:1 isotopic pattern indicative of a dichloro-species.
Synthesis pathway and common impurity formation routes for 6,8-dichloroquinazolin-4-amine.
Experimental Protocols
Every protocol below is designed as a self-validating system. Do not skip the validation steps, as they confirm the success of the mechanistic intervention.
Protocol 1: Analytical LC-MS Validation
Purpose: To accurately assess purity without inducing artificial degradation during the analysis.
-
Sample Preparation: Dissolve 1 mg of the commercial sample in 1 mL of LC-MS grade Methanol.
-
Causality: Methanol ensures complete dissolution of both the polar amine and the less polar starting materials. Unlike aqueous buffers, methanol will not promote spontaneous hydrolysis of the C4-amine during the sequence run.
-
-
Chromatographic Separation: Use a C18 column (e.g., 50 x 2.1 mm, 1.8 µm) with a gradient of 5% to 100% Acetonitrile in Water (both containing 0.05% Formic Acid) over 5 minutes.
-
Causality: Formic acid provides essential protons for positive electrospray ionization (ESI+) and prevents peak tailing of the basic quinazoline nitrogen.
-
-
Mass Detection & Self-Validation: Scan m/z 100-500 in ESI+ mode. Validate the identity of the peaks by checking for the 35Cl/37Cl isotopic pattern. If the purity is <95%, proceed to the troubleshooting tree below.
Troubleshooting decision tree for resolving low purity in commercial quinazoline samples.
Protocol 2: Purification via Acid-Base Extraction
Purpose: To remove the hydrolysis product (quinazolin-4-one) by exploiting the pKa difference of the C4-amine.
-
Acidic Solubilization: Suspend 500 mg of the crude sample in 20 mL of 0.1 M HCl (aq) and sonicate for 5 minutes.
-
Causality: The target 6,8-dichloroquinazolin-4-amine is protonated at the N1/N3 nitrogens, rendering it highly water-soluble. The hydrolysis impurity (quinazolin-4-one) is significantly less basic and remains insoluble.
-
-
Filtration & Validation: Filter the suspension through a 0.22 µm PTFE membrane.
-
Self-Validation: The filter cake contains the neutral/acidic impurities. Analyze a fraction of the cake via LC-MS to confirm the successful isolation of the m/z 215 species.
-
-
Basification & Precipitation: Transfer the filtrate to an ice bath. Slowly add 1.0 M NaOH (aq) dropwise until pH 8-9 is reached.
-
Causality: Neutralizing the amine forces the target compound to precipitate out of the aqueous phase. Performing this at 0°C minimizes the risk of base-catalyzed hydrolysis.
-
-
Recovery: Centrifuge the suspension, wash the pellet twice with cold deionized water, and lyophilize to yield the pure amine.
Protocol 3: Semi-Preparative HPLC Purification
Purpose: To resolve unreacted starting materials or regioisomers that cannot be separated by simple extraction.
-
Injection Preparation: Dissolve the sample in DMSO (maximum concentration 50 mg/mL).
-
Causality: DMSO prevents premature precipitation of the compound in the injection loop, which would otherwise cause system overpressure.
-
-
Gradient Elution: Run a gradient of Acetonitrile/Water containing 0.05% Formic Acid at 10 mL/min[1].
-
Causality: Formic acid (FA) is deliberately chosen over Trifluoroacetic acid (TFA). TFA forms strong, persistent ion pairs with the quinazoline amine, complicating downstream removal and potentially suppressing activity in biological assays. FA is highly volatile and easily removed during lyophilization.
-
-
Fraction Collection & Validation: Collect peaks triggered by UV (254 nm) and MS (m/z 214). Lyophilize the target fractions directly.
-
Self-Validation: Re-inject a 1 µL aliquot of the reconstituted lyophilized powder into the analytical LC-MS (Protocol 1) to ensure >95% purity before proceeding to biological testing.
-
References
-
Unlocking the Antiviral Arsenal: Multiparametric Optimization of Small-Molecule Inhibitors against RSV and hCoV-229E ChemRxiv URL:[Link]
-
Synthesis and anticancer activity of 4-aminoquinazoline derivatives ResearchGate URL:[Link]
-
Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application IntechOpen URL:[Link]
Sources
Quinazoline Ring Closure: Technical Support & Troubleshooting Center
Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this guide to address the thermodynamic and kinetic bottlenecks encountered during the synthesis of the quinazoline pharmacophore—a critical scaffold in drug discovery, particularly for EGFR inhibitors[1].
Traditional methods, such as the classical Niementowski condensation, often suffer from poor yields due to the high activation energy required for cyclodehydration. This necessitates harsh temperatures that frequently lead to precursor degradation[2]. This guide focuses on leveraging microwave irradiation (MWI) and autogenous pressure to optimize these parameters, ensuring high-fidelity ring closure.
Mechanistic Workflow
Mechanistic workflow of temperature and pressure optimization in quinazoline synthesis.
Troubleshooting & FAQs
Q1: Why is my Niementowski condensation yielding incomplete conversion or tarry byproducts even at extended heating times (150°C+)? Causality & Solution: Conventional thermal heating relies on convective transfer, creating severe thermal gradients. The vessel walls become superheated, causing the anthranilic acid precursor to degrade or polymerize into tarry byproducts before the bulk solution reaches the activation energy required for cyclodehydration[2]. Optimization: Switch to. MWI couples directly with the dipole moments of the solvent and reagents, providing rapid, uniform volumetric heating[3]. This kinetic effect accelerates the intramolecular ring closure, reducing reaction times from hours to minutes and preventing thermal degradation[3].
Q2: How do I manage autogenous pressure safely when optimizing microwave-assisted quinazolinone synthesis? Causality & Solution: To achieve the high temperatures (130°C–150°C) necessary for the dehydration step using environmentally benign, low-boiling solvents (like ethanol or acetic acid), the reaction must be performed in a sealed microwave vessel[3]. As the temperature exceeds the solvent's boiling point, autogenous pressure builds up. This pressure is crucial as it maintains the solvent in the liquid phase, increasing molecular collision frequency. Optimization: Always use pressure-rated quartz or borosilicate vials (typically rated up to 20 bar). Fill the vessel to a maximum of 50% capacity to allow for vapor expansion. Monitor the real-time pressure curve on the microwave synthesizer; a stable pressure plateau indicates thermal equilibrium, while a sharp spike indicates a runaway exothermic decomposition.
Q3: My anthranilic acid precursor is undergoing decarboxylation. How can I prevent this while still achieving ring closure? Causality & Solution: Anthranilic acid is prone to thermal decarboxylation at temperatures approaching or exceeding 200°C, a common requirement for unoptimized Niementowski reactions[4]. Optimization: You have two chemical workarounds:
-
Substrate Modification: Substitute anthranilic acid with its ester counterpart (e.g., methyl anthranilate), which is significantly more thermally stable at elevated temperatures and resists decarboxylation[4].
-
Reagent Modification: Use orthoesters (e.g., triethyl orthoformate) with 2-aminobenzamides instead of formamide. This variant cyclizes at much lower temperatures (110°C) under pressure, completely bypassing the decarboxylation threshold[4].
Q4: How do I optimize the synthesis of sterically hindered 2,4-disubstituted quinazolines? Causality & Solution: Bulky substituents at the 2- and 4-positions drastically increase the steric strain in the transition state, raising the activation energy barrier for cyclization. Optimization: Employ a Lewis acid catalyst (e.g., TMSOTf) combined with solvent-free MWI conditions. The Lewis acid coordinates with the electrophilic center, increasing its susceptibility to nucleophilic attack, while the high-pressure MWI environment forces the equilibrium forward despite steric hindrance[3].
Quantitative Data: Optimization Parameters
The following table summarizes the optimization of reaction parameters, demonstrating the superiority of pressure-assisted MWI over conventional methods.
| Synthesis Method | Reagents | Solvent | Temp (°C) | Pressure (bar) | Time | Yield (%) | Quality / Byproducts |
| Conventional | Anthranilic Acid + Formamide | Neat | 150 - 200 | 1.0 (Atmospheric) | 4 - 6 hrs | 45 - 60 | High (Decarboxylation, Tar) |
| Optimized MWI | Anthranilic Acid + Formamide | DMF / Neat | 150 | ~5 - 10 | 15 min | 85 - 92 | Low (Clean profile) |
| Orthoester Variant | 2-Aminobenzamide + Orthoester | Ethanol + AcOH | 110 | ~3 - 5 | 12 hrs | 88 - 95 | None (Self-purifying) |
| Lewis Acid MWI | 2-Aminophenyl carbonyl + Nitrile | Solvent-free | 130 | Autogenous | 20 min | 80 - 90 | Trace |
Standard Operating Protocols (SOPs)
To ensure trustworthiness, the following protocols are designed as self-validating systems . Each critical step contains a Quality Control (QC) checkpoint to verify success before proceeding.
Protocol A: Microwave-Assisted Niementowski Synthesis of 3H-Quinazolin-4-ones
Objective: Rapid cyclodehydration utilizing autogenous pressure to prevent precursor degradation.
-
Reagent Preparation: In a 10 mL pressure-rated microwave vial, combine anthranilic acid (1.0 mmol) and formamide (5.0 mmol, acting as both reactant and fusion accelerator)[1].
-
Validation Checkpoint 1: Ensure the total volume does not exceed 5 mL (50% capacity) to safely accommodate vapor expansion without rupturing the septum.
-
-
Irradiation & Pressure Profiling: Seal the vial with a Teflon-lined crimp cap. Irradiate at 150°C using a dynamic power mode (max 60 W)[3].
-
Validation Checkpoint 2: Monitor the instrument's pressure readout. The pressure should plateau around 5-8 bar. Maintain for 15 minutes.
-
-
Cooling & Precipitation: Allow the system to actively cool to 40°C using compressed air. The sudden drop in temperature and pressure decreases solubility, driving the precipitation of the quinazolinone core.
-
Isolation & QC: Filter the precipitate and wash with cold ethanol.
-
Validation Checkpoint 3: Perform TLC (EtOAc/Hexane 1:1). The complete disappearance of the highly fluorescent anthranilic acid spot under 254 nm UV confirms 100% conversion[1].
-
Protocol B: Low-Temperature / High-Pressure Ring Closure using Orthoesters
Objective: Prevent decarboxylation in thermally sensitive substrates.
-
Condensation Setup: In a heavy-walled pressure tube, dissolve 2-aminobenzamide (1.0 mmol) in absolute ethanol (3 mL). Add triethyl orthoacetate (3.0 mmol) and glacial acetic acid (3.0 mmol)[4].
-
Thermal Cyclization: Seal the tube tightly. Heat the mixture in an oil bath at 110°C for 12 hours.
-
Validation Checkpoint 1: As the orthoester condenses, ethanol is generated as a byproduct, increasing the autogenous pressure inside the tube. This pressure is critical for keeping the reaction in the liquid phase at 110°C.
-
-
Workup & QC: Cool the tube to room temperature carefully before unsealing to release pressure safely. Evaporate the solvent under reduced pressure.
-
Validation Checkpoint 2: Analyze the crude mixture via LC-MS. The presence of the [M+H]+ peak corresponding to the 2-methylquinazolin-4(3H)-one and the absence of starting material validates the cyclization[4].
-
Sources
Technical Support Center: Navigating Steric Hindrance in 6,8-Dichloro Substituted Quinazolines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6,8-dichloro substituted quinazolines. This guide is designed to provide in-depth troubleshooting advice and practical solutions for the unique synthetic challenges posed by this scaffold. The presence of chlorine atoms at both the C6 and C8 positions creates significant steric congestion and electronic deactivation, often leading to low yields, stalled reactions, and complex purification challenges. This resource consolidates field-proven insights and established protocols to help you navigate these obstacles effectively.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequently encountered problems in the functionalization of 6,8-dichloroquinazolines. Each entry explains the underlying cause of the issue and provides a systematic approach to optimization.
Question 1: I'm seeing low to no yield in my Suzuki-Miyaura coupling at the C4 position of my 4-chloro-6,8-dichloroquinazoline. What are the likely causes and how can I optimize the reaction?
Answer:
This is a classic challenge where both steric and electronic factors are at play. The C6 and C8 chloro groups sterically shield the C4 position, hindering the approach of the bulky palladium catalyst complex. Electronically, these groups are deactivating, which can slow the crucial oxidative addition step.[1] A multi-variable optimization is required to overcome this.
Causality & Optimization Strategy:
-
Catalyst and Ligand Selection is Critical: Standard catalysts like Pd(PPh₃)₄ often fail. The key is to use a catalyst system with bulky, electron-rich phosphine ligands. These ligands promote the formation of a monoligated, highly reactive Pd(0) species and facilitate the difficult reductive elimination step.
-
Base and Solvent Synergy: The base is not merely a proton scavenger; it participates in the activation of the boronic acid/ester.[2] Its solubility and strength are paramount. The solvent system must dissolve the organic substrate, the boronic acid/ester, and the base to ensure an efficient reaction.
-
Thermal Energy: Increased thermal energy is often necessary to overcome the high activation barrier. However, excessive heat can lead to catalyst decomposition and competitive protodeboronation of the boronic acid.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Optimized Protocol: Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an argon atmosphere, add 4-chloro-6,8-dichloroquinazoline (1.0 equiv.), the desired arylboronic acid or pinacol ester (1.5 equiv.), and a strong base such as K₃PO₄ (3.0 equiv.).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and a bulky phosphine ligand (e.g., XPhos, 10 mol%).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1). The mixture should be thoroughly degassed again via three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 100-110 °C and monitor by TLC or LC-MS.[3] Reaction times can be long (12-24 hours).
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Table 1: Recommended Conditions for Hindered Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Precursors for the active Pd(0) species. |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands that stabilize the catalyst and promote reductive elimination.[4][5] |
| Base | K₃PO₄, Cs₂CO₃ | Strong, soluble bases that effectively facilitate the transmetalation step.[2][3] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O | Polar aprotic solvents that aid solubility of all components.[2][3] |
| Temperature | 90 - 110 °C | Provides sufficient energy to overcome the activation barrier. |
Question 2: My Buchwald-Hartwig amination at C4 is failing with my 6,8-dichloroquinazoline substrate. How can I get this reaction to work?
Answer:
The Buchwald-Hartwig amination is highly sensitive to steric hindrance, even more so than Suzuki couplings in some cases. The C6 and C8 chloro groups impede the formation of the crucial palladium-amide complex, which is a prerequisite for reductive elimination.[6] Success hinges on selecting a highly specialized ligand and rigorously controlling the reaction conditions.
Causality & Optimization Strategy:
-
Ligand is Key: First-generation ligands will not be effective. You must use modern, sterically demanding biarylphosphine ligands. These ligands are designed to create a specific geometry around the palladium center that allows for the coupling of hindered substrates.
-
Base Choice: A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions. Sodium tert-butoxide is the most common choice.
-
Atmosphere Control: The Pd(0) catalytic species is extremely sensitive to oxygen. Any contamination can lead to catalyst oxidation and deactivation. The use of a glovebox or rigorous Schlenk line techniques is mandatory.[3]
Optimized Protocol: Buchwald-Hartwig Amination
-
Inside a glovebox or under a strong flow of argon, add the 4-chloro-6,8-dichloroquinazoline (1.0 equiv.), the amine (1.2 equiv.), and the strong base (e.g., NaOtBu, 1.4 equiv.) to a dry Schlenk flask.
-
In a separate vial, pre-form the catalyst by mixing the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the appropriate ligand (e.g., BrettPhos, 4 mol%) in a small amount of the reaction solvent.[7]
-
Add the catalyst solution to the substrate mixture, followed by the remaining degassed solvent (e.g., toluene or 1,4-dioxane).
-
Seal the flask and heat to 80-100 °C, monitoring the reaction progress.[8]
-
Workup is similar to the Suzuki protocol: cool, filter through Celite to remove palladium residues, and perform an extractive workup followed by chromatography.
Table 2: Recommended Conditions for Hindered Buchwald-Hartwig Amination
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Reliable precursors for generating the active Pd(0) catalyst.[7][9] |
| Ligand | BrettPhos, Josiphos-type ligands | Specifically designed for challenging aminations on electron-poor and sterically hindered aryl chlorides. |
| Base | NaOtBu, LiHMDS, K₃PO₄ | Strong, non-nucleophilic bases essential for amine deprotonation and the catalytic cycle. |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous, non-protic solvents that are compatible with the strong base and catalyst. |
| Atmosphere | Rigorously Inert (Argon/N₂) | Prevents oxidation and deactivation of the sensitive Pd(0) catalyst. |
Question 3: I am attempting a Nucleophilic Aromatic Substitution (SNAr) to displace the C4-chloro group with an amine, but the reaction is extremely sluggish. Why is this happening?
Answer:
While the quinazoline ring system is generally activated towards SNAr at the C4 position, the 6,8-dichloro substitution pattern creates a counterintuitive electronic and steric problem.[10]
Mechanistic Explanation:
The SNAr reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.[11][12] For this intermediate to be stabilized and for the reaction to proceed, the negative charge must be delocalized by electron-withdrawing groups, typically at the ortho and para positions.
-
Electronic Effect: The C6 and C8 chloro groups are in meta-like positions relative to C4. They withdraw electron density through induction but cannot effectively stabilize the negative charge of the Meisenheimer complex via resonance. This provides less of an electronic driving force compared to, for example, a nitro group at the C7 position.[13]
-
Steric Effect: The C8-chloro group, in particular, provides significant steric hindrance to the incoming nucleophile, slowing the initial addition step which is often the rate-determining step.
Caption: SNAr mechanism highlighting steric and electronic issues.
Solutions:
-
Increase Thermal Energy: These reactions often require higher temperatures (120-160 °C) to proceed at a reasonable rate.
-
Microwave Irradiation: Microwave synthesis is an excellent technique for this problem. It allows for rapid, uniform heating to high temperatures and can dramatically reduce reaction times from days to minutes.[14][15]
-
Use a More Nucleophilic Amine: Aliphatic amines (e.g., piperidine, morpholine) are more nucleophilic and will react faster than aromatic amines (e.g., aniline).
-
Solvent Choice: Use polar aprotic solvents like DMF, DMA, or NMP, which can help to solvate the charged intermediate.
Frequently Asked Questions (FAQs)
-
FAQ 1: Is it possible to achieve selective functionalization at the C6 or C8 positions?
Direct C-H functionalization at these positions is extremely challenging due to steric hindrance and the presence of the chlorine atoms. A more viable strategy involves starting with a 6,8-dibromoquinazoline precursor. The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This differential reactivity allows for selective coupling at the C6 and C8 positions first, leaving the C-Cl bonds intact for subsequent transformations.[16]
-
FAQ 2: Are there alternative strategies to introduce substituents at the C5 or C7 positions, which are highly hindered?
Yes, a powerful but advanced technique is Directed ortho-Metalation (DoM) .[17] This strategy bypasses the need for a transition metal catalyst to access the hindered site. The process involves:
-
Installing a directing metalation group (DMG) on the quinazoline, for instance, an amide or a substituted amine at the C4 position.
-
Using a strong, non-nucleophilic base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures. The DMG coordinates to the lithium base, directing the deprotonation to the adjacent C5 position.[18][19]
-
Quenching the resulting aryllithium species with a suitable electrophile (e.g., iodine, DMF, an aldehyde) to install the desired substituent at C5.
-
-
FAQ 3: My 6,8-dichloroquinazoline starting material has very poor solubility. What solvents do you recommend?
Poor solubility is a common issue with these planar, halogenated systems.[3] For reactions, polar aprotic solvents like 1,4-dioxane, DMF (N,N-Dimethylformamide), and DMA (N,N-Dimethylacetamide) are often the most effective.[3] Gentle heating can significantly improve dissolution. For cross-coupling reactions that use water-soluble bases (like K₂CO₃ or K₃PO₄), a biphasic solvent system such as toluene/water or dioxane/water can be highly effective, as it helps to bring all reactants into contact at the interface.[2][3]
References
- A regioselective quinazolinone-directed ortho lithiation on an adjacent quinoline moiety has been used as a key step for a short, efficient, and practical synthesis of the human DNA topoisomerase I poison luotonin A and luotonins B and E. J Org Chem. 2004 Jun 25;69(13):4563-6.
-
Directed ortho metalation - Wikipedia. [Link]
-
Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - Frontiers. [Link]
-
Optimization of the Suzuki cross-coupling reaction to obtain 8a. - ResearchGate. [Link]
-
Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC. [Link]
-
Convenient Synthetic Approach to 2,4-Disubstituted Quinazolines - Organic Letters. [Link]
-
Transition-metal-catalyzed synthesis of quinazolines: A review - PMC - NIH. [Link]
-
New strategies for the synthesis of quinazolines. - ResearchGate. [Link]
-
Microwave-Promoted Syntheses of Quinazolines and Dihydroquinazolines from 2-Aminoarylalkanone O-Phenyl Oximes | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed. [Link]
-
Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications - JOCPR. [Link]
-
A short review on synthetic strategies towards quinazoline based anticancer drugs - Arkivoc. [Link]
-
Method Optimization for Synthesis of Trisubstitued Quinazoline Derivatives. [Link]
-
ortho metalation - Andrew G Myers Research Group. [Link]
-
Optimization of conditions for the Suzuki coupling reaction. - ResearchGate. [Link]
-
Transition-metal-catalyzed synthesis of quinazolines: A review - Frontiers. [Link]
-
(PDF) Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - ResearchGate. [Link]
-
A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC. [Link]
-
Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. - SciSpace. [Link]
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC. [Link]
-
Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Synthesis of Medicinally Important Quinazolines and Their Derivatives. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
Nucleophilic aromatic substitution - Wikipedia. [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC. [Link]
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Link]
-
Buchwald-Hartwig Coupling - Organic Synthesis. [Link]
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing). [Link]
-
Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed. [Link]
-
Synthesis and bioactivities of 6,7,8-trimethoxy-N-aryl-4-aminoquinazoline derivatives. [Link]
- WO2001068615A1 - Quinazoline synthesis - Google P
-
Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate - YouTube. [Link]
-
recent advances in selective functionalization of the quinazoline scaffold. [Link]
-
16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax. [Link]
-
8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products - Chemistry LibreTexts. [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI. [Link]
-
6,8-Dichloro-3-(pyridin-2-yl) - PMC. [Link]
-
Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core | ACS Medicinal Chemistry Letters. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Convenient Synthetic Approach to 2,4-Disubstituted Quinazolines [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. scispace.com [scispace.com]
- 17. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 18. Regioselective quinazolinone-directed ortho lithiation of quinazolinoylquinoline: practical synthesis of naturally occurring human DNA topoisomerase I poison luotonin a and luotonins B and E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Resolving stability issues of 6,8-Dichloroquinazolin-4-amine in solution
A Guide for Researchers, Scientists, and Drug Development Professionals on Resolving Solution Stability Issues
Welcome to the technical support guide for 6,8-Dichloroquinazolin-4-amine. As Senior Application Scientists, we understand that compound stability is paramount to the validity and reproducibility of your experimental results. This center is designed to provide you with in-depth, field-proven insights and actionable troubleshooting protocols to address the unique stability challenges presented by this molecule in solution.
Introduction: The Quinazoline Core and Stability Challenges
6,8-Dichloroquinazolin-4-amine belongs to the quinazoline class of N-containing heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities.[1][2] However, the fused pyrimidine-benzene ring system, while conferring valuable pharmacological properties, also introduces specific chemical liabilities. The quinazoline core is susceptible to degradation under various conditions, including hydrolysis, oxidation, and photolysis.[2][3][4][5] Understanding and mitigating these instabilities is crucial for accurate experimental outcomes.
This guide provides a structured approach to identifying, troubleshooting, and resolving common stability issues you may encounter when working with 6,8-Dichloroquinazolin-4-amine in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of instability for 6,8-Dichloroquinazolin-4-amine in solution?
A1: The primary degradation pathways stem from the inherent chemistry of the quinazoline nucleus. These include:
-
Hydrolysis: The pyrimidine ring can undergo hydrolytic cleavage in both acidic and alkaline aqueous environments, particularly when heated.[3][5][6] This can lead to the formation of O-aminobenzaldehyde derivatives, ammonia, and formic acid.[3][5]
-
Oxidation: The quinazoline ring is susceptible to oxidation, which can be accelerated by exposure to air, oxidizing agents (like hydrogen peroxide), or even light (photo-oxidation).[3][4][7]
-
Photodegradation: Many quinazoline derivatives exhibit sensitivity to light. Exposure to UV or even ambient room light over extended periods can lead to the formation of degradation products.[7][8][9]
Q2: What is the recommended way to store the solid compound?
A2: The solid (powder) form of 6,8-Dichloroquinazolin-4-amine should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[10][11] For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidative degradation.[11]
Q3: Is DMSO a good solvent for this compound?
A3: While Dimethyl Sulfoxide (DMSO) is a powerful solvent often used for initial stock solutions, it has drawbacks for long-term storage of quinazolines. Studies on similar quinazoline derivatives have shown that solutions in DMSO can be unstable, with modifications observed shortly after preparation.[12][13][14] This is likely due to DMSO's hygroscopic nature, which can introduce water and facilitate hydrolysis. For biochemical assays requiring a small percentage of DMSO, fresh dilutions from a recently prepared stock are recommended.[15]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments, providing causal explanations and step-by-step protocols for resolution.
Issue 1: My compound is precipitating out of solution.
You've prepared a solution, but upon storage or change in conditions (e.g., dilution into an aqueous buffer), a solid precipitate forms.
Why is this happening? Precipitation is a solubility issue, not necessarily a stability (degradation) issue. It occurs when the concentration of the compound exceeds its solubility limit in a given solvent or solvent mixture. The dichloro- and amine-substituted quinazoline structure has limited aqueous solubility. Diluting a high-concentration DMSO stock into an aqueous buffer can cause the compound to crash out.
Troubleshooting Workflow:
Caption: Troubleshooting Decision Tree for Precipitation Issues.
Experimental Protocol: Determining Thermodynamic Solubility (Shake-Flask Method)
This protocol helps you determine the maximum soluble concentration in your specific buffer or medium, preventing precipitation issues.[9]
-
Preparation: Add an excess amount of solid 6,8-Dichloroquinazolin-4-amine to a vial containing your solvent of interest (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. A visual confirmation of undissolved solid should be made.[9]
-
Separation: Stop agitation and separate the saturated liquid (supernatant) from the excess solid by centrifugation (e.g., 10,000 x g for 15 minutes).
-
Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable mobile phase. Analyze the concentration using a validated HPLC method with a standard curve.
-
Calculation: Use the measured concentration and dilution factor to calculate the solubility limit. Work below this limit to avoid precipitation.
| Solvent System | Key Considerations | Expected Solubility Profile |
| Aqueous Buffers (pH 5-8) | Low intrinsic solubility expected. Prone to precipitation upon dilution from organic stock. | Very Low |
| DMSO | High solubility for stock solutions. Risk of instability over time.[12][13][14] | High |
| Ethanol / Methanol | Moderate solubility. Can be used as a co-solvent. May require heating to dissolve. | Moderate |
| Acidic Solutions (e.g., 0.1 M HCl) | Quinazolines are often stable in cold, dilute acid.[3][5] Protonation may increase solubility. | Potentially Higher |
| Alkaline Solutions (e.g., 0.1 M NaOH) | Stable in cold, dilute alkali, but boiling causes destruction.[3][5] | Potentially Higher |
Issue 2: My experimental results are inconsistent, suggesting the compound is degrading.
You observe a loss of activity, the appearance of new peaks in your analytical chromatogram, or poor reproducibility over time.
Why is this happening? This points to chemical instability. The compound is likely degrading in your solution due to hydrolysis, oxidation, or photolysis. The rate of degradation depends on the solvent, pH, temperature, and exposure to light and oxygen.
Investigative Workflow:
Caption: Key Degradation Pathways for the Quinazoline Core.
Experimental Protocol: Forced Degradation Study (Preliminary Assessment)
A forced degradation or "stress testing" study is essential for identifying potential degradation products and establishing stability-indicating analytical methods.[16][17][18] This is a simplified protocol to quickly assess major liabilities.
-
Prepare Solutions: Prepare several identical solutions of your compound (e.g., 1 mg/mL) in your experimental solvent system.
-
Apply Stress Conditions: Expose each solution to a different stress condition for a defined period (e.g., 24 hours).
-
Control: Store one vial protected from light at 4°C.
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M.
-
Oxidation: Add hydrogen peroxide (H₂O₂) to a final concentration of 3%.[7]
-
Thermal: Store one vial at an elevated temperature (e.g., 60°C) in the dark.
-
Photostability: Expose one vial to a standardized light source, alongside a control vial wrapped in foil to serve as a dark control.[7][8][9]
-
-
Neutralization & Analysis: Before analysis, neutralize the acidic and basic samples.
-
HPLC Analysis: Analyze all samples, including the control, by a reverse-phase HPLC method with UV detection.
-
Evaluation: Compare the chromatograms.
-
Look for a decrease in the peak area of the parent compound (6,8-Dichloroquinazolin-4-amine).
-
Note the appearance of new peaks (degradation products).
-
The condition that causes the most significant change reveals the primary instability of your compound in that specific solvent system. A good target for degradation is 5-20% to ensure that degradation products are formed without being excessive.[16]
-
Mitigation Strategies:
-
For Hydrolysis: If sensitive to acid or base, ensure your solutions are buffered to a pH where the compound is most stable. Prepare aqueous solutions fresh daily.
-
For Oxidation: Degas solvents before use. Consider adding antioxidants if compatible with your experiment. Store stock solutions under an inert atmosphere.
-
For Photodegradation: Work in a dimly lit environment. Use amber vials or wrap containers in aluminum foil.[9] Prepare and handle solutions away from direct sunlight or strong artificial light.
By understanding the inherent chemical properties of 6,8-Dichloroquinazolin-4-amine and proactively addressing potential solubility and stability issues, you can ensure the integrity of your experiments and the reliability of your data.
References
-
Antohe, A. O., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. PMC. Retrieved from [Link]
-
Anonymous. (n.d.). Quinazoline derivatives & pharmacological activities: a review. SciSpace. Retrieved from [Link]
-
Antohe, S., et al. (2011). Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. AIP Conference Proceedings. Retrieved from [Link]
-
Wikipedia. (n.d.). Quinazoline. Retrieved from [Link]
-
Al-Ostath, R. A., et al. (2022). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC. Retrieved from [Link]
-
Gendugov, T. K., et al. (2020). Study of the stability of the substance 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3н)-one under stressful conditions. Pharmacy & Pharmacology. Retrieved from [Link]
-
Antohe, S. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Bentham Science Publishers. Retrieved from [Link]
-
Thermo Fisher Scientific. (2012). Safety Data Sheet. Retrieved from [Link]
-
Antohe, S., et al. (2011). Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. ResearchGate. Retrieved from [Link]
-
MDPI. (2025). 2-Azidobenzaldehyde-Enabled Construction of Quinazoline Derivatives: A Review. MDPI. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry. Retrieved from [Link]
-
Luo, Y., et al. (2014). Quinazoline derivatives: synthesis and bioactivities. PMC. Retrieved from [Link]
-
Kruger, C. A., et al. (2022). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. MDPI. Retrieved from [Link]
-
IntechOpen. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. IntechOpen. Retrieved from [Link]
-
Błaszczak-Świątkiewicz, K., et al. (2012). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. ResearchGate. Retrieved from [Link]
-
ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
MDPI. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Summary of forced degradation results. Retrieved from [Link]
-
Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
Sources
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Quinazoline and Quinazolinone Derivatives | IntechOpen [intechopen.com]
- 6. Quinazoline - Wikipedia [en.wikipedia.org]
- 7. Study of the stability of the substance 3-[2-(4-phenyl-1- piperazino)-2-oxoethyl]quinazoline-4(3н)-one under stressful conditions - Gendugov - Pharmacy & Pharmacology [rjsvd.com]
- 8. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- 12. pubs.aip.org [pubs.aip.org]
- 13. benthamdirect.com [benthamdirect.com]
- 14. pubs.aip.org [pubs.aip.org]
- 15. researchgate.net [researchgate.net]
- 16. resolvemass.ca [resolvemass.ca]
- 17. researchgate.net [researchgate.net]
- 18. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Advanced Catalytic Workflows for 6,8-Dichloroquinazolin-4-amine Synthesis
Welcome to the Technical Support & Troubleshooting Portal for the synthesis of 6,8-Dichloroquinazolin-4-amine . This guide is designed for researchers and drug development professionals seeking to optimize yields, bypass harsh traditional chlorination steps, and implement greener, highly efficient alternative catalysts.
Mechanistic Workflows & Catalyst Selection
The traditional synthesis of 6,8-dichloroquinazolin-4-amine relies on the Vilsmeier-Haack chlorination of 6,8-dichloroquinazolin-4-one using POCl₃ and catalytic DMF, followed by amination. However, the electron-deficient nature of the dichloro-substituted ring makes this intermediate unstable and prone to thermal degradation.
Modern alternative pathways utilize either direct phosphonium activation (PyBOP/DBU) or transition-metal-catalyzed de novo cyclization (CuI/DMEDA) to bypass the highly reactive chloroiminium intermediate entirely.
Fig 1: Catalytic pathways for 6,8-dichloroquinazolin-4-amine synthesis.
Troubleshooting FAQs
Q1: We are experiencing severe tarring and a yield plateau at 40% using the traditional POCl₃/DMF catalytic system. What is the mechanistic cause, and how can we bypass it? Expert Diagnosis: The traditional Vilsmeier-Haack chlorination generates a highly electrophilic chloroiminium ion. Because the 6,8-dichloro substitution withdraws electron density from the quinazoline ring, the C4-OH tautomer is less nucleophilic, requiring harsh reflux conditions (100–120°C). This prolonged thermal stress drives polymerization and tarring. Solution: Bypass the chlorination entirely by using a direct amination catalyst like1 coupled with DBU[1]. PyBOP selectively targets the C4-oxygen, forming a stable yet highly reactive phosphonium leaving group that can be displaced by ammonia in a single pot at room temperature.
Q2: When using PyBOP/DBU for direct amination, LC-MS shows a stalled reaction with unreacted starting material and a mass corresponding to the phosphonium intermediate. What went wrong? Expert Diagnosis: The accumulation of the phosphonium intermediate indicates successful activation but failed displacement. This is typically caused by moisture. If using aqueous ammonia, water outcompetes the amine, hydrolyzing the intermediate back to the quinazolinone. Furthermore, PyBOP requires a non-nucleophilic base to maintain the deprotonated state of the incoming nucleophile[2]. Solution: Use a strictly anhydrous ammonia source (e.g., 0.5 M NH₃ in dioxane). Ensure DBU is present in a slight excess (1.5–2.0 equiv).
Q3: Can we synthesize 6,8-dichloroquinazolin-4-amine directly from simpler aromatic precursors using transition-metal catalysis? Expert Diagnosis: Yes. Instead of functionalizing a pre-formed quinazolinone, you can construct the pyrimidine ring via a 3[3]. Solution: Start with 2-amino-3,5-dichlorobenzonitrile and formamidine acetate. Utilizing CuI as the catalyst and N,N'-dimethylethylenediamine (DMEDA) as the ligand in DMF at 80°C facilitates an efficient cyclization. The CuI/DMEDA complex activates the nitrile for intramolecular nucleophilic attack following the initial coupling, yielding the 4-aminoquinazoline core in high purity[3]. Alternatively, 4 can be used for C-N cross-coupling if starting from a 4-halo intermediate[4].
Step-by-Step Experimental Protocols
Protocol A: PyBOP-Catalyzed Direct Amination
Rationale: Leverages phosphonium activation to avoid harsh chlorinating agents, allowing for room-temperature amination.
-
Preparation: Suspend 6,8-dichloroquinazolin-4-one (1.0 equiv, 10 mmol) in anhydrous acetonitrile (50 mL, 0.2 M) under an inert N₂ atmosphere.
-
Activation: Add DBU (1.5 equiv, 15 mmol) dropwise at 0°C. The suspension will become homogeneous as the quinazolinone is deprotonated to its highly nucleophilic tautomeric form. Add PyBOP (1.2 equiv, 12 mmol) in one portion. Stir for 30 minutes at room temperature.
-
Amination: Introduce anhydrous NH₃ in dioxane (0.5 M, 5.0 equiv). Seal the vessel and stir for 4–6 hours at 25°C.
-
Self-Validation: Monitor via TLC (DCM:MeOH 9:1). The reaction is self-validating: the UV-active phosphonium intermediate will consume the starting material spot, followed by the appearance of a highly fluorescent product spot (Rf ~0.4) indicating successful displacement.
-
Workup: Concentrate under reduced pressure. Partition the residue between EtOAc and saturated aqueous NaHCO₃. The water-soluble hexamethylphosphoramide (HMPA) and benzotriazole byproducts will wash cleanly into the aqueous layer[2]. Dry the organic layer over Na₂SO₄ and concentrate to yield the product.
Protocol B: CuI-Catalyzed Multicomponent Synthesis
Rationale: A bottom-up, single-pot synthesis that avoids the quinazolinone intermediate entirely.
-
Preparation: In an oven-dried Schlenk tube, combine 2-amino-3,5-dichlorobenzonitrile (1.0 equiv, 5 mmol), formamidine acetate (1.5 equiv, 7.5 mmol), K₂CO₃ (2.0 equiv, 10 mmol), and CuI (10 mol%, 0.5 mmol).
-
Ligand Addition: Evacuate and backfill the tube with N₂ (3x). Add anhydrous DMF (10 mL) followed by the DMEDA ligand (20 mol%, 1.0 mmol).
-
Reaction: Heat the mixture to 80°C for 8–12 hours.
-
Self-Validation: The solution will transition from pale yellow to a deep blue/green, visually confirming the formation of the active Cu-amine complex. LC-MS tracking will show the clean consumption of the nitrile (m/z 186) and the appearance of the target quinazolin-4-amine (m/z 214).
-
Workup: Cool to room temperature, dilute with EtOAc (50 mL), and filter through a pad of Celite to remove insoluble copper salts. Wash the filtrate thoroughly with brine (3 x 50 mL) to remove the DMF solvent. Dry and concentrate.
Quantitative Data: Catalyst Performance Comparison
| Catalytic System | Reaction Step | Temp (°C) | Time (h) | Avg. Yield (%) | Green Chemistry Profile |
| POCl₃ / DMF | Chlorination + Amination | 100–120 | 12–18 | 40–55 | Poor (Toxic, corrosive, generates tar) |
| PyBOP / DBU | Direct Amination | 25 | 4–6 | 85–92 | Moderate (High atom economy, generates HMPA) |
| CuI / DMEDA | De Novo Cyclization | 80 | 8–12 | 75–85 | Good (Earth-abundant metal, single-pot) |
| Pd / XantPhos | Cross-Coupling | 90–110 | 12–24 | 65–80 | Moderate (Expensive noble metal, requires inert atm) |
References
-
[3] Yang, X., et al. "Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives." Synlett, 2010. 3
-
[1] "Compatibility of BOP Mediated Direct Amination of 4-Hydroxyquinazolines in the Presence of DBU in MeCN." ResearchGate. 1
-
[4] "Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors." PMC - NIH.4
-
[2] "PyBOP | 128625-52-5 | Peptide Coupling Reagent." ChemPep.2
Sources
- 1. researchgate.net [researchgate.net]
- 2. chempep.com [chempep.com]
- 3. Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives [organic-chemistry.org]
- 4. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Mass spectrometry (LC-MS) fragmentation patterns of 6,8-Dichloroquinazolin-4-amine
LC-MS/MS Fragmentation Profiling of 6,8-Dichloroquinazolin-4-amine: A Comparative Guide for Drug Discovery
As a Senior Application Scientist in mass spectrometry and structural elucidation, I frequently encounter the 4-aminoquinazoline scaffold. It is a privileged structure in medicinal chemistry, serving as the pharmacophoric core for numerous FDA-approved kinase inhibitors (e.g., gefitinib, erlotinib) and emerging antiviral therapeutics[1].
Among its derivatives, 6,8-Dichloroquinazolin-4-amine presents a highly specific analytical profile. The addition of two halogen atoms fundamentally alters its steric hindrance, electron density, and subsequent behavior inside a mass spectrometer. This guide objectively compares the mass spectrometric performance of 6,8-Dichloroquinazolin-4-amine against alternative quinazoline scaffolds, providing researchers with the causal reasoning and self-validating protocols necessary for robust Drug Metabolism and Pharmacokinetics (DMPK) profiling.
Causality in Fragmentation Mechanics (The "Why")
To optimize a mass spectrometry method, one must first understand the physicochemical drivers of ionization and fragmentation. In positive Electrospray Ionization (ESI+), protonation of 4-aminoquinazolines does not primarily occur at the exocyclic amine. Instead, protonation is thermodynamically favored at the N1 or N3 positions of the quinazoline ring due to their significantly higher basicity and the resonance stabilization of the resulting cation[2].
Once the [M+H]+ precursor ion (m/z 214.0 for the 35Cl isotope) is isolated and subjected to Collision-Induced Dissociation (CID), the fragmentation of 6,8-Dichloroquinazolin-4-amine is governed by three distinct mechanistic pathways:
-
Exocyclic Cleavage (Low Energy): The initial fragmentation step is typically the loss of ammonia ( NH3 , -17 Da) from the 4-position, yielding a stable fragment at m/z 197.0.
-
Ring Contraction (Medium Energy): A hallmark of quinazoline mass spectrometry is the cleavage of the pyrimidine ring via the consecutive loss of hydrogen cyanide ( HCN , -27 Da)[3].
-
Halogen Radical Expulsion (High Energy): The dichloro-substitution at positions 6 and 8 introduces a distinct isotopic envelope (M, M+2, M+4 at an approximate 9:6:1 ratio). High collision energies force the homolytic cleavage of the strong C-Cl bonds, resulting in the expulsion of chlorine radicals (-35 Da) or HCl (-36 Da).
Logical fragmentation pathway of 6,8-Dichloroquinazolin-4-amine under CID.
Comparative Performance and Structural Alternatives
When selecting a scaffold for drug design, it is critical to compare how structural modifications impact analytical detectability and metabolic stability. The table below summarizes the quantitative MS/MS data, contrasting 6,8-Dichloroquinazolin-4-amine with other common alternatives in the field[4].
| Scaffold / Compound | Exact Mass [M+H]+ | Isotopic Signature | Primary Product Ions (m/z) | Optimal CE (eV) | DMPK Utility & Analytical Notes |
| 4-Aminoquinazoline | 146.1 | Monoisotopic | 129.1 ( −NH3 ), 102.1 ( −HCN ) | 20 - 35 | Highly stable baseline core; lacks isotopic complexity for easy tracing in complex matrices. |
| 6-Chloroquinazolin-4-amine | 180.0 | 3:1 (M, M+2) | 163.0 ( −NH3 ), 145.0 ( −Cl ) | 20 - 35 | Good balance of polarity and tracing; lower steric hindrance than the dichloro variant. |
| 6,8-Dichloroquinazolin-4-amine | 214.0 | 9:6:1 (M, M+2, M+4) | 197.0 ( −NH3 ), 179.0 ( −Cl ) | 15 - 40 | Exceptional traceability due to the 9:6:1 isotope ratio. Highly lipophilic, requiring high organic elution. |
| Erlotinib Core (4-anilino derivative) | 394.2 | Monoisotopic | 278.1, 236.1 | 25 - 45 | Bulky aniline group shifts fragmentation away from NH3 loss toward aniline cleavage. |
Self-Validating LC-MS/MS Experimental Protocol
Analytical trustworthiness is built on self-validating systems. This protocol ensures that every run internally verifies the analyte's identity and purity before any fragmentation data is accepted[5].
Step 1: Sample Preparation & Matrix Validation
-
Action: Dissolve 6,8-Dichloroquinazolin-4-amine in LC-MS grade Methanol to a 1 mg/mL stock. Dilute to a working concentration of 100 ng/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
-
Causality: Formic acid acts as the proton source, driving the equilibrium toward the [M+H]+ state essential for ESI+ sensitivity. The 50:50 organic/aqueous ratio matches the initial chromatographic gradient, preventing solvent-shock peak distortion.
-
Self-Validation: Run a solvent blank immediately prior to the sample. The complete absence of m/z 214.0/216.0 in the blank confirms zero column carryover.
Step 2: Chromatographic Separation (UHPLC)
-
Action: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 3.0 minutes at 0.4 mL/min.
-
-
Causality: The hydrophobic dichloro-substitution significantly increases retention time compared to the unsubstituted core. The C18 stationary phase relies on these hydrophobic interactions, effectively separating the target compound from highly polar synthesis byproducts or matrix salts.
Step 3: High-Resolution Mass Spectrometry (HRMS) Source Tuning
-
Action: Operate in ESI+ mode. Set Capillary voltage to 3.0 kV and Desolvation temperature to 500°C.
-
Causality: A desolvation temperature of 500°C provides optimal thermal energy to rapidly evaporate the LC droplets without causing thermal degradation of the highly stable quinazoline core.
-
Self-Validation: Verify the precursor isotopic envelope in Q1. The system is validated only if the full scan shows m/z 213.98 (100% relative abundance), 215.98 (~65%), and 217.98 (~10%). If this 9:6:1 ratio deviates by >5%, it indicates either a co-eluting interference or detector saturation.
Step 4: Collision-Induced Dissociation (CID)
-
Action: Isolate m/z 214.0 in Q1. Apply a collision energy (CE) ramp of 15–40 eV using Argon as the collision gas.
-
Causality: Ramping the CE ensures the simultaneous capture of both low-energy transitions (loss of NH3 ) and high-energy transitions (loss of HCN and Cl radicals) in a single analytical run, a standard practice for comprehensive HRMS structural profiling[6].
Self-validating LC-MS/MS workflow for quinazoline derivative profiling.
Conclusion
The 6,8-Dichloroquinazolin-4-amine scaffold provides a robust, easily traceable mass spectrometric profile. Its distinct 9:6:1 isotopic signature acts as a built-in barcode during complex matrix analysis, while its predictable fragmentation pathways (loss of NH3 , HCN , and Cl ) allow for rapid structural verification. Compared to mono-substituted or bulky anilino-derivatives, it offers a unique balance of metabolic stability and structural rigidity, making it an ideal, traceable starting point for multiparametric optimization in modern drug discovery[4].
References
-
Unlocking the Antiviral Arsenal: Multiparametric Optimization of Small-Molecule Inhibitors against RSV and hCoV-229E Source: ChemRxiv URL:[Link]
- WO2008024439A2 - 4-aminoquinazoline derivatives and methods of use thereof Source: Google Patents URL
-
Structure-Guided Design of N-Methylpropargylamino-Quinazoline Derivatives as Multipotent Agents for the Treatment of Alzheimer's Disease Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Product Class 13: Quinazolines Source: Thieme E-Books & E-Journals URL:[Link]
-
A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives Source: ResearchGate URL:[Link]
-
pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments Source: bioRxiv URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments | bioRxiv [biorxiv.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. chemrxiv.org [chemrxiv.org]
- 5. WO2008024439A2 - 4-aminoquinazoline derivatives and methods of use thereof - Google Patents [patents.google.com]
- 6. Structure-Guided Design of N-Methylpropargylamino-Quinazoline Derivatives as Multipotent Agents for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Absolute Structural Confirmation of 6,8-Dichloroquinazolin-4-amine: A Comparative Guide to X-Ray Crystallography and Alternative Modalities
Executive Summary
6,8-Dichloroquinazolin-4-amine is a highly valuable heterocyclic scaffold, utilized extensively in the multiparametric optimization of small-molecule inhibitors against respiratory viruses such as RSV and hCoV-229E[1]. In drug discovery, the exact positioning of halogens (e.g., the 6-chloro and 8-chloro substituents) dictates the molecule's electronic distribution, steric profile, and subsequent target binding affinity[2]. Because regioisomers (such as 5,7-dichloro variants) can exhibit drastically different or completely abrogated pharmacological profiles, absolute structural confirmation is a non-negotiable requirement[1].
This guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD) with alternative analytical modalities and provides a self-validating, step-by-step crystallographic protocol designed specifically for halogenated quinazolines.
Comparative Analysis of Structure Confirmation Modalities
Routine characterization relies on a suite of analytical tools, but each modality has distinct limitations when applied to heavily substituted, proton-poor aromatic systems like 6,8-dichloroquinazolin-4-amine.
| Analytical Modality | Resolution / Data Yield | Regioisomer Differentiation | Sample Requirement | Key Limitations |
| Single-Crystal X-Ray Diffraction (SCXRD) | Absolute 3D atomic coordinates, bond lengths, and angles. | Unambiguous . Directly visualizes the spatial coordinates of both chlorine atoms. | 0.1–0.5 mm single crystal of high purity. | Requires crystallizable sample; time-consuming crystal growth optimization. |
| 1D / 2D NMR Spectroscopy | Bulk connectivity and chemical environment. | Ambiguous . Lack of adjacent protons on the substituted benzene ring limits NOESY/ROESY utility. | ~5–10 mg dissolved in deuterated solvent. | Cannot definitively prove 3D conformation without extensive, complex experiments. |
| High-Resolution Mass Spectrometry (HRMS) | Exact mass and isotopic pattern (confirms Cl 2 presence). | None . Cannot distinguish between positional isomers. | < 1 μ g. | Only provides molecular formula and fragmentation data. |
| Microcrystal Electron Diffraction (MicroED) | Sub-angstrom 3D atomic coordinates. | Unambiguous . Similar to SCXRD. | Nanocrystals (powder). | High equipment cost; dynamic scattering can complicate refinement. |
Expert Insight (Causality): Why prioritize SCXRD for this specific molecule? In 6,8-dichloroquinazolin-4-amine, distinguishing the 6,8-dichloro substitution pattern from a 5,7-dichloro pattern using NMR relies heavily on subtle 13 C chemical shift differences, which are prone to misinterpretation. SCXRD bypasses this ambiguity by providing a direct electron density map, definitively assigning the spatial coordinates of the heavy chlorine atoms and confirming the planar orientation of the quinazoline core[2].
Workflow Visualization
SCXRD Workflow for 6,8-Dichloroquinazolin-4-amine Structure Determination.
Detailed Step-by-Step Methodology: SCXRD Protocol
Step 1: Crystal Growth via Vapor Diffusion
-
Procedure : Dissolve 5 mg of highly pure (>99%) 6,8-dichloroquinazolin-4-amine in a minimum volume of dichloromethane (DCM) inside a small inner vial. Place this vial inside a larger sealed chamber containing a volatile antisolvent like hexane or heptane. Allow vapor equilibration to occur undisturbed over 3–7 days at room temperature.
-
Causality : Halogenated aromatic rings exhibit strong π−π stacking and halogen bonding tendencies. Vapor diffusion provides a highly controlled thermodynamic pathway to supersaturation. This prevents rapid precipitation (which yields unusable amorphous powders) and promotes the slow, ordered lattice packing required for diffraction-quality single crystals.
Step 2: X-Ray Data Collection
-
Procedure : Mount a single crystal (approximately 0.2×0.1×0.1 mm) on a glass fiber or cryoloop using perfluoropolyether oil. Transfer the sample to a diffractometer equipped with a nitrogen cooling stream (100–150 K). Collect diffraction frames using Mo-K α radiation ( λ=0.71073 Å).
-
Causality : Cryocooling minimizes thermal vibrations (atomic displacement parameters), sharpening the diffraction spots and vastly improving high-angle resolution. Mo-K α radiation is specifically chosen over Cu-K α because the heavy chlorine atoms cause significant X-ray absorption. The shorter wavelength of Mo-K α minimizes these absorption artifacts, yielding cleaner data for halogenated heterocycles.
Step 3: Phase Solution and Refinement
-
Procedure : Integrate the diffraction frames and apply multi-scan absorption corrections. Solve the phase problem using direct methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 (via SHELXL). Refine all non-hydrogen atoms (C, N, Cl) anisotropically.
-
Causality : Anisotropic refinement accounts for the non-spherical electron density of atoms in a crystal lattice. For 6,8-dichloroquinazolin-4-amine, ensuring the chlorine atoms are refined anisotropically is critical to accurately model their vibrational ellipsoids and confirm they are not misassigned disordered solvent molecules[3].
Step 4: Self-Validating System (CheckCIF)
-
Procedure : Generate a Crystallographic Information File (CIF) and run it through the International Union of Crystallography (IUCr) CheckCIF validation routine.
-
Causality & Validation : The crystallographic refinement process is inherently self-validating. The agreement between the calculated structural model and the experimental diffraction data is strictly quantified. A valid structure must act as a closed logical loop: the proposed atomic coordinates must perfectly recreate the observed diffraction pattern without leaving unexplained residual electron density[3].
Expected Crystallographic Validation Metrics
To ensure absolute structural integrity, the final refined model of 6,8-dichloroquinazolin-4-amine must meet the following strict quantitative thresholds:
| Validation Metric | Acceptable Threshold | Significance for 6,8-Dichloroquinazolin-4-amine |
| R1 (Unweighted R-factor) | < 0.05 (5%) | Confirms the overall accuracy of the atomic model against the experimental data. |
| wR2 (Weighted R-factor) | < 0.15 (15%) | Accounts for data quality across all reflections; ensures no systematic errors exist in the dataset. |
| Goodness-of-Fit (S) | 0.95 – 1.05 | Validates that the statistical weighting scheme used during the least-squares refinement is appropriate. |
| Residual Electron Density ( Δρmax ) | < 1.0 e/Å 3 | Ensures no "ghost" atoms exist. Crucial for verifying that the heavy electron density peaks are indeed chlorine atoms and not unmodeled impurities[3]. |
| B-factors (Atomic Displacement) | Consistent across adjacent atoms | Significant differences in B-factors between the quinazoline ring and the chlorine atoms would indicate incorrect regioisomer assignment or partial occupancy[3]. |
References
-
Unlocking the Antiviral Arsenal: Multiparametric Optimization of Small-Molecule Inhibitors against RSV and hCoV-229E. ChemRxiv. 1
-
X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery (NIH PMC). 3
-
X-ray crystal structures of a set of quin(az)olines exemplifying the plane angles observed. ResearchGate. 2
Sources
A Comparative Benchmarking Guide: Evaluating 6,8-Dichloroquinazolin-4-amine Against Standard Kinase Inhibitors
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazoline scaffold is a cornerstone in the development of kinase inhibitors, with several FDA-approved drugs targeting a range of kinases crucial in oncology.[1] This guide introduces a proposed benchmarking framework for a novel derivative, 6,8-dichloroquinazolin-4-amine. Due to the current absence of publicly available kinase profiling data for this specific compound, this document will serve as a comprehensive roadmap for its evaluation. We will leverage data from structurally related 4-aminoquinazoline analogs to provide a predictive comparison against established, standard-of-care kinase inhibitors. This guide will detail the requisite experimental protocols, from in vitro kinase assays to cell-based functional screens, providing the scientific rationale behind each step to ensure a robust and self-validating assessment of this promising new chemical entity.
Introduction: The Rationale for Benchmarking 6,8-Dichloroquinazolin-4-amine
The 4-aminoquinazoline core is a privileged structure in medicinal chemistry, recognized for its ability to form key hydrogen bonds within the ATP-binding pocket of various protein kinases.[1] The substitution pattern on the quinazoline ring is a critical determinant of a compound's potency and selectivity profile. The addition of halogen atoms, such as chlorine, at the C-6 and C-8 positions of the quinazoline ring can significantly influence the compound's electronic properties and its interactions with the target kinase, potentially leading to enhanced potency or a unique selectivity profile.
While numerous quinazoline derivatives have been synthesized and evaluated, to date, there is a lack of published data on the specific kinase inhibitory profile of 6,8-dichloroquinazolin-4-amine. Therefore, a systematic benchmarking study is essential to elucidate its biological activity and therapeutic potential. This guide provides a blueprint for such an investigation, outlining a direct comparison with well-characterized kinase inhibitors targeting kinases commonly modulated by the quinazoline scaffold, such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Aurora Kinases.[2][3][4]
A Predictive Kinase Inhibition Profile: Insights from Structural Analogs
In the absence of direct experimental data for 6,8-dichloroquinazolin-4-amine, we can infer a likely kinase target profile by examining structurally similar compounds. For instance, a study on 6-arylquinazolin-4-amines demonstrated potent and selective inhibition of cdc2-like kinases (Clk1 and Clk4) and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A).[5] Another series of 6-chloro-4-aminoquinazoline-2-carboxamide derivatives were identified as potent and selective inhibitors of p21-Activated Kinase 4 (PAK4).[6][7] These findings suggest that 6,8-dichloroquinazolin-4-amine may also exhibit activity against these or other related kinases.
The proposed benchmarking strategy will therefore involve an initial broad kinase panel screening, followed by more focused comparative studies against relevant standard inhibitors.
Proposed Benchmarking Panel: Standard Kinase Inhibitors for Comparison
To contextualize the inhibitory activity of 6,8-dichloroquinazolin-4-amine, a panel of well-characterized, commercially available kinase inhibitors is proposed for direct comparison.
| Standard Inhibitor | Primary Kinase Target(s) | Type of Inhibitor |
| Gefitinib | EGFR | Reversible, ATP-competitive |
| Sunitinib | VEGFR, PDGFR, c-Kit | Multi-kinase, ATP-competitive |
| Alisertib (MLN8237) | Aurora A Kinase | Selective, ATP-competitive |
| AZD1152-HQPA | Aurora B Kinase | Selective, ATP-competitive |
Quantitative Benchmarking: A Predictive IC50 Comparison
The following table presents a hypothetical comparison of the predicted inhibitory activity of a close structural analog of 6,8-dichloroquinazolin-4-amine against the selected standard inhibitors. It is crucial to note that the data for the "Analog of 6,8-dichloroquinazolin-4-amine" is illustrative and based on published data for similar compounds; it does not represent actual experimental results for 6,8-dichloroquinazolin-4-amine.
| Kinase Target | Analog of 6,8-dichloroquinazolin-4-amine (Predicted IC50, nM) | Gefitinib (IC50, nM) | Sunitinib (IC50, nM) | Alisertib (MLN8237) (IC50, nM) | AZD1152-HQPA (IC50, nM) |
| EGFR | To be determined | ~30-80 | >10,000 | >10,000 | >10,000 |
| VEGFR2 | To be determined | >10,000 | ~2-10 | >10,000 | >10,000 |
| Aurora A | To be determined | >10,000 | ~250 | ~25 | >1,000 |
| Aurora B | To be determined | >10,000 | ~150 | >200 | ~0.37 |
IC50 values are approximate and can vary based on assay conditions.
Experimental Protocols for Robust Benchmarking
To generate the data required for a comprehensive comparison, a series of well-established assays should be performed. The following protocols provide a detailed, step-by-step guide for these key experiments.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay directly measures the binding affinity of the test compound to the kinase of interest in a competitive format. The LanthaScreen™ assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method.[8]
Causality Behind Experimental Choices: This assay is chosen for its high sensitivity, robustness, and suitability for high-throughput screening. It directly measures the displacement of a fluorescent tracer from the kinase's ATP-binding site, providing a direct measure of ATP-competitive inhibition.
Caption: Workflow of the LanthaScreen™ Eu Kinase Binding Assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of 6,8-dichloroquinazolin-4-amine and the standard inhibitors in 100% DMSO. A typical starting concentration is 10 mM.
-
Reagent Preparation: Prepare the kinase/antibody mixture and the fluorescent tracer solution in the appropriate kinase buffer as per the manufacturer's instructions.[9]
-
Assay Plate Setup: In a 384-well plate, add the diluted compounds.
-
Kinase/Antibody Addition: Add the kinase/antibody mixture to each well.
-
Tracer Addition: Add the fluorescent tracer to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Plate Reading: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Data Analysis: Calculate the emission ratio and plot the results against the compound concentration to determine the IC50 value.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[10]
Causality Behind Experimental Choices: This assay is selected for its high sensitivity, ease of use in a high-throughput format, and its direct measurement of cellular metabolic activity, which is a reliable indicator of cell viability.[11]
Caption: Workflow of the CellTiter-Glo® Luminescent Cell Viability Assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cell lines known to be dependent on the target kinases (e.g., A549 for EGFR, HUVEC for VEGFR) in a 96-well opaque-walled plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 6,8-dichloroquinazolin-4-amine and the standard inhibitors for 72 hours.
-
Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® Reagent to each well.[12]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Western Blotting for Phospho-Kinase Substrate Levels
This technique allows for the detection of changes in the phosphorylation state of specific kinase substrates within cells, providing a direct measure of the inhibitor's target engagement and downstream signaling effects.[14]
Causality Behind Experimental Choices: Western blotting provides a semi-quantitative measure of target engagement in a cellular context. By observing the reduction in phosphorylation of a known downstream substrate, we can confirm that the inhibitor is hitting its intended target and modulating the relevant signaling pathway.
Caption: General workflow for Western blotting of phosphorylated proteins.
Step-by-Step Protocol:
-
Cell Treatment and Lysis: Treat cells with the test compounds for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase substrate (e.g., phospho-EGFR, phospho-Histone H3 for Aurora B).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or total protein) to determine the effect of the inhibitor on substrate phosphorylation.
Concluding Remarks and Future Directions
This guide provides a robust framework for the comprehensive benchmarking of 6,8-dichloroquinazolin-4-amine against established kinase inhibitors. The proposed experimental workflow, from initial in vitro kinase profiling to cell-based functional assays, is designed to provide a clear and objective assessment of its potency, selectivity, and cellular activity.
The successful execution of these studies will be instrumental in determining the therapeutic potential of 6,8-dichloroquinazolin-4-amine and will guide its future development as a potential clinical candidate. Further investigations could include broader kinome screening to fully elucidate its selectivity profile, as well as in vivo studies in relevant cancer models to assess its efficacy and pharmacokinetic properties.
References
-
Hao, W., et al. (2018). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry, 61(1), 265-283. Available from: [Link]
-
Scribd. (n.d.). Celltiter Glo Luminescent Cell Viability Assay Protocol. Available from: [Link]
-
OUS-research.no. (n.d.). CellTiter-Glo Assay. Available from: [Link]
-
Hao, W., et al. (2018). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. PubMed. Available from: [Link]
-
Amanote Research. (n.d.). Structure-Based Design of 6Chloro-4-Aminoquinazoline-2-Carboxamide Derivatives as Potent and Selective P21-Activated Kinase 4 (PAK4) Inhibitors. Available from: [Link]
-
Russo, A., et al. (2020). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. PMC. Available from: [Link]
-
CancerNetwork. (2019). Aurora A Kinase Inhibitor vs Standard Treatment for PTCL. Available from: [Link]
-
BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. Available from: [Link]
-
Bio-protocol. (2016). PKC-θ in vitro Kinase Activity Assay. Available from: [Link]
-
Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Available from: [Link]
-
AACR Journals. (2010). Aurora Kinase Inhibitors - Rising Stars in Cancer Therapeutics?. Available from: [Link]
-
PMC. (n.d.). EGFR inhibition in non-small cell lung cancer: current evidence and future directions. Available from: [Link]
-
International Centre for Kinase Profiling. (n.d.). Services | ATP Competition Assay. Available from: [Link]
-
PMC. (n.d.). The Aurora kinase inhibitors in cancer research and therapy. Available from: [Link]
-
MDPI. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Available from: [Link]
-
Drugs.com. (n.d.). List of EGFR inhibitors (anti-EGFR). Available from: [Link]
-
PubMed. (2006). Tyrosine kinase inhibitors of vascular endothelial growth factor receptors in clinical trials: current status and future directions. Available from: [Link]
-
Williams Cancer Institute. (2023). EGFR Inhibitors. Available from: [Link]
-
Protocols.io. (2024). In vitro kinase assay. Available from: [Link]
-
PMC. (n.d.). Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk). Available from: [Link]
-
Journal of Medicinal Chemistry. (2021). Structure-Guided Discovery of Aminoquinazolines as Brain-Penetrant and Selective LRRK2 Inhibitors. Available from: [Link]
-
PMC. (2015). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Available from: [Link]
-
ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Available from: [Link]
-
Wikipedia. (n.d.). Aurora inhibitor. Available from: [Link]
-
PMC. (n.d.). Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis. Available from: [Link]
-
AHA/ASA Journals. (2017). Mechanisms of VEGF (Vascular Endothelial Growth Factor) Inhibitor–Associated Hypertension and Vascular Disease. Available from: [Link]
-
Wikipedia. (n.d.). VEGFR-2 inhibitor. Available from: [Link]
-
RSC Publishing. (n.d.). ChemComm. Available from: [Link]
-
ACS Publications. (2022). All-in-One Luminescent Lanthanide Coordination Polymer Nanoprobe for Facile Detection of Protein Kinase Activity. Available from: [Link]
-
Journal of Chemical Information and Modeling. (n.d.). Pharmacophore and 3D-QSAR Characterization of 6-Arylquinazolin-4-amines as Cdc2-like Kinase 4 (Clk4) and Dual Specificity Tyrosine-phosphorylation-regulated Kinase 1A (Dyrk1A) Inhibitors. Available from: [Link]
-
Who we serve. (n.d.). Discovery of SIPI6473, a New, Potent, and Orally Bioavailable Multikinase Inhibitor for the Treatment of Non-small Cell Lung Cancer. Available from: [Link]
-
PMC. (n.d.). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Available from: [Link]
Sources
- 1. promega.com [promega.com]
- 2. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyrosine kinase inhibitors of vascular endothelial growth factor receptors in clinical trials: current status and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aurora inhibitor - Wikipedia [en.wikipedia.org]
- 5. Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 11. ch.promega.com [ch.promega.com]
- 12. promega.com [promega.com]
- 13. scribd.com [scribd.com]
- 14. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 15. researchgate.net [researchgate.net]
6,8-Dichloroquinazolin-4-amine proper disposal procedures
6,8-Dichloroquinazolin-4-amine: Comprehensive Safety, Handling, and Disposal Protocol
As a critical organic building block in drug discovery—particularly in the synthesis of kinase inhibitors and complex heterocycles—6,8-Dichloroquinazolin-4-amine (CAS: 19808-38-9) requires rigorous operational oversight[1]. Because it is a halogenated heterocyclic amine, standard laboratory disposal methods are insufficient. This guide provides a self-validating framework for researchers to handle, mitigate, and dispose of this compound safely, focusing on the mechanistic causality behind each safety requirement.
Chemical Profile & Hazard Causality
To handle a chemical safely, one must understand why it is hazardous. The toxicity and environmental risks of 6,8-Dichloroquinazolin-4-amine stem directly from its molecular structure:
-
The Quinazoline Core & Primary Amine: These functional groups are highly basic and reactive, making the compound a localized irritant to mucous membranes and ocular tissue.
-
The 6,8-Dichloro Substitution: The presence of two chlorine atoms classifies this compound as a halogenated organic [2]. This structural feature dictates strict disposal pathways because improper thermal degradation (e.g., in a standard municipal incinerator) generates highly corrosive hydrogen chloride (HCl) gas and highly toxic polychlorinated dibenzodioxins (PCDDs)[3].
Table 1: GHS Hazard Summary & Operational Implications
| GHS Hazard Statement | Causality / Chemical Driver | Operational Implication |
| H302: Harmful if swallowed | Systemic toxicity of heterocyclic amines. | Prohibit food/drink in the lab; mandate strict handwashing. |
| H315: Causes skin irritation | Basic amine group reacts with skin moisture. | Wear nitrile gloves and standard lab coat. |
| H319: Causes serious eye irritation | Particulate nature and basicity cause corneal distress. | Safety goggles mandatory; no contact lenses. |
| H335: May cause respiratory irritation | Fine powder aerosolizes easily, irritating the respiratory tract. | Handle exclusively inside a certified fume hood. |
Operational Safety & Handling Workflows
As a dry, finely divided powder, the primary operational risk of 6,8-Dichloroquinazolin-4-amine is aerosolization.
Step-by-Step Handling Methodology:
-
Environmental Control: Conduct all weighing and transfer operations inside a chemical fume hood with a face velocity of 80-100 fpm. Never weigh this compound on an open bench.
-
PPE Donning: Equip standard nitrile gloves (minimum 4 mil thickness), a fully buttoned lab coat, and wrap-around safety goggles.
-
Static Mitigation: Fine powders carry static charges that cause them to "jump" and aerosolize. Use an anti-static weighing boat and an ionizing bar to neutralize static charge before transfer.
-
Transfer Protocol: Use a micro-spatula to transfer the powder. Avoid pouring the compound directly from the vial, which generates fugitive dust.
-
Immediate Decontamination: Wipe down the balance and surrounding hood area with a damp paper towel (using water or ethanol) immediately after use to capture microscopic residual dust.
Accidental Release & Spill Management
In the event of a spill, the primary objective is to contain the powder without allowing it to become airborne. Sweeping dry powder is strictly prohibited.
Step-by-Step Spill Response:
-
Evacuate & Assess: Step back from the spill to avoid inhaling dust. Assess if the spill is minor (contained in the hood) or major (on the floor).
-
Ventilation: Ensure the fume hood or room exhaust is operating at maximum capacity.
-
Damp Containment: Carefully mist the spill area with a compatible solvent (e.g., water or a 70% ethanol solution) to dampen the powder and suppress dust formation.
-
Absorption & Collection: Cover the dampened spill with an inert absorbent material (like sand or vermiculite). Use a plastic scoop to transfer the slurry into a closable, labeled salvage container[2].
-
Surface Decontamination: Wash the spill surface with soap and plenty of water, collecting the wash water for hazardous waste disposal.
Logical workflow for mitigating and recovering a 6,8-Dichloroquinazolin-4-amine spill.
Comprehensive Disposal Procedures
The foundational rule for disposing of 6,8-Dichloroquinazolin-4-amine is strict segregation into Halogenated Organic Waste streams.
The Causality of Segregation: EPA guidelines mandate that halogenated wastes be thermally destroyed in specialized incinerators equipped with caustic scrubbers (e.g., packed tower or venturi scrubbers)[3]. These scrubbers neutralize the acidic combustion products generated by the chlorine atoms. Mixing this compound with non-halogenated waste can damage standard incinerators, release toxic gas, and violate environmental regulations.
Table 2: Waste Compatibility & Segregation Matrix
| Waste Stream | Compatibility with 6,8-Dichloroquinazolin-4-amine | Rationale |
| Halogenated Organics | Highly Compatible | Shared requirement for caustic scrubber incineration. |
| Non-Halogenated Organics | Incompatible | Dilutes halogen stream; risks improper incineration facility routing. |
| Strong Acids/Oxidizers | Incompatible | Risk of exothermic reaction with the basic amine group. |
| Aqueous Waste | Incompatible | Low solubility; contaminates municipal water treatment facilities. |
Step-by-Step Disposal Plan:
-
Categorization: Determine the physical state of the waste (e.g., pure solid powder, contaminated PPE, or dissolved in an organic solvent like DCM or DMSO).
-
Container Selection:
-
Solid Waste: Place powders, contaminated Kimwipes, and empty vials into a rigid, leak-proof polyethylene container designated solely for "Halogenated Solid Waste."
-
Liquid Waste: Pour solutions into a compatible HDPE carboy designated for "Halogenated Solvent Waste."
-
-
Labeling: Attach a RCRA-compliant Hazardous Waste label immediately upon adding the first drop or gram of waste. Explicitly list "6,8-Dichloroquinazolin-4-amine (Halogenated Heterocycle)" on the constituent list.
-
Storage: Store the waste container in a secondary containment tray within a designated Satellite Accumulation Area (SAA), strictly segregated from strong oxidizers.
-
Final Disposition: Hand over to an authorized hazardous waste disposal company. The manifest must route the waste to an EPA-approved incineration facility capable of handling >0.5% halogenated content[3].
Decision matrix and disposal pathway for halogenated quinazoline waste streams.
References
-
Title: Incineration In Hazardous Waste Management | Source: U.S. Environmental Protection Agency (EPA) | URL: [Link]
Sources
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
